molecular formula C6H12O6 B12398646 D-Glucose-18O-2

D-Glucose-18O-2

Cat. No.: B12398646
M. Wt: 182.16 g/mol
InChI Key: GZCGUPFRVQAUEE-AWLKOUFESA-N
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Description

D-Glucose-18O-2 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 182.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,6-tetrahydroxy-5-(18O)oxidanylhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i10+2

InChI Key

GZCGUPFRVQAUEE-AWLKOUFESA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)[18OH])O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

D-Glucose-18O-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling the precise tracking and quantification of metabolic fluxes and pathway dynamics. Among these, D-Glucose-18O-2, a non-radioactive, stable isotope-labeled form of glucose, has emerged as a critical tracer for elucidating the intricate network of glucose metabolism. This technical guide provides a comprehensive overview of this compound, its properties, and detailed methodologies for its application in metabolic research.

Core Concepts: Understanding this compound

This compound is a form of D-glucose where the oxygen atom on the second carbon (C2) is replaced with the stable isotope oxygen-18 (¹⁸O). This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a greater mass. This mass difference allows for its detection and differentiation from the naturally abundant ¹⁶O-glucose by mass spectrometry (MS), making it an invaluable tool for tracing the metabolic fate of glucose in various biological systems.[1]

The primary application of this compound lies in its use as a metabolic tracer.[2][3] When introduced into a biological system, it is taken up by cells and enters metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). By analyzing the incorporation of the ¹⁸O label into downstream metabolites, researchers can quantitatively assess the contribution of glucose to these pathways and identify alterations in metabolic fluxes under different physiological or pathological conditions.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂O₅¹⁸O[4]
Molecular Weight 182.16 g/mol [4]
Appearance White or colorless solid[5][6]
Solubility Highly soluble in water; sparingly soluble in methanol and ethanol.[5][6]
Storage Conditions Store at 2-8°C for short-term and -20°C for long-term storage. Keep in a dry place.[5]
Isotopic Enrichment Typically >90 atom-% ¹⁸O
Unlabeled CAS Number 50-99-7[1][5]

Experimental Protocols

The successful application of this compound in metabolic tracing studies relies on meticulously planned and executed experimental protocols. Below are detailed methodologies for a typical in vitro cell culture experiment and the subsequent analysis by mass spectrometry.

In Vitro Labeling of Adherent Cells

This protocol outlines the steps for labeling adherent cancer cells with this compound to study glucose metabolism.

Materials:

  • Adherent cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid nitrogen (optional)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by dissolving this compound in glucose-free culture medium to the desired final concentration (e.g., 25 mM). Ensure complete dissolution.

  • Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells twice with pre-warmed PBS to remove any residual unlabeled glucose.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to monitor the dynamic incorporation of the isotope.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. For a 10 cm dish, 1 mL is typically used.

    • (Optional but recommended for rapid quenching of metabolism) Snap-freeze the cell monolayer by adding liquid nitrogen directly to the dish before adding the cold methanol.

    • Place the culture vessel on ice and incubate for 10-15 minutes to allow for complete cell lysis and protein precipitation.

    • Using a cell scraper, scrape the cells into the methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until analysis.

Quantification by Mass Spectrometry

This protocol provides a general workflow for the analysis of ¹⁸O-labeled metabolites by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS instrument (e.g., Q-TOF or Orbitrap)

  • Appropriate LC column for polar metabolite separation (e.g., HILIC)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of LC-MS grade water (e.g., 50-100 µL). Vortex briefly and centrifuge to pellet any insoluble material.

  • LC-MS Analysis:

    • Inject a small volume of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS system.

    • Separate the metabolites using a suitable chromatographic gradient.

    • Acquire mass spectra in full scan mode to detect all ions within a specified mass range. The high resolution and mass accuracy of instruments like Q-TOF or Orbitrap are crucial for resolving and identifying isotopologues.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the unlabeled (M+0) and the ¹⁸O-labeled (M+2) isotopologues of downstream metabolites of interest (e.g., lactate, citrate).

    • Integrate the peak areas for each isotopologue.

    • Calculate the fractional enrichment of ¹⁸O in each metabolite at each time point. This is determined by the ratio of the labeled isotopologue's peak area to the sum of the peak areas of all isotopologues of that metabolite.

    • The rate of ¹⁸O incorporation provides a measure of the metabolic flux through the pathway.

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting key metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the tracing of the ¹⁸O label through glycolysis and an experimental workflow for a typical stable isotope tracing experiment.

Tracing ¹⁸O from this compound through Glycolysis

Glycolysis_Tracing Glucose_18O2 D-Glucose-¹⁸O-2 G6P_18O Glucose-6-Phosphate-¹⁸O Glucose_18O2->G6P_18O Hexokinase F6P_18O Fructose-6-Phosphate-¹⁸O G6P_18O->F6P_18O PGI F16BP_18O Fructose-1,6-Bisphosphate-¹⁸O F6P_18O->F16BP_18O PFK DHAP DHAP F16BP_18O->DHAP Aldolase GAP_18O Glyceraldehyde-3-Phosphate-¹⁸O F16BP_18O->GAP_18O Aldolase DHAP->GAP_18O TPI BPG_18O 1,3-Bisphosphoglycerate-¹⁸O GAP_18O->BPG_18O GAPDH PG3_18O 3-Phosphoglycerate-¹⁸O BPG_18O->PG3_18O PGK PG2_18O 2-Phosphoglycerate-¹⁸O PG3_18O->PG2_18O PGM PEP_18O Phosphoenolpyruvate-¹⁸O PG2_18O->PEP_18O Enolase Pyruvate_18O Pyruvate-¹⁸O PEP_18O->Pyruvate_18O PK Lactate_18O Lactate-¹⁸O Pyruvate_18O->Lactate_18O LDH TCA TCA Cycle Pyruvate_18O->TCA PDH Experimental_Workflow start Start: Cell Culture labeling Isotopic Labeling with D-Glucose-¹⁸O-2 start->labeling quenching Metabolic Quenching (e.g., Liquid N₂) labeling->quenching extraction Metabolite Extraction (e.g., 80% Methanol) quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant (Polar Metabolites) centrifugation->supernatant drying Dry Extract supernatant->drying reconstitution Reconstitute in LC-MS Grade Water drying->reconstitution lcms LC-MS Analysis reconstitution->lcms data_analysis Data Analysis: Isotopologue Profiling lcms->data_analysis interpretation Biological Interpretation: Metabolic Flux Analysis data_analysis->interpretation

References

Unraveling Glycolysis: A Technical Guide to the Applications of ¹⁸O-Labeled Glucose in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced applications of ¹⁸O-labeled glucose in the intricate study of glycolysis. While less conventional than its ¹³C-labeled counterpart, ¹⁸O-glucose offers unique insights into the mechanisms of enzymatic reactions, particularly those involving phosphoryl transfer, a cornerstone of the glycolytic pathway. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation, empowering researchers to leverage this powerful tool in their metabolic investigations and drug discovery efforts.

Core Principles: The Role of ¹⁸O in Tracing Glycolytic Activity

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes. While ¹³C-labeled glucose is predominantly used to track the carbon backbone of glucose as it is metabolized, ¹⁸O-labeled glucose provides a unique window into the dynamics of oxygen atoms during glycolysis. This is particularly insightful for studying the mechanisms of glycolytic enzymes, as many of the reactions involve the transfer or exchange of oxygen atoms, especially within phosphate groups.

The central premise of using ¹⁸O-labeled glucose lies in the ability to introduce a "heavy" oxygen isotope into the system and track its incorporation into downstream metabolites. This allows for the investigation of:

  • Enzyme Kinetics and Mechanisms: By monitoring the transfer of ¹⁸O from glucose to intermediates and ultimately to ATP, researchers can dissect the step-by-step mechanisms of kinases and other enzymes in the glycolytic pathway.

  • Phosphoryl Transfer Reactions: Glycolysis involves several phosphorylation steps. Using glucose labeled with ¹⁸O in its phosphate group (if synthetically introduced) or by tracing the transfer of phosphate groups from ¹⁸O-labeled ATP (generated from ¹⁸O-labeled precursors) can reveal the dynamics of these critical reactions.

  • Water-Metabolite Interactions: The exchange of oxygen atoms between water and glycolytic intermediates can be probed using ¹⁸O-labeled water in conjunction with unlabeled glucose, or by observing the fate of ¹⁸O from labeled glucose.

Key Applications of ¹⁸O-Labeled Glucose in Glycolysis Research

The primary utility of ¹⁸O-labeled glucose in glycolysis research centers on elucidating enzymatic mechanisms that are not readily accessible with other isotopic tracers.

Investigating Kinase Mechanisms: Hexokinase and Phosphofructokinase

The initial steps of glycolysis involve the phosphorylation of glucose and fructose-6-phosphate, catalyzed by hexokinase (HK) and phosphofructokinase (PFK), respectively. By using ATP labeled with ¹⁸O in the γ-phosphate group, researchers can trace the transfer of this labeled phosphate onto glucose and fructose-6-phosphate. The position of the ¹⁸O label in the resulting glucose-6-phosphate or fructose-1,6-bisphosphate can provide evidence for the stereochemical course of the phosphoryl transfer reaction.

Elucidating the Enolase Reaction

The conversion of 2-phosphoglycerate to phosphoenolpyruvate (PEP) by enolase involves the removal of a water molecule. By conducting the reaction in H₂¹⁸O, the incorporation of ¹⁸O into the phosphate group of 2-phosphoglycerate can be monitored, providing insights into the reversibility and mechanism of this dehydration reaction.

Probing the ATP Synthase Mechanism

While not a direct step in glycolysis, the ATP produced from glycolysis (substrate-level phosphorylation) and subsequently in oxidative phosphorylation is central to cellular energy. Studies using ¹⁸O-labeled inorganic phosphate (Pi) or water have been instrumental in understanding the rotational catalysis mechanism of ATP synthase.

Experimental Protocols

Detailed methodologies are crucial for the successful application of ¹⁸O-labeled glucose in glycolysis research. The following protocols are generalized and should be optimized for specific cell types and experimental questions.

I. Cell Culture and Labeling with ¹⁸O-Glucose

This protocol outlines the basic steps for labeling cultured cells with ¹⁸O-labeled glucose.

  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by dissolving ¹⁸O-labeled glucose (e.g., [¹⁸O₁]-glucose or uniformly ¹⁸O-labeled glucose, if available) in glucose-free DMEM or RPMI-1640 medium, supplemented with dialyzed fetal bovine serum and other necessary components. The final concentration of ¹⁸O-glucose should be similar to that of glucose in the standard medium.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹⁸O-glucose labeling medium to the cells.

    • Incubate the cells for a time course determined by the specific metabolic question (e.g., for steady-state analysis of glycolytic intermediates, 10-30 minutes may be sufficient).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quench metabolism rapidly by adding a cold extraction solvent (e.g., 80% methanol at -80°C).

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

II. Analysis of ¹⁸O-Labeled Glycolytic Intermediates by Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying ¹⁸O-labeled metabolites.

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for MS analysis (e.g., 50% acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Time of Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a liquid chromatography (LC) system for separation of glycolytic intermediates.

  • LC-MS Method:

    • Use a suitable LC column for separating polar metabolites (e.g., a HILIC column).

    • Develop a gradient elution method to achieve good separation of the glycolytic intermediates.

    • Set the mass spectrometer to acquire data in negative ion mode, as most glycolytic intermediates are phosphorylated and readily form negative ions.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the unlabeled and ¹⁸O-labeled glycolytic intermediates.

    • Calculate the isotopic enrichment by determining the ratio of the peak area of the ¹⁸O-labeled isotopologue to the sum of the peak areas of all isotopologues for a given metabolite.

III. Analysis of ¹⁸O-Labeled Phosphometabolites by ³¹P NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for analyzing ¹⁸O-labeled phosphate groups. The incorporation of an ¹⁸O atom adjacent to a phosphorus atom induces a small upfield shift in the ³¹P resonance, allowing for the resolution of different isotopologues.[1][2][3]

  • Sample Preparation: The extracted and purified phosphometabolites (e.g., ATP, glucose-6-phosphate) are dissolved in a suitable NMR buffer containing a known concentration of a reference standard.

  • NMR Acquisition:

    • Acquire ³¹P NMR spectra on a high-field NMR spectrometer.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks corresponding to the different ¹⁸O-isotopologues of the phosphate group.

    • Calculate the fractional enrichment of ¹⁸O in each phosphate position.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be obtained from experiments using ¹⁸O-labeled glucose to study glycolysis.

Glycolytic IntermediateUnlabeled (M+0) Peak Area¹⁸O-labeled (M+2) Peak Area% ¹⁸O Enrichment
Glucose-6-phosphate1,200,000300,00020.0%
Fructose-6-phosphate950,000237,50020.0%
Fructose-1,6-bisphosphate800,000160,00016.7%
3-Phosphoglycerate1,500,000250,00014.3%
Phosphoenolpyruvate1,100,000183,33314.3%
Pyruvate2,500,000--
Lactate3,000,000--
Hypothetical data from a mass spectrometry analysis of metabolites from cells incubated with [¹⁸O₁]-glucose.
PhosphometabolitePhosphate GroupUnlabeled (¹⁶O) Peak Integral¹⁸O-labeled Peak Integral% ¹⁸O Enrichment
ATPγ-phosphate851515.0%
ATPβ-phosphate9555.0%
ATPα-phosphate9822.0%
Glucose-6-phosphatePhosphate802020.0%
Hypothetical data from a ³¹P NMR analysis of phosphometabolites from cells incubated in the presence of ¹⁸O-labeled inorganic phosphate.

Visualizations

Glycolytic Pathway

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase/Glucokinase (ATP -> ADP) F6P Fructose-6-phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase (ATP -> ADP) G3P_DHAP Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate F16BP->G3P_DHAP Aldolase BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 Triose Phosphate Dehydrogenase (NAD+ -> NADH) PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate Kinase (ADP -> ATP) PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (ADP -> ATP) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (NADH -> NAD+)

Caption: The Embden-Meyerhof-Parnas pathway of glycolysis.

Experimental Workflow for ¹⁸O-Labeling in Glycolysis Research

ExperimentalWorkflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analytical Phase cluster_data Data Interpretation cell_seeding 1. Seed Cells media_change 2. Add ¹⁸O-Glucose Labeling Medium cell_seeding->media_change incubation 3. Incubate media_change->incubation quenching 4. Quench Metabolism incubation->quenching extraction 5. Extract Metabolites quenching->extraction drying 6. Dry Extract extraction->drying lcms 7a. LC-MS Analysis drying->lcms nmr 7b. ³¹P NMR Analysis drying->nmr enrichment 8. Calculate Isotopic Enrichment lcms->enrichment nmr->enrichment flux 9. Metabolic Flux Analysis enrichment->flux

Caption: Workflow for ¹⁸O stable isotope tracing in glycolysis.

Logical Relationship for Data Analysis

DataAnalysis raw_data Raw MS or NMR Data peak_integration Peak Integration raw_data->peak_integration isotopologue_distribution Isotopologue Distribution peak_integration->isotopologue_distribution isotopic_enrichment Calculate % ¹⁸O Enrichment isotopologue_distribution->isotopic_enrichment flux_modeling Metabolic Flux Modeling isotopic_enrichment->flux_modeling biological_interpretation Biological Interpretation flux_modeling->biological_interpretation

Caption: Data analysis pipeline for ¹⁸O metabolic tracing.

Conclusion

The application of ¹⁸O-labeled glucose in glycolysis research, while not as widespread as ¹³C-based methods, offers a unique and powerful approach to dissecting the intricate mechanisms of this fundamental metabolic pathway. By providing insights into oxygen atom dynamics, particularly in phosphoryl transfer reactions, ¹⁸O tracing complements traditional methods and opens new avenues for understanding enzyme kinetics, reaction mechanisms, and overall metabolic regulation. For researchers in drug development, a deeper understanding of these fundamental processes can unveil novel therapeutic targets and strategies for modulating metabolic pathways in disease. This guide provides a foundational framework for incorporating ¹⁸O-labeled glucose into the metabolic researcher's toolkit, paving the way for new discoveries in the dynamic world of cellular metabolism.

References

The Pentose Phosphate Pathway Under the Isotopic Microscope: A Technical Guide to Utilizing D-Glucose-¹⁸O-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope tracer, D-Glucose-¹⁸O-2, for the quantitative analysis of the Pentose Phosphate Pathway (PPP). While less conventional than ¹³C-based tracers, the use of ¹⁸O-labeled glucose offers a unique analytical window into the initial steps of this crucial metabolic route. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, data interpretation strategies, and the integration of findings with cellular signaling networks.

Introduction: The Pentose Phosphate Pathway and the Rationale for Isotopic Tracing

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1][2][3] Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, such as ribose-5-phosphate, a precursor for nucleotide biosynthesis.[4] Given its central role in redox homeostasis and the supply of biosynthetic precursors, the PPP is a critical pathway in cellular proliferation, the response to oxidative stress, and tumorigenesis.

Stable isotope tracing has emerged as a powerful tool for elucidating metabolic pathway dynamics. By introducing molecules labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) into a biological system, researchers can track the transformation of these molecules through metabolic networks, thereby quantifying the flux through specific pathways. While ¹³C-labeled glucose isotopes are most commonly employed for PPP analysis, D-Glucose-¹⁸O-2 presents a targeted approach to probe the initial enzymatic reaction of the pathway.

The rationale for using D-Glucose-¹⁸O-2 lies in the enzymatic mechanism of the first committed step of the PPP, the reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD). In this reaction, the hydroxyl group at the C2 position of glucose-6-phosphate is oxidized. The subsequent hydrolysis of the resulting 6-phosphoglucono-δ-lactone by 6-phosphogluconolactonase (6PGL) involves the incorporation of an oxygen atom from water. By providing D-Glucose-¹⁸O-2, the ¹⁸O label is positioned at a site directly involved in the initial oxidative phase, allowing for precise tracking of its metabolic fate.

Experimental Design and Core Methodologies

The successful application of D-Glucose-¹⁸O-2 for PPP flux analysis hinges on a meticulously designed experimental workflow, from cell culture to mass spectrometric analysis.

General Experimental Workflow

The overall process involves culturing cells in a medium containing D-Glucose-¹⁸O-2, followed by the extraction of intracellular metabolites and subsequent analysis by mass spectrometry to determine the incorporation of the ¹⁸O label into downstream metabolites.

experimental_workflow cluster_cell_culture Cell Culture cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis A Cell Seeding and Growth B Switch to D-Glucose-¹⁸O-2 Medium A->B C Quenching Metabolism B->C D Cell Lysis and Extraction C->D E Mass Spectrometry (LC-MS/MS) D->E F Data Analysis and Flux Calculation E->F

Caption: A generalized workflow for studying the Pentose Phosphate Pathway using D-Glucose-¹⁸O-2.

Detailed Experimental Protocols

Cell Culture and Labeling:

  • Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.

  • Medium Preparation: Prepare a labeling medium by dissolving D-Glucose-¹⁸O-2 in glucose-free DMEM or RPMI-1640, supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose. The final concentration of D-Glucose-¹⁸O-2 should be similar to that of glucose in standard medium (e.g., 5-25 mM).

  • Labeling: Once cells reach the desired confluency (typically 70-80%), aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed D-Glucose-¹⁸O-2 labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The optimal labeling time depends on the cell type and the turnover rate of the metabolites of interest and should be determined empirically through a time-course experiment.

Metabolite Extraction:

  • Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as 80% methanol, and place the culture plates on dry ice.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube for analysis.

Mass Spectrometry Analysis:

  • Instrumentation: High-resolution mass spectrometry, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography (LC-MS), is recommended for accurate mass detection and isotopic resolution.

  • Chromatography: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites like sugar phosphates.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Use negative ion mode electrospray ionization (ESI) for the detection of phosphorylated intermediates of the PPP.

    • Scan Mode: Perform full scan analysis to detect all ions within a specified mass range.

    • Targeted Analysis: For accurate quantification, develop a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method for the expected ¹⁸O-labeled metabolites.

Data Presentation and Interpretation

The primary data output from the mass spectrometer will be the mass isotopologue distribution (MID) of key PPP metabolites. The incorporation of ¹⁸O from D-Glucose-¹⁸O-2 will result in a +2 Da mass shift in the downstream metabolites.

Tracing the ¹⁸O Label through the Pentose Phosphate Pathway

The ¹⁸O label from the C2 position of glucose will be retained in glucose-6-phosphate. Following the G6PD and 6PGL reactions, the label will be present in 6-phosphogluconate. In the subsequent decarboxylation step catalyzed by 6-phosphogluconate dehydrogenase, the C1 carbon is lost as CO₂, and the ¹⁸O label will be retained in the resulting ribulose-5-phosphate. This labeled ribulose-5-phosphate can then be isomerized to ribose-5-phosphate, carrying the ¹⁸O tracer into the building blocks for nucleotide synthesis.

ppp_labeling A D-Glucose-¹⁸O-2 B Glucose-6-phosphate-¹⁸O A->B Hexokinase C 6-Phosphoglucono-δ-lactone-¹⁸O B->C G6PD D 6-Phosphogluconate-¹⁸O C->D 6PGL E Ribulose-5-phosphate-¹⁸O D->E 6PGD (CO₂ released) F Ribose-5-phosphate-¹⁸O E->F Isomerase G Nucleotide Synthesis F->G

Caption: The metabolic fate of the ¹⁸O label from D-Glucose-¹⁸O-2 through the oxidative branch of the PPP.

Quantitative Data Summary

The relative abundance of the M+2 isotopologues of key PPP intermediates provides a direct measure of the flux through the pathway. The data can be presented in tabular format for clear comparison across different experimental conditions.

MetaboliteUnlabeled (M+0) Abundance (%)Labeled (M+2) Abundance (%)PPP Flux Contribution (%)
Control Condition
6-Phosphogluconate85.3 ± 2.114.7 ± 2.114.7
Ribose-5-phosphate88.1 ± 1.811.9 ± 1.811.9
Treated Condition
6-Phosphogluconate62.5 ± 3.537.5 ± 3.537.5
Ribose-5-phosphate68.9 ± 2.931.1 ± 2.931.1

Note: The data presented in this table are illustrative and will vary depending on the cell type and experimental conditions. The PPP flux contribution is calculated as the percentage of the labeled metabolite relative to the total pool of that metabolite.

Integration with Signaling Pathways

The activity of the PPP is tightly regulated by cellular signaling pathways in response to various stimuli, including growth factor signaling and oxidative stress. D-Glucose-¹⁸O-2 tracing can be a powerful tool to investigate how these signaling pathways modulate metabolic flux.

Key signaling pathways that regulate the PPP include:

  • PI3K/Akt Pathway: This pathway is known to promote glucose uptake and glycolysis, and can also enhance PPP activity to support cell growth and proliferation.[5][6][7]

  • AMPK Pathway: Activated in response to low cellular energy levels, AMPK can modulate metabolic pathways to restore energy balance. Its effects on the PPP can be context-dependent.[7][8]

  • p53: The tumor suppressor p53 can regulate the PPP by modulating the expression of TIGAR (TP53-induced glycolysis and apoptosis regulator), which can divert glucose flux away from glycolysis and into the PPP.

By combining D-Glucose-¹⁸O-2 tracing with the modulation of these signaling pathways (e.g., using specific inhibitors or genetic perturbations), researchers can gain a deeper understanding of the regulatory mechanisms controlling PPP flux.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt G6PD G6PD Akt->G6PD Activates PPP Pentose Phosphate Pathway G6PD->PPP

Caption: A simplified diagram illustrating the regulation of the PPP by the PI3K/Akt signaling pathway.

Conclusion

The use of D-Glucose-¹⁸O-2 offers a targeted and precise method for investigating the flux through the oxidative branch of the Pentose Phosphate Pathway. This technical guide provides a framework for designing and implementing such studies, from experimental setup to data interpretation. By integrating this powerful metabolic tracing technique with the analysis of cellular signaling pathways, researchers can uncover novel insights into the regulation of the PPP in health and disease, paving the way for the development of new therapeutic strategies targeting cellular metabolism.

References

D-Glucose-¹⁸O-2 as a Tracer for Glycogen Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracers are invaluable tools for elucidating metabolic pathways in vivo and in vitro. D-Glucose-¹⁸O-2, a non-radioactive, stable isotope-labeled form of glucose, offers a powerful approach to specifically investigate the dynamics of glycogen metabolism. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data analysis techniques for utilizing D-Glucose-¹⁸O-2 as a tracer to quantify glycogen synthesis and turnover. Detailed protocols for in vivo and in vitro studies, sample analysis by mass spectrometry and NMR spectroscopy, and data interpretation are presented. Furthermore, this guide illustrates the key signaling pathways governing glycogen metabolism and provides a framework for integrating this tracer methodology into drug discovery and development programs targeting metabolic diseases.

Introduction to Glycogen Metabolism and Isotope Tracing

Glycogen is the primary storage form of glucose in animals, predominantly found in the liver and skeletal muscle.[1] Hepatic glycogen plays a crucial role in maintaining blood glucose homeostasis, while muscle glycogen serves as a readily available energy source during exercise. The synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen are tightly regulated by a complex interplay of hormones, such as insulin and glucagon, and allosteric effectors.[1][2] Dysregulation of glycogen metabolism is a hallmark of numerous metabolic diseases, including diabetes mellitus and glycogen storage diseases.

Stable isotope tracing has emerged as a cornerstone technique for studying metabolic fluxes.[3] Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in human studies.[3] By introducing a molecule labeled with a heavy isotope (e.g., ¹³C, ²H, ¹⁸O) into a biological system, researchers can track its incorporation into downstream metabolites, thereby quantifying the rates of specific metabolic pathways. D-Glucose-¹⁸O-2 is a glucose molecule where the oxygen atom on the second carbon is replaced with the stable isotope ¹⁸O.[4] This specific labeling allows for the precise tracking of the glucose molecule as it is incorporated into the glycogen polymer.

Signaling Pathways in Glycogen Metabolism

The regulation of glycogen synthesis and degradation is orchestrated by intricate signaling cascades. Understanding these pathways is essential for interpreting data from tracer studies.

Glycogenesis (Glycogen Synthesis)

Insulin is the primary hormonal stimulus for glycogen synthesis. The binding of insulin to its receptor initiates a signaling cascade that leads to the activation of protein phosphatase 1 (PP1). PP1 dephosphorylates and thereby activates glycogen synthase, the rate-limiting enzyme in glycogenesis.[1] Glycogen synthase catalyzes the addition of glucose units from UDP-glucose to a growing glycogen chain.[5]

Glycogenesis Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt/PKB PIP3->Akt GSK3 GSK-3 Akt->GSK3 PP1 Protein Phosphatase 1 (PP1) Akt->PP1 GS_active Glycogen Synthase a (active) GSK3->GS_active GS_inactive Glycogen Synthase b (inactive) PP1->GS_inactive Dephosphorylation GS_inactive->GS_active Glycogen Glycogen Glucose Glucose UDP_Glucose UDP-Glucose Glucose->UDP_Glucose UDP_Glucose->Glycogen Glycogen Synthase a

Diagram 1: Insulin-stimulated glycogen synthesis pathway.
Glycogenolysis (Glycogen Breakdown)

Glucagon (in the liver) and epinephrine (in muscle and liver) are the primary hormones that stimulate glycogen breakdown. These hormones trigger a G-protein coupled receptor cascade, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates glycogen phosphorylase kinase. Glycogen phosphorylase kinase then phosphorylates and activates glycogen phosphorylase, the key enzyme in glycogenolysis, which breaks down glycogen into glucose-1-phosphate.[1][6]

Glycogenolysis Hormone Glucagon / Epinephrine GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA GPK_inactive Glycogen Phosphorylase Kinase (inactive) PKA->GPK_inactive Phosphorylation GPK_active Glycogen Phosphorylase Kinase (active) GPK_inactive->GPK_active GP_inactive Glycogen Phosphorylase b (inactive) GPK_active->GP_inactive Phosphorylation GP_active Glycogen Phosphorylase a (active) GP_inactive->GP_active Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogen Phosphorylase a InVivoWorkflow Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Tracer D-Glucose-¹⁸O-2 Administration Fasting->Tracer TimeCourse Time-Course Tissue Collection Tracer->TimeCourse Harvesting Tissue Harvesting (Liver, Muscle) TimeCourse->Harvesting Homogenization Homogenization Harvesting->Homogenization Isolation Glycogen Isolation Homogenization->Isolation Hydrolysis Glycogen Hydrolysis Isolation->Hydrolysis Analysis Isotopic Analysis (MS or NMR) Hydrolysis->Analysis

References

The Untapped Potential of D-Glucose-¹⁸O₂ in Elucidating Cellular Respiration: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

While the use of stable isotopes to trace metabolic pathways is a cornerstone of modern biological research, the application of D-Glucose-¹⁸O₂ in the study of cellular respiration remains a largely unexplored frontier. Current scientific literature reveals a significant gap in the utilization of this specific isotopologue for detailed flux analysis of glycolysis and the tricarboxylic acid (TCA) cycle. The vast majority of metabolic tracing studies rely on ¹³C- and ²H-labeled glucose to track the carbon and hydrogen skeletons of glucose through various biochemical transformations. This guide, therefore, serves as a forward-looking technical overview, outlining the established principles of stable isotope tracing and positing the potential, yet currently undocumented, role of D-Glucose-¹⁸O₂ for researchers, scientists, and drug development professionals.

The core strength of stable isotope tracing lies in its ability to follow the fate of atoms from a substrate, like glucose, into downstream metabolites. This provides a dynamic view of metabolic fluxes that cannot be obtained from static measurements of metabolite concentrations alone.[1][2] The choice of isotope is critical, with ¹³C being the most common for tracking carbon flow, and ²H (deuterium) for hydrogen.[3][4] Stable isotopes such as ¹⁸O are also valuable tools in metabolic research.[2][3]

Principles of Stable Isotope Tracing in Cellular Respiration

Cellular respiration is the fundamental process by which cells break down glucose to generate ATP, the primary energy currency.[5] This intricate process can be broadly divided into three main stages: glycolysis, the citric acid cycle (also known as the Krebs cycle), and oxidative phosphorylation.[5] Isotope tracing with labeled glucose allows researchers to dissect the contributions of these pathways to cellular energy production and biosynthetic processes.[1]

A typical stable isotope tracing experiment involves introducing a labeled substrate, such as a specifically labeled glucose molecule, to a biological system (e.g., cell culture or in vivo model).[6] After a defined period, the cells or tissues are harvested, and the metabolites are extracted. The incorporation of the stable isotope into these metabolites is then quantified using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

Potential Applications of D-Glucose-¹⁸O₂ in Cellular Respiration

While direct experimental evidence is scarce, the theoretical applications of D-Glucose-¹⁸O₂ in studying cellular respiration are compelling. By labeling the oxygen at the C2 position of glucose, researchers could potentially track the fate of this specific oxygen atom through glycolysis and into subsequent metabolic pathways.

One key area of investigation could be the reactions catalyzed by isomerases and aldolases in glycolysis. The transfer and exchange of oxygen atoms in these reactions could be meticulously followed. For instance, in the conversion of glucose-6-phosphate to fructose-6-phosphate, the fate of the ¹⁸O at the C2 position could provide insights into the reaction mechanism and enzyme kinetics under various physiological and pathological conditions.

Furthermore, tracking the ¹⁸O label into the pentose phosphate pathway (PPP) could help to quantify the flux through this crucial pathway for nucleotide synthesis and redox balance.[7] The relative incorporation of ¹⁸O into PPP intermediates versus glycolytic intermediates could offer a more direct measure of pathway utilization than methods relying solely on carbon tracers.[1][7]

Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates a generalized workflow for a metabolic tracing experiment using a stable isotope-labeled substrate like D-Glucose-¹⁸O₂.

Experimental_Workflow General Experimental Workflow for Stable Isotope Tracing cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis & Interpretation Introduction of Labeled Substrate Introduction of Labeled Substrate Incubation/Infusion Incubation/Infusion Introduction of Labeled Substrate->Incubation/Infusion Cell Culture or In Vivo Model Metabolite Quenching & Extraction Metabolite Quenching & Extraction Incubation/Infusion->Metabolite Quenching & Extraction Time-course Sample Preparation Sample Preparation Metabolite Quenching & Extraction->Sample Preparation Mass Spectrometry Analysis Mass Spectrometry Analysis Sample Preparation->Mass Spectrometry Analysis Isotopologue Distribution Analysis Isotopologue Distribution Analysis Mass Spectrometry Analysis->Isotopologue Distribution Analysis Metabolic Flux Calculation Metabolic Flux Calculation Isotopologue Distribution Analysis->Metabolic Flux Calculation Biological Interpretation Biological Interpretation Metabolic Flux Calculation->Biological Interpretation

Caption: A generalized workflow for metabolic tracing studies using stable isotopes.

Methodologies for Isotope Analysis

Mass Spectrometry (MS): This is the most widely used technique for analyzing the incorporation of stable isotopes into metabolites.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools that can separate complex mixtures of metabolites and determine their mass-to-charge ratio, revealing the presence and abundance of isotopically labeled forms.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the position of isotopic labels within a molecule, providing detailed structural information.[1]

Data Presentation and Interpretation

The primary data from a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule that differs only in its isotopic composition). This data can be used to calculate metabolic fluxes through various pathways using mathematical models.

While no quantitative data for D-Glucose-¹⁸O₂ in cellular respiration is currently available in the literature, a hypothetical data table for a tracing experiment is presented below to illustrate the expected format.

MetaboliteIsotopologueFractional Abundance (%)
Glucose-6-PhosphateM+050
M+2 (from ¹⁸O)50
Fructose-6-PhosphateM+060
M+2 (from ¹⁸O)40
LactateM+095
M+2 (from ¹⁸O)5

Future Directions and Conclusion

The lack of studies utilizing D-Glucose-¹⁸O₂ for tracing cellular respiration represents a significant opportunity for metabolic researchers. Such studies could provide novel insights into the intricate mechanisms of glucose metabolism, particularly concerning oxygen atom transfer reactions. The development of new analytical methods and the increasing availability of custom-synthesized isotopic tracers may soon enable the scientific community to harness the full potential of D-Glucose-¹⁸O₂.

For drug development professionals, a deeper understanding of the nuanced aspects of cellular respiration that could be revealed by ¹⁸O tracing may uncover novel therapeutic targets for diseases with metabolic dysregulation, such as cancer and diabetes. While the current body of knowledge is limited, the prospective applications of D-Glucose-¹⁸O₂ warrant its consideration in the design of future metabolic research.

References

Foundational Principles of Stable Isotope Tracing with ¹⁸O: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies of stable isotope tracing utilizing Oxygen-18 (¹⁸O). This powerful technique offers a robust platform for elucidating metabolic pathways, quantifying flux, and understanding the mechanism of action of novel therapeutics. By tracing the incorporation of ¹⁸O into biomolecules, researchers can gain unprecedented insights into cellular processes, making it an invaluable tool in modern drug discovery and development.

Core Principles of ¹⁸O Stable Isotope Tracing

Stable isotope tracing with ¹⁸O is predicated on the substitution of the naturally abundant ¹⁶O isotope with the heavier, non-radioactive ¹⁸O isotope in a precursor molecule. This "labeled" precursor is then introduced into a biological system, such as cell culture, animal models, or even human subjects. The metabolic machinery of the system processes the ¹⁸O-labeled precursor, incorporating the heavy isotope into downstream metabolites and macromolecules.

The key to this technique lies in the ability to detect and quantify the ¹⁸O enrichment in these downstream molecules. Mass spectrometry (MS) is the primary analytical tool for this purpose, as it can differentiate between molecules based on their mass-to-charge ratio (m/z). The mass shift of +2 Da for each incorporated ¹⁸O atom allows for precise tracking and quantification of the labeled species.

The applications of ¹⁸O tracing in research and drug development are vast and include:

  • Elucidating Metabolic Pathways: Tracing the path of ¹⁸O from a labeled substrate through a series of biochemical reactions to its final products provides direct evidence of metabolic pathways and their connectivity.

  • Quantifying Metabolic Flux: By measuring the rate of ¹⁸O incorporation into metabolites over time, researchers can quantify the flux through specific metabolic pathways, providing a dynamic view of cellular metabolism.

  • Investigating Enzyme Kinetics and Inhibition: ¹⁸O labeling can be used to study the mechanism and kinetics of enzymatic reactions, including the assessment of drug-target engagement and enzyme inhibition.[1][2][3]

  • Understanding Phosphorylation Dynamics: Using ¹⁸O-labeled ATP, it is possible to trace the activity of kinases and the dynamics of protein phosphorylation, a critical cellular signaling mechanism.

  • Probing Oxidative Metabolism and Reactive Oxygen Species (ROS): Introducing ¹⁸O₂ allows for the direct tracing of oxygen consumption and its incorporation into metabolites and ROS, providing insights into oxidative stress and mitochondrial function.

Data Presentation: Quantitative Insights from ¹⁸O Tracing

A key advantage of stable isotope tracing is the generation of quantitative data that can reveal the impact of therapeutic interventions on metabolic pathways. The following tables summarize representative quantitative data from studies utilizing ¹⁸O tracing.

Cell LineTreatmentLabeled PrecursorAnalyteFold Change in ¹⁸O Incorporation vs. ControlReference
Caco-2 (Colon Carcinoma)-H₂¹⁸OGlutamate2.5[4]
Caco-2 (Colon Carcinoma)-H₂¹⁸OSerine3.1[4]
FHC (Fetal Human Colon)-H₂¹⁸OAspartate0.4[4]
FHC (Fetal Human Colon)-H₂¹⁸OThreonine0.3[4]

Table 1: Relative Amino Acid Turnover Rates in Colon Cancer Cells. This table illustrates the differential turnover rates of key amino acids in cancerous versus non-cancerous colon cell lines, as determined by ¹⁸O labeling. The increased turnover of glutamate and serine in Caco-2 cells highlights metabolic reprogramming in cancer.[4]

DrugMetabolite TypeNumber of ¹⁸O-Labeled Metabolites Identified
BupivacaineHydroxylated>10
BupivacaineDihydroxylated>5
BupivacaineN-dealkylated and hydroxylated>5

Table 2: Identification of Bupivacaine Metabolites using ¹⁸O₂ Labeling. This table demonstrates the utility of ¹⁸O₂ in drug metabolism studies to confidently identify and annotate a wide range of oxidative metabolites.[5]

Experimental Protocols

Detailed and robust experimental protocols are crucial for successful ¹⁸O tracing studies. Below are methodologies for key experiments.

Protocol for ¹⁸O Labeling of Amino Acid Dynamics in Cell Culture

This protocol is adapted from the methodology used to study amino acid turnover in colon cell lines.[4]

1. Cell Culture and Labeling:

  • Culture fetal human colon (FHC) and human colon carcinoma (Caco-2) cells in their respective standard growth media.
  • For labeling, replace the standard medium with a medium prepared with 50% H₂¹⁸O.
  • Incubate the cells in the ¹⁸O-containing medium for a defined period (e.g., 24 hours) to allow for isotopic enrichment of intracellular water and subsequent incorporation into amino acids.

2. Metabolite Extraction:

  • After the labeling period, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
  • Collect the cell suspension and centrifuge at high speed to pellet cellular debris.
  • Transfer the supernatant containing the metabolites to a new tube.

3. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
  • Re-suspend the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

4. GC-MS Analysis and Data Interpretation:

  • Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual amino acids, and the mass spectrometer detects the mass-to-charge ratio of the derivatized molecules.
  • Analyze the mass spectra for each amino acid to determine the isotopic enrichment of ¹⁸O. The incorporation of ¹⁸O will result in a mass shift in the molecular ion and its fragments.
  • Calculate the turnover rates of the amino acids based on the extent of ¹⁸O labeling over the incubation time.

Protocol for In Vitro ¹⁸O Labeling of Drug Metabolites

This protocol is based on the methodology for identifying metabolites of the local anesthetic bupivacaine.[5]

1. Incubation with Liver Microsomes:

  • Prepare an incubation mixture containing the drug of interest (e.g., bupivacaine), rat liver microsomes (as a source of drug-metabolizing enzymes), and a NADPH-generating system (to provide the necessary reducing equivalents for cytochrome P450 enzymes) in a phosphate buffer.
  • Create a controlled atmosphere enriched with ¹⁸O₂ gas in the reaction vessel. This can be achieved by flushing the headspace with ¹⁸O₂.
  • Initiate the reaction by adding the NADPH-generating system and incubate at 37°C for a specified time (e.g., 1 hour).
  • Run a parallel control experiment under a normal air atmosphere (containing ¹⁶O₂).

2. Sample Quenching and Extraction:

  • Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
  • Vortex the mixture and centrifuge to pellet the precipitated proteins.
  • Collect the supernatant containing the drug and its metabolites.

3. LC-MS/MS Analysis:

  • Inject the supernatant into a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system. The liquid chromatograph separates the parent drug from its metabolites.
  • The mass spectrometer is operated in full scan mode to detect all ions and in product ion scan mode (MS/MS) to fragment specific ions for structural elucidation.
  • Compare the mass spectra from the ¹⁸O₂ and ¹⁶O₂ incubations. Metabolites formed through oxidative metabolism will show a +2 Da mass shift in the ¹⁸O₂ experiment for each oxygen atom incorporated.

4. Data Analysis and Metabolite Identification:

  • Utilize software to identify ion pairs with the characteristic +2 Da mass shift between the two experimental conditions.
  • Confirm the identity of the metabolites by analyzing their fragmentation patterns from the MS/MS data. The ¹⁸O label will be retained on the fragment containing the incorporated oxygen, aiding in structural confirmation.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to ¹⁸O stable isotope tracing.

experimental_workflow_drug_metabolism cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis cluster_data Data Interpretation Drug Drug Incubation Incubation Drug->Incubation Microsomes Microsomes Microsomes->Incubation NADPH NADPH NADPH->Incubation 18O2_gas ¹⁸O₂ Gas 18O2_gas->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Metabolite Formation Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Metabolite_ID Metabolite Identification (+2 Da Shift) LC_MS->Metabolite_ID Structure_Elucidation Structural Elucidation (MS/MS) Metabolite_ID->Structure_Elucidation

Caption: Experimental workflow for identifying drug metabolites using ¹⁸O₂ labeling.

phosphorylation_pathway ATP_18O ATP[γ-¹⁸O₄] Kinase Kinase ATP_18O->Kinase binds Phosphorylated_Protein Phosphorylated Protein-[¹⁸O₃]PO₃ Kinase->Phosphorylated_Protein phosphorylates ADP ADP Kinase->ADP releases Substrate_Protein Substrate Protein Substrate_Protein->Kinase binds

Caption: Tracing kinase activity with ¹⁸O-labeled ATP.

tca_cycle_h2o_labeling H2_18O H₂¹⁸O Fumarate Fumarate Malate Malate Fumarate->Malate Fumarase (+H₂¹⁸O) Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Succinate->Fumarate

Caption: Incorporation of ¹⁸O from water into TCA cycle intermediates.

References

The Unseen Journey: A Technical Guide to D-Glucose-¹⁸O₂ in Microbial Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate web of microbial metabolism is a critical area of study for understanding infectious diseases, developing novel therapeutics, and harnessing microorganisms for biotechnological applications. Stable isotope tracing has emerged as a powerful tool to dissect these complex metabolic networks. While ¹³C-labeled glucose is a widely used tracer, D-glucose-¹⁸O₂ offers a unique and complementary approach to elucidate the flow of oxygen atoms through central carbon metabolism. This technical guide provides an in-depth overview of the core principles, experimental design considerations, and potential applications of D-glucose-¹⁸O₂ in studying microbial glucose metabolism, with a focus on glycolysis and the pentose phosphate pathway (PPP). Although direct, extensive literature on the specific use of D-glucose-¹⁸O₂ in microbial flux analysis is sparse, this guide extrapolates from the well-established principles of stable isotope tracing to provide a foundational framework for its application.

Core Concepts: Tracing the Path of Oxygen

The central premise of using D-glucose-¹⁸O₂ lies in the ability of mass spectrometry to differentiate between metabolites containing the naturally abundant ¹⁶O isotope and those incorporating the heavier ¹⁸O isotope. When microorganisms are cultured with D-glucose-¹⁸O₂ as a tracer, the ¹⁸O label is incorporated into downstream metabolites through enzymatic reactions. By analyzing the mass shifts in these metabolites, researchers can map the flow of oxygen atoms and infer the activity of specific metabolic pathways.

This technique is particularly insightful for distinguishing between pathways that involve the addition or removal of oxygen atoms from intermediates. For instance, it can provide valuable information on the reversibility of enzymatic reactions and the exchange of oxygen with water.

Experimental Protocols: A Framework for Investigation

While specific, published protocols for D-glucose-¹⁸O₂ in microbial metabolism are not widely available, a robust experimental design can be adapted from established ¹³C-based metabolic flux analysis methodologies.

Microbial Culture and Isotope Labeling
  • Strain Selection and Pre-culture: Begin with a well-characterized microbial strain of interest. Cultivate the strain in a defined minimal medium with a known concentration of unlabeled glucose to establish a healthy pre-culture in the exponential growth phase.

  • Isotope Labeling Experiment: Harvest the cells from the pre-culture by centrifugation and wash them with a medium devoid of a carbon source to remove any residual unlabeled glucose. Resuspend the cells in a fresh defined medium where the primary carbon source is D-glucose-¹⁸O₂ at a known concentration (e.g., 2 g/L). The incubation time will vary depending on the organism's metabolic rate and the pathways of interest, but typically ranges from minutes to a few hours to reach a steady isotopic state for central metabolic pathways.[1]

Metabolite Extraction
  • Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by quenching the cell culture in a cold solvent mixture, such as 60% methanol pre-cooled to -20°C or lower.

  • Cell Lysis and Extraction: Lyse the cells to release intracellular metabolites. Common methods include bead beating, sonication, or freeze-thaw cycles in the presence of an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the extracted metabolites.

Metabolite Analysis by Mass Spectrometry
  • Chromatographic Separation: Separate the complex mixture of metabolites using liquid chromatography (LC). Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar metabolites like sugar phosphates and organic acids.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument will measure the mass-to-charge ratio (m/z) of the ions, allowing for the detection of mass shifts due to the incorporation of ¹⁸O.

  • Data Acquisition: Acquire data in full scan mode to capture all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used to confirm the identity of specific metabolites and their isotopologues.

Data Presentation: Quantifying Metabolic Fluxes

The primary data output from a D-glucose-¹⁸O₂ tracing experiment is the mass isotopologue distribution (MID) for various metabolites. This data can be used to calculate the fractional contribution of the labeled glucose to each metabolite pool and to infer the relative fluxes through different pathways. Due to the limited availability of specific experimental data for D-glucose-¹⁸O₂, the following tables are presented as illustrative examples of how such data could be structured.

Table 1: Hypothetical Mass Isotopologue Distribution of Glycolytic Intermediates

MetaboliteM+0 (Unlabeled) Abundance (%)M+2 (¹⁸O₁) Abundance (%)M+4 (¹⁸O₂) Abundance (%)
Glucose-6-Phosphate5905
Fructose-6-Phosphate8884
Fructose-1,6-bisphosphate10855
Dihydroxyacetone phosphate15805
Glyceraldehyde-3-phosphate15805
Pyruvate25705
Lactate30655

Table 2: Hypothetical Mass Isotopologue Distribution of Pentose Phosphate Pathway Intermediates

MetaboliteM+0 (Unlabeled) Abundance (%)M+2 (¹⁸O₁) Abundance (%)M+4 (¹⁸O₂) Abundance (%)
6-Phosphogluconate10855
Ribulose-5-Phosphate20755
Ribose-5-Phosphate22735
Xylulose-5-Phosphate22735
Sedoheptulose-7-Phosphate25705
Erythrose-4-Phosphate30655

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the complex relationships in metabolic studies. The following diagrams, generated using the DOT language, illustrate key pathways and a conceptual experimental workflow.

glycolysis_pathway cluster_glycolysis Glycolysis Glucose Glucose-¹⁸O₂ G6P Glucose-6-Phosphate-¹⁸O Glucose->G6P F6P Fructose-6-Phosphate-¹⁸O G6P->F6P F16BP Fructose-1,6-bisphosphate-¹⁸O F6P->F16BP DHAP DHAP-¹⁸O F16BP->DHAP G3P Glyceraldehyde-3-Phosphate-¹⁸O F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ppp_pathway cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-Phosphate-¹⁸O PGL 6-Phosphoglucono-δ-lactone-¹⁸O G6P->PGL PG6 6-Phosphogluconate-¹⁸O PGL->PG6 Ru5P Ribulose-5-Phosphate-¹⁸O PG6->Ru5P R5P Ribose-5-Phosphate-¹⁸O Ru5P->R5P X5P Xylulose-5-Phosphate-¹⁸O Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P X5P->S7P G3P Glyceraldehyde-3-Phosphate X5P->G3P E4P Erythrose-4-Phosphate S7P->E4P F6P Fructose-6-Phosphate S7P->F6P E4P->F6P experimental_workflow cluster_workflow Experimental Workflow Start Microbial Pre-culture (Unlabeled Glucose) Labeling Isotope Labeling (D-Glucose-¹⁸O₂) Start->Labeling Quenching Metabolic Quenching (Cold Solvent) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS Analysis Extraction->Analysis Data Data Processing & MIDA Analysis->Data Flux Metabolic Flux Analysis Data->Flux

References

Methodological & Application

Application Note: Mass Spectrometry Methods for ¹⁸O-Labeled Glucose Analysis in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. ¹⁸O-labeled glucose, in particular, serves as a valuable tracer for investigating central carbon metabolism. Its incorporation into downstream metabolites can be precisely tracked using mass spectrometry (MS), providing critical insights into cellular bioenergetics and biosynthesis. This document provides detailed application notes and protocols for the analysis of ¹⁸O-labeled glucose and its metabolites using two primary mass spectrometry platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for research in fields such as oncology, diabetes, and neurobiology, where alterations in glucose metabolism are prevalent.[1][2]

Introduction to ¹⁸O-Glucose Isotope Tracing

Metabolic labeling with stable isotopes allows for the unambiguous tracking of atoms through complex biochemical networks.[1] By replacing standard glucose in a biological system with glucose enriched with the heavy oxygen isotope (¹⁸O), researchers can follow the fate of the oxygen atoms as glucose is metabolized. This approach is instrumental in studying pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway. Mass spectrometry is the analytical method of choice for this application due to its high sensitivity and ability to distinguish between isotopologues (molecules that differ only in their isotopic composition).[2][3]

The primary analytical challenges involve robust sample preparation to extract metabolites, efficient chromatographic separation, and sensitive MS detection to quantify the degree of ¹⁸O incorporation. The choice between GC-MS and LC-MS often depends on the specific metabolites of interest, required throughput, and available instrumentation.[4][5]

General Experimental Workflow

The overall process for a typical ¹⁸O-glucose tracing experiment is outlined below. The workflow begins with the introduction of the labeled substrate to the biological system and concludes with data analysis to determine isotopic enrichment in key metabolites.

G cluster_0 Biological Experiment cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A Cell Culture / In Vivo Model B Introduce ¹⁸O-Labeled Glucose A->B C Quench Metabolism (e.g., Cold Solvent) B->C D Metabolite Extraction C->D E Sample Cleanup / Derivatization D->E F GC-MS or LC-MS Analysis E->F G Mass Isotopomer Distribution Analysis F->G H Metabolic Flux Calculation G->H

Caption: High-level workflow for ¹⁸O-glucose stable isotope tracing experiments.

Protocol 1: GC-MS Analysis of ¹⁸O-Labeled Glucose

GC-MS is a robust and widely used technique for metabolomics. For the analysis of polar molecules like glucose, chemical derivatization is required to increase their volatility.[4] This protocol details a common method using methoximation followed by silylation.

Experimental Protocol: Derivatization and GC-MS

1. Metabolite Extraction:

  • Quench metabolism rapidly by adding ice-cold 80% methanol to your cell culture plate or tissue sample.[6]

  • Scrape cells or homogenize tissue and transfer the lysate to a microcentrifuge tube.

  • Vortex thoroughly and incubate at -80°C for at least 20 minutes.[6]

  • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[6]

  • Transfer the supernatant containing polar metabolites to a new tube and dry completely using a vacuum concentrator (e.g., SpeedVac).[6][7]

2. Derivatization (Methoximation and Silylation):

  • Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

  • Vortex and incubate at 37°C for 90 minutes to protect the aldehyde and ketone groups.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).

  • Vortex and incubate at 70°C for 30 minutes.[8] The sample is now ready for GC-MS analysis.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data can be acquired in either full scan mode to identify metabolites or Selected Ion Monitoring (SIM) mode for targeted quantification of specific isotopologues.

Data Presentation: GC-MS Instrument Parameters

The following table summarizes typical instrument settings for the analysis of derivatized glucose.

ParameterTypical Setting
GC System Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[7]
Injection Mode Splitless, 1 µL injection volume[7]
Injector Temp. 280°C[7]
Oven Program Initial 140°C for 1 min, ramp 2°C/min to 218°C, then 10°C/min to 280°C, hold for 2 min[7]
MS System Agilent 5975C, Thermo Quantum, or equivalent
Ionization Mode Electron Impact (EI) at 70 eV[8]
Ion Source Temp. 230°C[8]
Acquisition Mode Full Scan (m/z 40-650) or SIM targeting specific fragments of unlabeled vs. ¹⁸O-labeled glucose[7]

Protocol 2: LC-MS/MS Analysis of ¹⁸O-Labeled Glucose

LC-MS offers the advantage of analyzing glucose and its phosphorylated intermediates in their native form, avoiding the need for derivatization.[5][9] This simplifies sample preparation and can improve throughput.

Experimental Protocol: Extraction and LC-MS/MS

1. Metabolite Extraction:

  • Perform metabolite extraction as described in the GC-MS protocol (Section 3.1, Step 1) using a cold solvent like acetonitrile or an acetonitrile/methanol/water mixture.[1]

  • After drying, reconstitute the sample in the initial LC mobile phase (e.g., 80:20 water:acetonitrile with additives).[10]

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Analysis is typically performed using hydrophilic interaction liquid chromatography (HILIC) for good retention of polar compounds.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity, monitoring the transition from the precursor ion to a specific product ion.

Data Presentation: LC-MS/MS Instrument Parameters

The table below provides a representative set of parameters for an LC-MS/MS method.

ParameterTypical Setting
LC System Waters Acquity, Thermo Vanquish, or equivalent UPLC/HPLC system
Column HILIC column, e.g., SeQuant ZIC-cHILIC (2.1 x 150 mm, 3 µm)[11] or Waters XBridge BEH Amide (2.1 x 150 mm, 2.5 µm)[12]
Mobile Phase A Water with 20 mM Ammonium Acetate and 20 mM Ammonium Hydroxide, pH 9.4[12]
Mobile Phase B Acetonitrile[12]
Flow Rate 0.2 - 0.3 mL/min[12][13]
Gradient Isocratic or gradient elution depending on the separation needs.
MS System Triple Quadrupole (e.g., Waters Quattro Micro, Sciex QTRAP) or high-resolution MS (e.g., Thermo Q Exactive)[11][14]
Ionization Mode Heated Electrospray Ionization (H-ESI), Negative Mode[15][16]
Capillary Voltage ~2.5 - 3.5 kV[14][16]
Desolvation Temp. ~400°C[9][15]
MRM Transitions Glucose (unlabeled): m/z 179.1 -> 89.0; ¹⁸O₂-Glucose: m/z 183.1 -> 91.0 (Example transitions, must be optimized)[15]

Method Comparison and Application

Both GC-MS and LC-MS are powerful tools for ¹⁸O-glucose analysis. The choice of method depends on the specific research question.

FeatureGC-MSLC-MS/MS
Derivatization Mandatory; adds time and potential for variability[4][5]Often not required, simplifying the workflow[5][9]
Analytes Excellent for volatile and semi-volatile small molecules.Ideal for polar, non-volatile, and thermally labile compounds.[12]
Throughput Lower, due to longer run times and derivatization steps.Higher, especially with modern UPLC systems.[14]
Sensitivity High, especially in SIM mode.Very high, particularly with MRM on a triple quadrupole MS.[15]
Metabolite Coverage Broad coverage of central carbon metabolism.Excellent for glycolysis, TCA cycle, and nucleotide sugars.[16]
Application: Tracing Glucose through Glycolysis

¹⁸O-labeling can be used to trace the path of oxygen atoms from glucose into downstream metabolites. For example, in glycolysis, the oxygen atoms on the glucose backbone are incorporated into intermediates like fructose-1,6-bisphosphate and, eventually, pyruvate and lactate.

G Glucose Glucose [¹⁸O] G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP TrioseP Triose Phosphates F16BP->TrioseP PEP Phosphoenolpyruvate TrioseP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH TCA TCA Cycle Pyruvate->TCA PDH

Caption: Simplified glycolysis pathway showing the flow of atoms from glucose.

References

Application Notes and Protocols for D-Glucose-18O-2 as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of metabolites is paramount for understanding complex biological systems and for the development of new therapeutics. Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes stable isotope-labeled compounds as internal standards to correct for variations during sample preparation and analysis.[1][2][3] D-Glucose-18O-2, a stable isotope-labeled form of glucose, serves as an excellent internal standard for the quantification of glucose and related metabolites in various biological matrices.[4] This document provides detailed application notes and protocols for the effective use of this compound in metabolomics research.

The principle of using a stable isotope-labeled internal standard lies in its near-identical chemical and physical properties to the endogenous analyte.[1][2] This ensures that the standard behaves similarly during extraction, derivatization, and ionization, thus accounting for sample loss and matrix effects. The mass difference between the labeled standard and the native analyte allows for their distinct detection by mass spectrometry, enabling accurate quantification.

Key Applications

  • Absolute Quantification of Glucose: Accurately determine the concentration of glucose in biological samples such as plasma, serum, cell culture media, and tissue extracts.

  • Metabolic Flux Analysis: While less common than 13C-labeled glucose, 18O-labeled glucose can be used in specific metabolic flux studies to trace the fate of oxygen atoms in metabolic pathways.

  • Clinical Mass Spectrometry: Serve as a reliable internal standard in clinical assays for monitoring glucose levels in various disease states.[4]

  • Drug Development: Assess the effect of drug candidates on glucose metabolism and related pathways.

Advantages of this compound as an Internal Standard

While 13C-labeled glucose is more commonly used, this compound offers specific advantages:

  • Distinct Mass Shift: The +2 Da mass shift from the two 18O atoms provides a clear and easily distinguishable signal from the natural isotope abundance of the analyte.

  • Lower Potential for Isotopic Overlap: In some complex biological matrices, the natural 13C abundance of other co-eluting metabolites can interfere with the signal of a 13C-labeled standard. The use of an 18O-labeled standard can mitigate this issue.

  • Probing Oxygen Metabolism: For specific research questions focused on the incorporation or exchange of oxygen atoms in biochemical reactions, this compound is a more direct tracer than 13C-glucose.

Experimental Workflow

The general workflow for using this compound as an internal standard in a metabolomics experiment involves several key steps, from sample preparation to data analysis.

Metabolomics Workflow with this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Add precise amount Extract Metabolite Extraction Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize LCMS LC-MS/MS Analysis Derivatize->LCMS Inject Peak Peak Integration LCMS->Peak Ratio Ratio Calculation (Analyte/IS) Peak->Ratio Quant Quantification Ratio->Quant Using calibration curve

Figure 1: General experimental workflow for quantitative metabolomics using this compound as an internal standard.

Protocols

Protocol 1: Quantification of Glucose in Human Plasma

This protocol details the steps for the absolute quantification of glucose in human plasma samples using this compound and LC-MS/MS.

Materials:

  • Human plasma samples

  • This compound (as a stock solution of known concentration)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade, chilled to -80°C

  • Water, HPLC grade

  • Formic acid

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: In a microcentrifuge tube, add 20 µL of plasma. To this, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution). The exact amount should be optimized to be within the linear range of the assay.

  • Protein Precipitation and Metabolite Extraction:

    • Add 400 µL of ice-cold methanol (-80°C) to the plasma-internal standard mixture.

    • Vortex vigorously for 30 seconds to precipitate proteins and extract metabolites.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% ACN in water with 0.1% formic acid).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of polar metabolites like glucose.

      • Column: e.g., Acquity UPLC BEH Amide (1.7 µm, 2.1 x 50 mm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A typical gradient would start with a high percentage of organic solvent and gradually increase the aqueous phase.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transitions:

        • Endogenous Glucose (m/z): 179.1 -> 89.1 (or other suitable fragment)

        • This compound (m/z): 183.1 -> 91.1 (or corresponding fragment)

  • Data Analysis:

    • Integrate the peak areas for both endogenous glucose and this compound.

    • Calculate the ratio of the peak area of endogenous glucose to the peak area of the internal standard.

    • Generate a calibration curve using known concentrations of unlabeled glucose spiked with the same amount of internal standard.

    • Determine the concentration of glucose in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: In Vitro Metabolic Labeling of Cultured Cells

This protocol outlines a general procedure for tracing the incorporation of the 18O label from this compound into intracellular metabolites.

Materials:

  • Cultured mammalian cells

  • Glucose-free cell culture medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade, chilled to -80°C

  • Water, HPLC grade

  • Cell scraper

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare glucose-free medium supplemented with a known concentration of this compound (e.g., 25 mM) and dFBS.

  • Metabolic Labeling:

    • Aspirate the regular growth medium from the cells.

    • Wash the cells once with pre-warmed, glucose-free medium.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a specific duration (this needs to be optimized based on the metabolic pathway of interest, ranging from minutes to hours).

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glucose.

    • Add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

    • Use a cell scraper to detach the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant to a new tube.

    • Evaporate to dryness.

    • Reconstitute in a suitable solvent for LC-HRMS analysis.

  • LC-HRMS Analysis:

    • Analyze the samples using an LC-HRMS system (e.g., Q-Exactive or similar) to detect the mass isotopologues of downstream metabolites.

    • The high resolution and mass accuracy are crucial for distinguishing the 18O-labeled metabolites from other isobaric interferences.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the unlabeled and 18O-labeled isotopologues of target metabolites.

    • Calculate the fractional enrichment of the 18O label in each metabolite to trace the metabolic pathway.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Quantitative Analysis of Glucose in Human Plasma

Sample IDPeak Area (Endogenous Glucose)Peak Area (this compound IS)Peak Area Ratio (Analyte/IS)Glucose Concentration (mg/dL)
Control 11,254,3211,567,8900.80095.5
Control 21,198,7651,554,3210.77192.1
Patient A2,345,6781,571,2341.493178.2
Patient B1,876,5431,569,8761.195142.6

Table 2: Fractional Enrichment of 18O in Glycolytic Intermediates

MetaboliteUnlabeled (M+0) Peak Area18O-labeled (M+2) Peak AreaFractional Enrichment (%)
Glucose-6-Phosphate543,2101,234,56769.4
Fructose-6-Phosphate487,6541,109,87669.5
Pyruvate987,654876,54347.0
Lactate1,543,2101,123,45642.1

Visualization of Key Concepts

Diagrams can effectively illustrate complex relationships and workflows.

Isotope_Dilution_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Sample Processing & Analysis cluster_result Quantification Analyte Endogenous Analyte (e.g., Glucose) Mix Mixing Analyte->Mix IS Known Amount of This compound IS->Mix Process Extraction, Derivatization, etc. Mix->Process Analysis LC-MS/MS Analysis Process->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Based on Calibration Curve

Figure 2: Principle of isotope dilution mass spectrometry for absolute quantification.

Glycolysis_Tracing Glucose_18O This compound G6P Glucose-6-Phosphate-18O Glucose_18O->G6P Hexokinase F6P Fructose-6-Phosphate-18O G6P->F6P F16BP Fructose-1,6-bisphosphate-18O F6P->F16BP PFK-1 GAP Glyceraldehyde-3-Phosphate-18O F16BP->GAP DHAP Dihydroxyacetone Phosphate-18O F16BP->DHAP BPG 1,3-Bisphosphoglycerate-18O GAP->BPG DHAP->GAP PG3 3-Phosphoglycerate-18O BPG->PG3 PG2 2-Phosphoglycerate-18O PG3->PG2 PEP Phosphoenolpyruvate-18O PG2->PEP Pyruvate Pyruvate-18O PEP->Pyruvate Pyruvate Kinase

Figure 3: Tracing the 18O label from this compound through the glycolytic pathway.

Conclusion

This compound is a valuable tool for researchers in metabolomics, providing a reliable internal standard for the accurate quantification of glucose and for tracing metabolic pathways. The protocols and guidelines presented here offer a solid foundation for incorporating this stable isotope-labeled compound into experimental designs. As with any analytical method, optimization of specific parameters for the biological system and instrumentation used is crucial for achieving the highest quality data.

References

Application Note: LC-MS/MS Methods for D-Glucose-¹⁸O₂ Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, allowing for the detailed mapping of metabolic pathways and the quantification of flux rates. D-glucose labeled with heavy isotopes, such as ¹³C or ¹⁸O, serves as a powerful tracer to investigate central carbon metabolism. Specifically, D-Glucose-¹⁸O₂ tracing, where the oxygen atoms on the glucose molecule are replaced with the heavy isotope ¹⁸O, offers unique advantages for studying pathways like the Pentose Phosphate Pathway (PPP). When ¹⁸O-labeled glucose is metabolized, the ¹⁸O atoms are incorporated into downstream metabolites, and their detection by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a direct measure of pathway activity. This application note provides a detailed protocol for conducting D-Glucose-¹⁸O₂ tracer experiments in cultured mammalian cells, from experimental design to data analysis.

Experimental Design and Workflow

A typical D-Glucose-¹⁸O₂ tracer experiment involves several key stages: cell culture and labeling, metabolite extraction, LC-MS/MS analysis, and data interpretation. The overall workflow is designed to ensure the accurate measurement of ¹⁸O incorporation into metabolites of interest.

G Experimental Workflow for ¹⁸O-Glucose Tracing cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Interpretation A Seed Cells B Incubate (24h) A->B C Switch to ¹⁸O-Glucose Medium B->C D Incubate (Time Course) C->D E Quench Metabolism D->E F Metabolite Extraction E->F G Centrifuge & Collect Supernatant F->G H Dry & Reconstitute G->H I LC-MS/MS Analysis H->I J Peak Integration I->J K Isotopologue Distribution Analysis J->K L Flux Calculation K->L

Caption: Overall experimental workflow for D-Glucose-¹⁸O₂ tracer experiments.

Detailed Protocols

Cell Culture and Isotope Labeling

This protocol is optimized for adherent mammalian cells grown in 6-well plates.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Glucose-free medium

  • D-Glucose-¹⁸O₂

  • 6-well cell culture plates

Procedure:

  • Seed approximately 200,000 to 500,000 cells per well in a 6-well plate with complete growth medium and incubate overnight to allow for cell attachment and recovery.[1]

  • Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹⁸O₂ to the desired final concentration (typically matching the glucose concentration of the complete growth medium). Also, add dialyzed FBS and Penicillin-Streptomycin.

  • After overnight incubation, aspirate the growth medium from the wells.

  • Gently wash the cells twice with 1 mL of sterile PBS to remove any residual unlabeled glucose.[2]

  • Add 1.5-2 mL of the pre-warmed labeling medium to each well.[1]

  • Incubate the cells for a specific duration to allow for the incorporation of the ¹⁸O label. The incubation time will depend on the metabolic pathway being studied and should be optimized. For central carbon metabolism, time points ranging from minutes to several hours are common.[3][4]

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate results.[5][6][7]

Materials:

  • Ice-cold 80% Methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • At the end of the labeling period, quickly aspirate the labeling medium.

  • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.[1][7]

  • Place the plate on ice for 10-15 minutes.[2]

  • Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[2][5]

  • Centrifuge the tubes at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[5][8]

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • Dry the metabolite extracts completely using a vacuum concentrator.

  • Store the dried extracts at -80°C until LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following is a general LC-MS/MS method for the analysis of polar metabolites. Specific parameters may need to be optimized for the instrument and metabolites of interest.

Reconstitution:

  • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% acetonitrile in water, just before analysis.[7][8]

LC-MS/MS Parameters:

ParameterSetting
LC Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size)[8]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL[7]
Gradient A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute hydrophobic compounds, and then return to the initial conditions for re-equilibration.
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for glycolytic and PPP intermediates.
MS Analysis Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3 kV[9]
Source Temperature 100°C[9]
Desolvation Temperature 200°C[9]

MRM Transitions for Key PPP Metabolites:

The following table provides example MRM transitions for key metabolites in the Pentose Phosphate Pathway. The M+2 isotopologues correspond to the incorporation of one ¹⁸O atom.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Ribose 5-phosphate (M+0)229.097.0
Ribose 5-phosphate (M+2)231.097.0
Sedoheptulose 7-phosphate (M+0)289.097.0
Sedoheptulose 7-phosphate (M+2)291.097.0
Erythrose 4-phosphate (M+0)199.097.0
Erythrose 4-phosphate (M+2)201.097.0

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the abundance of different isotopologues for each metabolite of interest. The isotopologue distribution can be used to calculate the fractional enrichment and subsequently infer metabolic flux. The incorporation of ¹⁸O from D-Glucose-¹⁸O₂ into PPP intermediates provides a direct measure of the pathway's activity.

Visualization of ¹⁸O Incorporation in the Pentose Phosphate Pathway

The following diagram illustrates how ¹⁸O from D-Glucose-¹⁸O₂ is incorporated into the metabolites of the Pentose Phosphate Pathway.

Caption: ¹⁸O incorporation into Pentose Phosphate Pathway metabolites.

Conclusion

This application note provides a comprehensive guide for conducting D-Glucose-¹⁸O₂ tracer experiments using LC-MS/MS. The detailed protocols and methodologies outlined here will enable researchers to accurately measure metabolic flux through the Pentose Phosphate Pathway and other related metabolic routes. Careful optimization of the experimental conditions for the specific cell line and instrumentation is crucial for obtaining high-quality, reproducible data. The insights gained from these experiments can significantly contribute to our understanding of cellular metabolism in health and disease, and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for In Vivo Administration of D-Glucose-18O-2 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. D-Glucose-18O-2 is a non-radioactive, stable isotope-labeled form of glucose where the oxygen atom at the C2 position is replaced with its heavy isotope, 18O. This tracer is particularly useful for investigating the upper part of glycolysis and the pentose phosphate pathway (PPP), as the 18O label is lost at specific enzymatic steps within these pathways. Its administration in animal models, followed by mass spectrometry-based analysis of downstream metabolites, allows for the precise measurement of pathway activity under various physiological and pathological conditions.

These application notes provide detailed protocols for the in vivo administration of this compound to animal models, sample collection, and analysis. The information is intended to guide researchers in designing and executing metabolic flux studies to gain deeper insights into cellular metabolism.

Applications

The in vivo administration of this compound is a powerful technique to:

  • Quantify the flux through the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP). The 18O label is lost during the conversion of 6-phosphogluconate to ribulose-5-phosphate in the oxidative PPP, allowing for the measurement of this pathway's activity.

  • Investigate the dynamics of glycolysis. By tracking the incorporation and loss of the 18O label in glycolytic intermediates, researchers can assess the rate of glucose breakdown.

  • Study metabolic reprogramming in disease models. This tracer can be used to understand how diseases such as cancer, diabetes, and neurodegenerative disorders alter glucose metabolism in vivo.

  • Evaluate the metabolic effects of drug candidates. Researchers can assess how novel therapeutic agents impact glucose utilization and metabolic pathways in preclinical animal models.

Experimental Protocols

Protocol 1: Intravenous (IV) Infusion of this compound in Mice

This protocol describes a continuous intravenous infusion of this compound to achieve a steady-state labeling of metabolites in the blood and tissues.

Materials:

  • This compound (sterile, pyrogen-free)

  • Sterile 0.9% saline

  • Anesthesia (e.g., isoflurane)

  • Catheters and infusion pump

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection tools (forceps, scissors)

  • Liquid nitrogen or dry ice for snap-freezing

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental conditions for at least one week.

    • Fast mice for 6 hours prior to the infusion to lower endogenous glucose levels and enhance tracer uptake. Ensure free access to water.

    • Anesthetize the mouse using isoflurane.

  • Catheterization:

    • Surgically implant a catheter into the jugular vein for tracer infusion.

    • Optionally, a second catheter can be placed in the carotid artery for blood sampling.

    • Allow the animal to recover from surgery before starting the infusion.

  • Tracer Preparation and Infusion:

    • Prepare a sterile solution of this compound in 0.9% saline at the desired concentration (e.g., 100 mg/mL).

    • Administer a bolus injection of the tracer solution to rapidly increase the plasma concentration of this compound. A typical bolus dose is 20 mg/kg body weight.

    • Immediately following the bolus, start a continuous infusion of the tracer solution at a rate of 10-20 mg/kg/min.

    • The infusion duration should be sufficient to reach isotopic steady state, typically 90-120 minutes.

  • Sample Collection:

    • Collect blood samples (20-50 µL) at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the enrichment of this compound in the plasma.

    • At the end of the infusion period, euthanize the mouse via an approved method (e.g., cervical dislocation under deep anesthesia).

    • Rapidly dissect the tissues of interest (e.g., liver, brain, tumor) and immediately snap-freeze them in liquid nitrogen.

  • Sample Processing:

    • For blood samples, centrifuge to separate plasma and store at -80°C until analysis.

    • For tissue samples, store at -80°C. Metabolites should be extracted from pulverized frozen tissue using a cold solvent mixture (e.g., 80% methanol).

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

This protocol provides a less invasive method for tracer administration, suitable for studies where surgical catheterization is not feasible.

Materials:

  • This compound (sterile, pyrogen-free)

  • Sterile 0.9% saline

  • Syringes and needles

  • Blood collection supplies

  • Tissue collection tools

  • Liquid nitrogen or dry ice

Procedure:

  • Animal Preparation:

    • Follow the same acclimatization and fasting procedures as in Protocol 1.

  • Tracer Preparation and Administration:

    • Prepare a sterile solution of this compound in 0.9% saline.

    • Administer a single intraperitoneal injection of the tracer solution. A typical dose is 2 g/kg body weight.

  • Sample Collection:

    • Collect blood samples from the tail vein at various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time course of tracer absorption and metabolism.

    • At the desired endpoint, euthanize the mouse and collect tissues as described in Protocol 1.

  • Sample Processing:

    • Process blood and tissue samples as described in Protocol 1.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an in vivo study using this compound in a mouse model of cancer, comparing a control group to a group treated with a metabolic inhibitor.

Table 1: Isotopic Enrichment of this compound in Plasma

Time (minutes)Control Group (% Enrichment)Treatment Group (% Enrichment)
00.00.0
3045.2 ± 3.143.8 ± 2.9
6048.5 ± 2.547.1 ± 3.3
9049.1 ± 2.848.5 ± 2.7
12049.5 ± 2.649.0 ± 3.0

Table 2: Relative Abundance of 18O-labeled Metabolites in Tumor Tissue

MetaboliteControl Group (Relative Abundance)Treatment Group (Relative Abundance)
Glucose-6-phosphate-18O100 ± 8.595 ± 7.2
Fructose-6-phosphate-18O85 ± 6.178 ± 5.9
Ribose-5-phosphate15 ± 2.38 ± 1.5
Lactate120 ± 10.2155 ± 12.8

*p < 0.05 compared to the control group.

Visualizations

The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the in vivo administration of this compound.

Glycolysis_and_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate [18O] Glucose->G6P Hexokinase F6P Fructose-6-Phosphate [18O] G6P->F6P PGI SixPG 6-Phosphogluconate [18O] G6P->SixPG G6PD F16BP Fructose-1,6-Bisphosphate [18O] F6P->F16BP PFK1 DHAP_G3P DHAP / G3P [18O] F16BP->DHAP_G3P Aldolase Pyruvate Pyruvate DHAP_G3P->Pyruvate ... Ru5P Ribulose-5-Phosphate SixPG->Ru5P 6PGD (18O lost as H2[18]O) Ru5P->F6P Transketolase/ Transaldolase R5P Ribose-5-Phosphate Ru5P->R5P RPI R5P->F6P Experimental_Workflow cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis Acclimatization Acclimatization Fasting 6-hour Fasting Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Administration IV Infusion or IP Injection Anesthesia->Administration Tracer_Prep Prepare this compound Solution Tracer_Prep->Administration Blood_Collection Serial Blood Sampling Administration->Blood_Collection Euthanasia Euthanasia at Endpoint Blood_Collection->Euthanasia Tissue_Harvest Rapid Tissue Harvest (Snap-freeze) Euthanasia->Tissue_Harvest Metabolite_Extraction Metabolite Extraction Tissue_Harvest->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Data Analysis and Flux Calculation LC_MS->Data_Analysis Logical_Relationships Tracer This compound Administration Plasma 18O Enrichment in Plasma Tracer->Plasma Tissue_Uptake Tissue Uptake of Tracer Plasma->Tissue_Uptake Metabolism Metabolism via Glycolysis & PPP Tissue_Uptake->Metabolism Metabolite_Pools 18O Enrichment in Metabolite Pools Metabolism->Metabolite_Pools Flux_Calculation Metabolic Flux Calculation Metabolite_Pools->Flux_Calculation

Application Note: Measurement of D-Glucose-¹⁸O₂ Isotopic Enrichment in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of D-Glucose-¹⁸O₂ isotopic enrichment in plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for metabolic studies, particularly in investigating glycolysis and gluconeogenesis pathways.[1] The protocols cover plasma sample preparation, chemical derivatization for GC-MS analysis, and direct measurement for LC-MS, along with instrumental parameters and data analysis guidelines.

Principle of the Method

The measurement of isotopic enrichment of D-Glucose-¹⁸O₂ in plasma is essential for tracing glucose metabolism in vivo.[1] The general workflow involves the isolation of glucose from the plasma matrix, followed by analysis using mass spectrometry to determine the ratio of the ¹⁸O-labeled glucose to the unlabeled, naturally abundant glucose.

Two primary analytical approaches are detailed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and robust method for glucose analysis.[2] Due to the low volatility of glucose, a chemical derivatization step is required to convert it into a more volatile compound suitable for gas chromatography.[1][3] Common derivatization techniques include silylation and acetylation.[4][5] This protocol will focus on a methoxime-trimethylsilylation derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is gaining popularity as it can often measure metabolites directly with minimal sample preparation, avoiding the need for derivatization.[2][6] This simplifies the workflow and can increase sample throughput.[7]

Below is a high-level overview of the experimental workflow.

G Overall Workflow for Glucose Isotopic Enrichment Analysis cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Processing A Plasma Sample Collection B Protein Precipitation A->B C Derivatization (for GC-MS) B->C E Direct Injection (for LC-MS) B->E D GC-MS Analysis C->D G Mass Spectra Acquisition D->G F LC-MS Analysis E->F F->G H Isotopic Enrichment Calculation G->H I Kinetic Modeling H->I G Detailed GC-MS Sample Preparation Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aliquot 80 µL Plasma B Add 240 µL Cold Ethanol (Protein Precipitation) A->B C Centrifuge (10,000 rpm, 5 min) B->C D Transfer 150 µL Supernatant C->D E Dry Under Nitrogen D->E F Add Methoxyamine HCl in Pyridine E->F G Incubate (30°C, 90 min) F->G H Add MSTFA (Silylation) G->H I Incubate (37°C, 30 min) H->I J Transfer to GC Vial I->J K Inject into GC-MS J->K

References

Application Notes and Protocols: Monitoring Glycolysis Using Labeled Glucose Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring glycolysis using stable isotope-labeled glucose. These techniques are crucial for understanding metabolic pathways in various physiological and pathological states, and for evaluating the efficacy of therapeutic agents targeting metabolic processes.

Introduction to Glycolysis and Isotope Tracing

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. Dysregulation of glycolysis is a hallmark of numerous diseases, including cancer and metabolic disorders. Stable isotope tracing allows for the precise measurement of metabolite flux through glycolysis and related pathways. By introducing glucose labeled with non-radioactive heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), researchers can track the metabolic fate of the glucose molecule and its downstream products.

Key Concepts in Isotope Tracing for Glycolysis

  • Isotopologues and Isotopomers: Isotopologues are molecules that differ only in their isotopic composition. Isotopomers are isomers with the same number of each isotopic atom but differing in their positions.

  • Mass Isotopomer Distribution (MID): This refers to the fractional abundance of all mass isotopologues of a given metabolite. MIDs are determined using mass spectrometry and provide a detailed picture of the labeling patterns.

  • Metabolic Flux Analysis (MFA): MFA is a computational method that uses the experimentally determined MIDs to calculate the rates (fluxes) of metabolic reactions.

Experimental Workflow for Monitoring Glycolysis

A typical workflow for a stable isotope tracing experiment to monitor glycolysis involves several key steps, from cell culture to data analysis.

Glycolysis_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase A 1. Cell Culture and Treatment B 2. Introduction of Labeled Glucose (e.g., [U-¹³C]-glucose) A->B Prepare cells C 3. Incubation and Metabolic Labeling B->C Switch to labeled media D 4. Quenching and Metabolite Extraction C->D Stop metabolic activity E 5. Sample Preparation for Mass Spectrometry D->E Extract metabolites F 6. LC-MS/MS or GC-MS Analysis E->F Derivatization (if needed) G 7. Data Processing and MID Calculation F->G Peak integration H 8. Metabolic Flux Analysis (MFA) G->H Flux calculation Glycolysis_Pathway Glucose Glucose (¹³C₆) G6P Glucose-6-Phosphate (¹³C₆) Glucose->G6P F6P Fructose-6-Phosphate (¹³C₆) G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-Bisphosphate (¹³C₆) F6P->F16BP DHAP DHAP (¹³C₃) F16BP->DHAP G3P G3P (¹³C₃) F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate (¹³C₃) G3P->BPG13 PG3 3-Phosphoglycerate (¹³C₃) BPG13->PG3 PG2 2-Phosphoglycerate (¹³C₃) PG3->PG2 PEP Phosphoenolpyruvate (¹³C₃) PG2->PEP Pyruvate Pyruvate (¹³C₃) PEP->Pyruvate Lactate Lactate (¹³C₃) Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Application Notes and Protocols: D-Glucose-18O-2 in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope-labeled compounds are invaluable tools in drug discovery and development, enabling researchers to trace the metabolic fate of molecules and elucidate the mechanisms of action of novel therapeutics. D-Glucose-18O-2, a glucose molecule labeled with a heavy oxygen isotope at the C2 position, serves as a powerful probe for investigating glucose metabolism. Its use in metabolic flux analysis (MFA) allows for the quantitative assessment of glycolysis, the pentose phosphate pathway (PPP), and other interconnected metabolic pathways.[1] By tracking the incorporation of the 18O label into downstream metabolites, researchers can gain insights into how drug candidates modulate these critical cellular processes.

These application notes provide an overview of the use of this compound in drug discovery, with a focus on cancer metabolism and other diseases characterized by altered glucose utilization. Detailed protocols for in vitro cell-based assays are provided to guide researchers in applying this technique.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is to investigate the effects of drug candidates on cellular metabolism. Many diseases, including cancer, diabetes, and neurodegenerative disorders, exhibit dysregulated glucose metabolism.[2] Therapeutic agents targeting these pathways can be evaluated using this compound to understand their specific metabolic impact.

Key Applications Include:

  • Elucidating Drug Mechanism of Action: Determining whether a drug inhibits specific enzymes in glycolysis or the PPP.

  • Identifying Biomarkers of Drug Response: Alterations in metabolic fluxes upon drug treatment can serve as potential biomarkers.

  • Assessing Off-Target Effects: Investigating unintended metabolic consequences of a drug candidate.

  • Studying Disease Pathogenesis: Understanding how disease states alter glucose metabolism.

Data Presentation

The quantitative data obtained from this compound tracing experiments are typically derived from mass spectrometry analysis of intracellular metabolites. The level of 18O incorporation into various metabolites is measured in control versus drug-treated cells.

Table 1: Example of Quantitative Data from a this compound Tracing Experiment in Cancer Cells Treated with a Glycolysis Inhibitor.

Metabolite% 18O Labeling (Control)% 18O Labeling (Drug-Treated)Fold Changep-value
Glucose-6-phosphate95.2 ± 2.194.8 ± 2.50.99>0.05
Fructose-6-phosphate94.9 ± 2.395.1 ± 2.01.00>0.05
Lactate85.6 ± 4.542.3 ± 3.80.49<0.01
Ribose-5-phosphate10.1 ± 1.518.2 ± 2.11.80<0.05

Data are presented as mean ± standard deviation from n=3 biological replicates. Statistical significance was determined using a Student's t-test.

Experimental Protocols

The following are generalized protocols for utilizing this compound in cell-based assays. These protocols should be optimized for specific cell lines and experimental conditions.

Protocol 1: this compound Labeling of Adherent Cells

Objective: To label cultured cells with this compound to trace its incorporation into intracellular metabolites.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

  • Medium Preparation: Prepare labeling medium by supplementing glucose-free medium with this compound at the desired final concentration (e.g., 25 mM).

  • Cell Washing: Aspirate the complete medium from the cells and wash twice with pre-warmed PBS to remove any unlabeled glucose.

  • Labeling: Add the prepared this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period to allow for sufficient labeling of downstream metabolites. The optimal time will vary depending on the cell type and the pathways being investigated and may need to be determined empirically.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to quench metabolic activity and extract metabolites.

    • Incubate at -80°C for at least 15 minutes.

  • Cell Harvesting: Scrape the cells in the methanol solution and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Centrifugation: Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the extracted metabolites to new tubes for analysis by mass spectrometry.

Protocol 2: Analysis of 18O-Labeled Metabolites by Mass Spectrometry

Objective: To quantify the incorporation of 18O from this compound into downstream metabolites using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Metabolite extracts from Protocol 1

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Appropriate chromatography column for separating polar metabolites (e.g., HILIC)

  • Solvents for mobile phase

Procedure:

  • Sample Preparation: The extracted metabolites may require further processing, such as drying and reconstitution in a suitable solvent for LC-MS analysis.

  • LC Separation: Inject the samples onto the LC system. The metabolites are separated based on their physicochemical properties by the chromatography column.

  • MS Analysis: The eluting metabolites are ionized and detected by the mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues (unlabeled and 18O-labeled) of each metabolite.

  • Data Acquisition: Acquire data over the entire chromatographic run.

  • Data Processing: Process the raw data using appropriate software to identify metabolites and determine the relative abundance of their 18O-labeled forms. The mass shift of +2 Da will indicate the incorporation of one 18O atom.

  • Data Analysis: Calculate the percentage of labeling for each metabolite of interest and perform statistical analysis to compare different experimental conditions (e.g., control vs. drug-treated).

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key metabolic pathways that can be investigated using this compound.

Glycolysis_Pathway This compound This compound G6P Glucose-6-phosphate-18O This compound->G6P Hexokinase F6P Fructose-6-phosphate-18O G6P->F6P F16BP Fructose-1,6-bisphosphate-18O F6P->F16BP PFK DHAP DHAP-18O F16BP->DHAP GAP GAP-18O F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate-18O GAP->PEP Pyruvate Pyruvate-18O PEP->Pyruvate Lactate Lactate-18O Pyruvate->Lactate LDH Pentose_Phosphate_Pathway G6P Glucose-6-phosphate-18O 6PGL 6-Phosphoglucono-δ-lactone-18O G6P->6PGL G6PD 6PG 6-Phosphogluconate-18O 6PGL->6PG Ru5P Ribulose-5-phosphate-18O 6PG->Ru5P R5P Ribose-5-phosphate-18O Ru5P->R5P Nucleotides Nucleotides R5P->Nucleotides Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Analysis seed_cells Seed Cells treat_drug Treat with Drug Candidate seed_cells->treat_drug wash_cells Wash with PBS treat_drug->wash_cells add_label Add this compound Medium wash_cells->add_label incubate Incubate add_label->incubate quench Quench Metabolism incubate->quench extract Extract Metabolites quench->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS Analysis collect->lcms process_data Process Raw Data lcms->process_data quantify Quantify 18O Incorporation process_data->quantify interpret Interpret Results quantify->interpret

References

Application Notes and Protocols for Enzymatic Activity Assays Using D-Glucose-¹⁸O-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled substrates are invaluable tools in drug discovery and development for elucidating enzyme mechanisms and quantifying enzyme activity with high specificity and sensitivity. D-Glucose-¹⁸O-2, a stable isotope-labeled form of D-Glucose, offers a powerful approach for developing robust and accurate enzymatic assays, particularly when coupled with mass spectrometry. The incorporation of the heavy ¹⁸O isotope at the C2 position allows for precise tracking of the glucose molecule through enzymatic reactions, enabling direct measurement of product formation and overcoming limitations of traditional colorimetric or fluorometric assays.

This document provides detailed application notes and protocols for the use of D-Glucose-¹⁸O-2 in assessing the activity of key enzymes involved in glucose metabolism. The primary focus is on assays amenable to mass spectrometric detection, offering a universal and highly specific detection method.

Featured Application: Aldose Reductase Activity Assay

Background:

Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications.[1][2] Therefore, AR is a significant therapeutic target for the development of drugs to treat these conditions.[3]

The assay described here utilizes D-Glucose-¹⁸O-2 as a substrate for AR. The enzymatic conversion of D-Glucose-¹⁸O-2 to Sorbitol-¹⁸O-2 is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides a direct and highly specific measurement of AR activity, making it ideal for high-throughput screening of potential inhibitors.[1][4]

Signaling Pathway

Aldose_Reductase_Pathway cluster_0 Polyol Pathway cluster_1 Diabetic Complications Glucose D-Glucose-¹⁸O-2 Sorbitol Sorbitol-¹⁸O-2 Glucose->Sorbitol Aldose Reductase (NADPH -> NADP⁺) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD⁺ -> NADH) Complications Neuropathy Nephropathy Retinopathy Sorbitol->Complications Osmotic Stress

Caption: Polyol pathway showing the conversion of D-Glucose to Sorbitol by Aldose Reductase.

Experimental Protocols

I. Aldose Reductase Activity Assay using D-Glucose-¹⁸O-2 and LC-MS/MS

This protocol describes a method to determine the enzymatic activity of aldose reductase by quantifying the formation of ¹⁸O-labeled sorbitol from D-Glucose-¹⁸O-2.

A. Materials and Reagents:

  • Substrate: D-Glucose-¹⁸O-2 (M.W. 182.16 g/mol )[5]

  • Enzyme: Recombinant Human Aldose Reductase (rhAR)[6]

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)[6]

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.2

  • Reaction Stop Solution: Acetonitrile containing an internal standard (e.g., Sorbitol-d8)

  • Control Inhibitor: Epalrestat or other known AR inhibitor

  • Instrumentation: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometer (UPLC-MS/MS)[1][4]

B. Experimental Workflow:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Processing & Analysis A Prepare Reagent Mix: Buffer, NADPH, rhAR B Add Test Compound (Inhibitor or Vehicle) A->B C Pre-incubate B->C D Initiate reaction with D-Glucose-¹⁸O-2 C->D E Incubate at 37°C D->E F Stop reaction with Acetonitrile + Internal Standard E->F G Centrifuge to pellet protein F->G H Transfer supernatant G->H I Analyze by LC-MS/MS H->I

References

Application Notes and Protocols for Incorporating D-Glucose-¹⁸O₂ in Perfusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite flux. D-Glucose-¹⁸O₂, a glucose molecule enriched with the stable isotope oxygen-18 at the C1 and C2 positions, offers a powerful tool for investigating glucose uptake, transport, and metabolism in real-time within isolated perfused organs or tissues. Unlike radioactive tracers, stable isotopes are non-radioactive, making them safer to handle and eliminating the need for specialized radioactive material licenses and disposal procedures.

These application notes provide a comprehensive overview and detailed protocols for utilizing D-Glucose-¹⁸O₂ in perfusion studies. The methodologies outlined here are designed to be adaptable for various research applications, from basic physiological studies to preclinical drug development.

Principle of the Method

The core principle involves perfusing an isolated organ or tissue with a buffer containing D-Glucose-¹⁸O₂. As the tissue takes up and metabolizes the labeled glucose, the ¹⁸O isotope is incorporated into downstream metabolites. By subsequently analyzing tissue extracts and perfusate samples using mass spectrometry (MS), researchers can identify and quantify the ¹⁸O-labeled metabolites. This allows for the precise measurement of glucose uptake rates and the elucidation of metabolic pathways under various physiological or pathological conditions.

Applications

  • Quantification of tissue-specific glucose uptake: Determine the rate at which different organs or tissues absorb glucose from the perfusate.

  • Elucidation of metabolic pathways: Trace the fate of glucose carbons through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.

  • Assessment of drug effects on glucose metabolism: Evaluate how therapeutic compounds modulate glucose uptake and metabolism in target tissues.

  • Investigation of metabolic reprogramming in disease: Study alterations in glucose metabolism in models of diseases such as cancer, diabetes, and cardiovascular disease.

Experimental Protocols

I. Isolated Organ Perfusion (Langendorff Heart Preparation Example)

This protocol describes the perfusion of an isolated rodent heart using the Langendorff method, a widely used technique for studying cardiac physiology and metabolism in an ex vivo setting.[1][2][3][4] This method can be adapted for other organs like the liver or kidney.

Materials:

  • Perfusion Apparatus: Langendorff system equipped with a water-jacketed organ chamber, bubble trap, and peristaltic pump.

  • Perfusion Buffer (Krebs-Henseleit Buffer):

    • 118 mM NaCl

    • 4.7 mM KCl

    • 1.2 mM KH₂PO₄

    • 1.2 mM MgSO₄

    • 2.5 mM CaCl₂

    • 25 mM NaHCO₃

    • 0.5 mM EDTA

  • Tracer: D-Glucose-¹⁸O₂ (concentration to be optimized based on experimental goals, typically 5-11 mM)

  • Unlabeled D-Glucose: For baseline perfusion.

  • Gas Mixture: 95% O₂ / 5% CO₂

  • Surgical Instruments: Scissors, forceps, hemostats.

  • Animal Model: e.g., Sprague-Dawley rat.

  • Anesthetic and Anticoagulant: e.g., Pentobarbital and Heparin.

Procedure:

  • Prepare the Perfusion System:

    • Assemble the Langendorff apparatus according to the manufacturer's instructions.

    • Prepare fresh Krebs-Henseleit buffer and equilibrate it with the 95% O₂ / 5% CO₂ gas mixture for at least 30 minutes before the experiment. This will maintain a physiological pH of ~7.4.

    • Warm the buffer to 37°C using the water jacket.

    • Prepare two separate reservoirs for the perfusion buffer: one with unlabeled glucose (for initial stabilization) and one with D-Glucose-¹⁸O₂.

  • Animal Preparation and Heart Isolation:

    • Anesthetize the animal (e.g., intraperitoneal injection of pentobarbital).

    • Administer an anticoagulant (e.g., intravenous injection of heparin) to prevent blood clotting.

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractions.

  • Cannulation and Perfusion:

    • Trim away excess tissue and identify the aorta.

    • Securely cannulate the aorta onto the Langendorff apparatus.

    • Immediately initiate retrograde perfusion with the unlabeled glucose buffer at a constant pressure (e.g., 60-80 mmHg). The heart should resume beating.

    • Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor functional parameters such as heart rate and left ventricular developed pressure.

  • Tracer Perfusion:

    • After the stabilization period, switch the perfusion to the buffer containing D-Glucose-¹⁸O₂.

    • Collect perfusate samples at regular intervals (e.g., every 5-10 minutes) to measure the disappearance of the labeled glucose and the appearance of labeled metabolites.

    • The duration of the tracer perfusion will depend on the specific research question and the metabolic pathway being investigated. For glycolytic intermediates, labeling can be detected within minutes.

  • Tissue Collection and Processing:

    • At the end of the perfusion period, rapidly freeze-clamp the heart using tongs pre-cooled in liquid nitrogen.

    • Store the frozen tissue at -80°C until metabolite extraction.

II. Metabolite Extraction from Tissue

Materials:

  • Frozen Tissue Sample

  • Liquid Nitrogen

  • Mortar and Pestle (pre-chilled)

  • Extraction Solvent: e.g., 80% Methanol, pre-chilled to -80°C.

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample.

  • Grind the tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-chilled tube.

  • Add the cold extraction solvent (e.g., 1 mL of 80% methanol per 50 mg of tissue).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites.

  • The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for mass spectrometry analysis.

III. Analysis of ¹⁸O-Labeled Metabolites by Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.[5][6]

Procedure:

  • Chromatographic Separation:

    • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

    • Inject the sample onto an appropriate LC column (e.g., a HILIC column for polar metabolites) to separate the different metabolites.[1]

  • Mass Spectrometry Analysis:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Operate the mass spectrometer in negative ion mode for the detection of glycolytic intermediates.

    • Acquire full scan mass spectra to detect all ions within a specified mass range.

    • The incorporation of ¹⁸O from D-Glucose-¹⁸O₂ will result in a mass shift of the downstream metabolites. For example, a metabolite that has incorporated one oxygen atom from the labeled glucose will show a mass increase of approximately 2 Da.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software to identify and quantify the different isotopologues (molecules of the same compound that differ in their isotopic composition).

    • Calculate the fractional enrichment of ¹⁸O in each metabolite to determine the extent of labeling.

Data Presentation

Quantitative data from perfusion studies should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Representative Glucose Uptake Rates in Perfused Tissues (Data from studies using [¹⁸F]FDG)

TissueConditionGlucose Uptake Rate (µmol/100g/min)Reference
Heart (Rat)Baseline15.2 ± 1.8Fictional Data
Heart (Rat)Insulin Stimulation35.6 ± 3.2Fictional Data
Adipose (Human, sc)Non-obese, Insulin12.5 ± 2.1[7][8]
Adipose (Human, sc)Obese, Insulin4.1 ± 0.7[7][8]
Adipose (Human, visceral)Non-obese, Insulin18.9 ± 3.5[7][8]
Adipose (Human, visceral)Obese, Insulin7.9 ± 1.3[7][8]

Note: The data presented are for illustrative purposes and were obtained from studies using [¹⁸F]FDG, a glucose analog. Actual values obtained with D-Glucose-¹⁸O₂ may vary.

Table 2: Fractional Enrichment of ¹⁸O in Glycolytic Intermediates

MetaboliteControl Group (%)Treatment Group (%)
Glucose-6-phosphate85.3 ± 4.165.7 ± 5.3
Fructose-6-phosphate84.9 ± 3.964.9 ± 5.1
Pyruvate70.2 ± 6.550.1 ± 7.2
Lactate75.8 ± 5.855.4 ± 6.9

Note: This table presents hypothetical data to illustrate how fractional enrichment data could be presented.

Visualizations

Signaling Pathway of Glucose Uptake and Glycolysis

Glycolysis_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Glucose_ext D-Glucose-¹⁸O₂ GLUT GLUT Transporter Glucose_int D-Glucose-¹⁸O₂ GLUT->Glucose_int Transport G6P Glucose-6-Phosphate-¹⁸O Glucose_int->G6P Hexokinase (ATP -> ADP) F6P Fructose-6-Phosphate-¹⁸O G6P->F6P F16BP Fructose-1,6-Bisphosphate-¹⁸O F6P->F16BP PFK-1 (ATP -> ADP) G3P_DHAP G3P / DHAP-¹⁸O F16BP->G3P_DHAP Pyruvate Pyruvate-¹⁸O G3P_DHAP->Pyruvate Multiple Steps (2 ADP -> 2 ATP) (2 NAD+ -> 2 NADH) Lactate Lactate-¹⁸O Pyruvate->Lactate LDH (NADH -> NAD+) TCA TCA Cycle Pyruvate->TCA PDH Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Insulin Insulin Insulin->Insulin_Receptor Akt Akt PI3K->Akt Activates Akt->GLUT Promotes Translocation

Caption: Signaling pathway for insulin-stimulated glucose uptake and glycolysis.

Experimental Workflow for D-Glucose-¹⁸O₂ Perfusion Study

Experimental_Workflow cluster_Perfusion Isolated Organ Perfusion cluster_Analysis Sample Analysis Stabilization 1. Stabilize Organ (Unlabeled Glucose) Tracer_Perfusion 2. Perfuse with D-Glucose-¹⁸O₂ Stabilization->Tracer_Perfusion Sample_Collection 3. Collect Perfusate and Tissue Tracer_Perfusion->Sample_Collection Extraction 4. Metabolite Extraction Sample_Collection->Extraction LCMS 5. LC-MS Analysis Extraction->LCMS Data_Analysis 6. Data Processing and Quantification LCMS->Data_Analysis

Caption: Experimental workflow for a D-Glucose-¹⁸O₂ perfusion study.

References

Troubleshooting & Optimization

troubleshooting low incorporation of D-Glucose-18O-2 in cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low incorporation of D-Glucose-18O-2 in cellular experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to poor isotopic labeling results.

Q1: What are the primary reasons for low incorporation of this compound into downstream metabolites?

Low incorporation is a multifaceted problem that can stem from biological, procedural, or analytical issues. The most common culprits can be categorized as follows:

  • Cellular Health and Metabolism: The physiological state of your cells is paramount. Low viability, senescence, or altered metabolic phenotypes can drastically reduce glucose uptake and processing.

  • Experimental Protocol Flaws: Issues with the incubation time, tracer concentration, or composition of the culture medium can lead to insufficient labeling.

  • Sample Handling and Preparation: Inefficient quenching of metabolic activity or poor extraction of metabolites can result in the loss of labeled compounds before analysis.

  • Analytical Sensitivity and Data Processing: The instrumentation may lack the sensitivity to detect low levels of enrichment, or the data analysis may not correctly account for natural isotope abundance.

Below is a troubleshooting decision tree to help diagnose the issue.

G start Low ¹⁸O Incorporation Detected check_viability 1. Check Cell Viability & Health (e.g., Trypan Blue, Microscope) start->check_viability Start Here viability_low Viability is Low (<90%) check_viability->viability_low Problem? viability_ok Viability is High check_viability->viability_ok No Problem check_protocol 2. Review Experimental Protocol protocol_issue Potential Protocol Issue Found check_protocol->protocol_issue Problem? protocol_ok Protocol Seems Correct check_protocol->protocol_ok No Problem check_sample_prep 3. Evaluate Sample Prep & Analysis sample_prep_issue Potential Sample Prep Issue Found check_sample_prep->sample_prep_issue Problem? sample_prep_ok Sample Prep Seems Correct check_sample_prep->sample_prep_ok No Problem solution_viability SOLUTION: - Use a fresh, healthy cell stock - Optimize culture conditions - Check for contamination viability_low->solution_viability viability_ok->check_protocol solution_protocol SOLUTION: - Optimize incubation time - Increase tracer concentration - Remove unlabeled glucose - Use dialyzed serum protocol_issue->solution_protocol protocol_ok->check_sample_prep solution_sample_prep SOLUTION: - Optimize quenching (e.g., cold methanol) - Validate extraction efficiency - Check MS sensitivity - Correct for natural abundance sample_prep_issue->solution_sample_prep re_evaluate Re-evaluate All Steps Consider a positive control cell line sample_prep_ok->re_evaluate

Caption: Troubleshooting decision tree for low ¹⁸O incorporation.

Q2: How does the unlabeled glucose present in standard culture media affect my experiment?

The D-Glucose naturally present in your culture medium will compete with the labeled this compound for cellular uptake and metabolism. This isotopic dilution will significantly lower the final enrichment in your metabolites of interest.

  • Recommendation: For maximal incorporation, cells should be cultured in a glucose-free medium supplemented with this compound as the sole glucose source. If a period of starvation is not feasible, switch the cells to the label-containing medium for a defined period before the experiment. Using dialyzed fetal bovine serum (dFBS) is also critical, as standard serum contains endogenous glucose.[1]

Q3: What is the appropriate incubation time for labeling with this compound?

The optimal time depends on the metabolic pathway of interest. Metabolic pathways reach isotopic steady state at different rates.

  • Glycolysis and Pentose Phosphate Pathway: These pathways are very rapid. Isotopic steady state in glycolytic intermediates can often be observed within minutes.[2]

  • TCA Cycle: Labeling in TCA cycle intermediates takes longer, typically reaching a steady state within 1-2 hours.[2]

  • Nucleotides and Complex Biomolecules: Pathways leading to nucleotides or other large molecules are slower, and achieving a steady state may require 24 hours or more.[2]

It is recommended to perform a time-course experiment (e.g., 10 min, 1 hr, 4 hr, 24 hr) to determine the optimal labeling window for your specific cells and target metabolites.[1]

Q4: Could my cell density be the cause of low glucose incorporation?

Yes. Cell density affects metabolite uptake and cellular metabolism.

  • High Cell Density: At high confluency, cells may experience nutrient limitations or contact inhibition, leading to reduced metabolic activity and lower glucose uptake per cell. This can also lead to lower expression of glucose transporters like GLUT1.[3]

  • Low Cell Density: Very low density can also be problematic, as some cell types require paracrine signaling to maintain a normal metabolic state.

  • Recommendation: Plate cells to achieve a consistent, sub-confluent density (e.g., 70-80% confluency) at the time of the experiment.

Q5: My signal is very low. How can I be sure my metabolite extraction was efficient?

Inefficient quenching and extraction are common sources of error. Metabolism continues until it is abruptly stopped (quenched), and incomplete extraction will lead to loss of your labeled analyte.

  • Quenching: The most common method is to rapidly aspirate the medium and add ice-cold solvent (e.g., 80% methanol) to the cell monolayer to instantly halt enzymatic activity.

  • Extraction: After quenching, cells should be scraped and subjected to lysis (e.g., sonication or freeze-thaw cycles) to ensure all intracellular metabolites are released into the solvent. It is best practice to use an isotopic internal standard for key metabolites to check and correct for recovery efficiency.[2]

Key Experimental Protocols & Data

General Protocol for this compound Tracing in Adherent Cells

This protocol provides a template that should be optimized for your specific cell line and experimental goals.

  • Cell Seeding: Plate cells in standard growth medium (e.g., DMEM with 10% FBS) and grow to ~70-80% confluency.

  • Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with the desired concentration of this compound (e.g., 5 mM) and 10% dialyzed FBS.[1] Warm the medium to 37°C.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed, glucose-free DMEM to remove residual unlabeled glucose.

    • Add the prepared labeling medium to the cells and return them to the incubator for the desired time period (determined by your time-course experiment).

  • Metabolite Quenching & Extraction:

    • Place the culture plate on dry ice to cool the bottom.

    • Rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol (-80°C) to the plate to quench metabolism.

    • Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 10-15 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • The dried extract can now be derivatized for Gas Chromatography-Mass Spectrometry (GC-MS) or reconstituted in an appropriate solvent for Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, a common derivatization agent is MTBSTFA.[4]

Data Presentation

The following tables provide an overview of common issues and expected outcomes.

Table 1: Troubleshooting Checklist for Low this compound Incorporation

Potential Issue Possible Cause Recommended Solution
Biological Low cell viability or high percentage of dead cells.Use a fresh stock of cells; confirm viability >90% with Trypan Blue.
Metabolic shift (e.g., senescence, differentiation).Characterize the metabolic phenotype of your cells; use a positive control cell line known to be highly glycolytic.
High cell density causing contact inhibition.Seed cells to reach 70-80% confluency at the time of the experiment.[3]
Protocol Competition from unlabeled glucose in the medium.Use glucose-free medium and dialyzed serum for the labeling step.[1]
Incubation time is too short for the target pathway.Perform a time-course experiment to find the optimal labeling duration.[2]
Insufficient tracer concentration.Ensure the this compound concentration is appropriate (e.g., physiological levels of 5-25 mM).
Sample Prep Metabolism continued after the intended time point.Ensure rapid and effective quenching with an ice-cold solvent.
Incomplete extraction of metabolites.Include mechanical lysis (e.g., scraping, sonication) and validate with an internal standard.[2]
Analysis Low instrument sensitivity.Concentrate the sample; ensure the MS method is optimized for target metabolites.
Incorrect data analysis.Use software to correct for the natural abundance of other heavy isotopes (e.g., ¹³C).[5]

Table 2: Illustrative Isotopic Enrichment Over Time

This table shows hypothetical enrichment percentages in key metabolites after switching to a medium containing only this compound. Actual values will vary significantly by cell type and condition.

Metabolite Pathway 10 Minutes 1 Hour 8 Hours
Glucose-6-PhosphateGlycolysis80-95%>95%>95%
Fructose-1,6-bisphosphateGlycolysis75-90%>95%>95%
PyruvateGlycolysis60-80%>90%>95%
CitrateTCA Cycle5-15%40-60%>80%
Ribose-5-PhosphatePentose Phosphate30-50%70-90%>95%

Visualizations of Key Pathways and Workflows

G cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) glucose D-Glucose-¹⁸O-2 g6p Glucose-6-P-¹⁸O glucose->g6p f6p Fructose-6-P-¹⁸O g6p->f6p fbp Fructose-1,6-BP-¹⁸O f6p->fbp pep PEP-¹⁸O fbp->pep pyruvate Pyruvate-¹⁸O pep->pyruvate acetylcoa Acetyl-CoA-¹⁸O pyruvate->acetylcoa PDH Complex citrate Citrate acetylcoa->citrate TCA Cycle akg α-Ketoglutarate citrate->akg TCA Cycle akg->acetylcoa TCA Cycle

Caption: Simplified metabolic fate of D-Glucose-¹⁸O-2.

G culture 1. Seed & Culture Cells (to ~70% confluency) wash 2. Wash with Glucose-Free Medium culture->wash labeling 3. Add D-Glucose-¹⁸O-2 Medium (Incubate for desired time) wash->labeling quench 4. Quench Metabolism (Ice-cold 80% Methanol) labeling->quench extract 5. Scrape, Lyse & Centrifuge quench->extract dry 6. Collect & Dry Supernatant extract->dry analyze 7. Derivatize & Analyze (GC-MS or LC-MS) dry->analyze data 8. Data Processing (Correct for Natural Abundance) analyze->data

Caption: Standard experimental workflow for isotope tracing.

References

optimizing incubation time for D-Glucose-18O-2 labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Glucose-18O-2 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during metabolic labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for?

This compound is a stable isotope-labeled form of glucose where the oxygen atom on the second carbon (C2) is replaced with the heavy isotope, Oxygen-18 (¹⁸O). It is used as a tracer in metabolic research to follow the fate of glucose through various biochemical pathways. By using techniques like mass spectrometry, researchers can track the incorporation of the ¹⁸O label into downstream metabolites, providing insights into metabolic fluxes and pathway activities.

Q2: How do I choose the optimal incubation time for my experiment?

The optimal incubation time depends on the metabolic pathway of interest and the turnover rate of the target metabolites. Rapid pathways like glycolysis will show significant labeling within minutes, while pathways with larger intermediate pools or slower turnover, such as the TCA cycle and nucleotide biosynthesis, will require longer incubation times. It is recommended to perform a time-course experiment to determine the ideal window for your specific cell type and experimental conditions.

Q3: Why am I seeing low incorporation of the ¹⁸O label?

Low incorporation of the ¹⁸O label can be due to several factors:

  • Isotopic Dilution: The presence of unlabeled glucose in the culture medium can dilute the this compound tracer. This is a common issue when using standard fetal bovine serum (FBS).

  • Insufficient Incubation Time: The incubation may not be long enough for the label to reach the metabolites of interest.

  • Low Metabolic Activity: The cells may have a low metabolic rate, leading to slower uptake and processing of the labeled glucose.

  • Incorrect Cell Density: Very high cell density can lead to rapid depletion of the tracer, while very low density might result in a signal that is too low to detect.

Q4: Can I use this compound for in vivo studies?

Yes, stable isotope-labeled glucose, including forms with ¹⁸O, can be used for in vivo metabolic studies in animal models. These studies allow for the investigation of glucose kinetics and metabolism at the whole-body level.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound labeling experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or no ¹⁸O enrichment in glycolytic intermediates (e.g., pyruvate, lactate) 1. Incubation time is too short.2. Isotopic dilution from unlabeled glucose in the medium.3. Inefficient cell lysis and metabolite extraction.1. Perform a time-course experiment starting with short time points (e.g., 5, 15, 30 minutes).2. Use glucose-free medium as a base and supplement with this compound. Use dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose. 3. Ensure rapid quenching of metabolism with cold solvent and use an optimized extraction protocol.
High variability in ¹⁸O labeling between replicates 1. Inconsistent cell numbers or confluency at the start of the experiment.2. Variation in the timing of media change and sample collection.3. Inconsistent extraction efficiency.1. Seed plates to ensure similar cell density at the time of labeling. Normalize results to cell count or protein concentration.2. Stagger the addition of the tracer and the collection of samples to ensure consistent incubation times for all replicates.3. Use a standardized and validated metabolite extraction protocol.
¹⁸O enrichment is observed in early glycolytic intermediates but not in TCA cycle intermediates 1. Incubation time is sufficient for glycolysis but not for the TCA cycle.2. Altered metabolic phenotype of the cells (e.g., Warburg effect in cancer cells where glucose is preferentially converted to lactate).1. Increase the incubation time. A time course of 1, 4, 8, and 24 hours is recommended to observe labeling in the TCA cycle and other downstream pathways.2. This may be a valid biological result. Consider measuring lactate excretion and oxygen consumption to characterize the cells' metabolic state.
Unexpected ¹⁸O labeling patterns in metabolites 1. The metabolic fate of the ¹⁸O at the C2 position of glucose may not be what was anticipated.2. Isotope exchange reactions with water (H₂¹⁸O) if present in the medium.1. The ¹⁸O on the C2 of glucose is retained through glycolysis. Upon conversion of pyruvate to acetyl-CoA, the label is on the carbonyl oxygen. This label can be incorporated into citrate in the first step of the TCA cycle. Review the expected metabolic pathways.2. Ensure that the water used for media preparation is not a source of ¹⁸O contamination.

Quantitative Data Summary

The following tables provide estimated time frames for achieving significant isotopic enrichment and reaching isotopic steady state in various metabolic pathways using a glucose tracer. These are general guidelines; actual times will vary depending on the cell type, metabolic rate, and experimental conditions.

Note: The data presented here is extrapolated from studies using ¹³C-labeled glucose, as specific kinetic data for this compound is limited. The principles of metabolic flux and the time to reach isotopic steady state are expected to be comparable due to the absence of a significant kinetic isotope effect for ¹⁸O.

Table 1: Estimated Time for Significant ¹⁸O Incorporation

Metabolic PathwayKey MetabolitesEstimated Incubation Time
GlycolysisPyruvate, Lactate5 - 30 minutes
Pentose Phosphate PathwayRibose-5-phosphate30 - 60 minutes
TCA CycleCitrate, Malate, Fumarate1 - 4 hours
Amino Acid SynthesisAlanine, Aspartate, Glutamate4 - 8 hours
Nucleotide BiosynthesisATP, GTP, UTP, CTP8 - 24 hours
Fatty Acid SynthesisPalmitate> 24 hours

Table 2: Time to Reach Isotopic Steady State

PathwayApproximate Time to Steady State
Glycolysis~10 - 60 minutes
TCA Cycle~2 - 8 hours
Nucleotides~24 hours

Experimental Protocols

Protocol: Time-Course Labeling of Adherent Cells with this compound for Mass Spectrometry Analysis

1. Cell Seeding:

  • Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
  • Culture cells in their standard growth medium overnight to allow for adherence.

2. Preparation of Labeling Medium:

  • Prepare glucose-free DMEM or RPMI-1640 medium.
  • Supplement the medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (typically 10%).
  • Add this compound to the same final concentration as glucose in your standard medium (e.g., 11 mM or 25 mM).
  • Warm the labeling medium to 37°C.

3. Labeling Experiment:

  • For each time point (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), aspirate the standard growth medium from the wells.
  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add the pre-warmed this compound labeling medium to the cells.
  • Return the plates to the incubator for the specified duration.

4. Metabolite Extraction:

  • At the end of each incubation period, rapidly quench metabolism and extract metabolites.
  • Aspirate the labeling medium.
  • Wash the cells quickly with ice-cold normal saline (0.9% NaCl).
  • Add 1 mL of ice-cold 80% methanol to each well.
  • Scrape the cells from the plate in the cold methanol.
  • Transfer the cell suspension to a microcentrifuge tube.
  • Vortex thoroughly and incubate at -80°C for at least 20 minutes.
  • Centrifuge at maximum speed for 10 minutes at 4°C.
  • Transfer the supernatant (containing the metabolites) to a new tube.
  • Dry the metabolite extract using a vacuum concentrator.
  • Store the dried extracts at -80°C until analysis by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Adherent Cells prep_media Prepare this compound Labeling Medium media_change Replace Standard Medium with Labeling Medium prep_media->media_change incubation Incubate for Desired Time Course media_change->incubation quench Quench Metabolism & Extract Metabolites incubation->quench ms_analysis Analyze by Mass Spectrometry quench->ms_analysis data_analysis Data Analysis & Flux Calculation ms_analysis->data_analysis

Caption: Experimental workflow for this compound labeling.

metabolic_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle glucose This compound g6p Glucose-6-P (¹⁸O) glucose->g6p f6p Fructose-6-P (¹⁸O) g6p->f6p triose_p Triose-P (¹⁸O) f6p->triose_p pyruvate Pyruvate (¹⁸O) triose_p->pyruvate acetyl_coa Acetyl-CoA (¹⁸O) pyruvate->acetyl_coa lactate Lactate (¹⁸O) pyruvate->lactate citrate Citrate (¹⁸O) acetyl_coa->citrate akg α-Ketoglutarate citrate->akg Multiple Steps succinate Succinate akg->succinate malate Malate succinate->malate malate->citrate Completes Cycle

Caption: Metabolic fate of the ¹⁸O label from this compound.

Technical Support Center: 18O Isotopic Enrichment Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 18O isotopic enrichment analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges in detecting 18O isotopic enrichment.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in 18O labeling experiments?

A1: The most significant challenge is the phenomenon of "back-exchange," where the incorporated 18O isotope is lost and replaced by the naturally abundant 16O from ambient water in the sample environment.[1][2][3][4] This leads to an underestimation of the true enrichment level and can compromise the accuracy of quantitative measurements.

Q2: What causes incomplete labeling in 18O enrichment studies?

A2: Incomplete labeling, resulting in a mixture of unlabeled, singly, and doubly 18O-labeled species, is often due to the enzymatic nature of the labeling process.[5][6] Factors such as suboptimal enzyme activity, substrate specificity of the enzyme (e.g., trypsin), and reaction conditions can lead to variable incorporation of 18O atoms.[6]

Q3: How do natural variations in 18O abundance affect my results?

A3: The natural abundance of 18O in water and reagents can vary, which can affect the baseline isotopic ratio of your samples.[7][8] It is crucial to account for these background levels to ensure accurate quantification of the introduced enrichment. This can be done by running control samples and correcting for the natural isotope distribution.[9]

Q4: Can my mass spectrometer settings impact the detection of 18O enrichment?

A4: Absolutely. Mass spectrometer settings are critical for accurate detection. Poor signal intensity, low mass accuracy, and inadequate resolution can all hinder the ability to distinguish between the 16O and 18O isotopic peaks.[10] Regular calibration and tuning of the instrument are essential for reliable results.[10]

Q5: Are there software tools available to help with the analysis of complex 18O spectra?

A5: Yes, the complex isotopic patterns resulting from 18O labeling often require specialized software for accurate interpretation. Algorithms have been developed to deconvolve the overlapping isotopic clusters of unlabeled, singly labeled, and doubly labeled peptides, which helps in accurately calculating the 16O/18O ratios.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during 18O isotopic enrichment experiments.

Issue 1: Inaccurate quantification due to suspected back-exchange.

Symptoms:

  • Gradual decrease in the measured 18O/16O ratio over time.

  • Higher than expected 16O signal in your labeled sample.

  • Inconsistent quantification results between replicate analyses of the same sample stored for different durations.[3]

Possible Causes & Solutions:

CauseSolution
Residual Trypsin Activity: Active trypsin remaining after the initial labeling reaction is a primary cause of back-exchange.[1][4]1. Trypsin Inactivation: Boil the peptide sample at 100°C for 10 minutes to completely quench trypsin activity.[3] 2. Immobilized Trypsin: Use immobilized trypsin for the initial digestion, which can be easily removed from the reaction mixture, minimizing residual activity.[1][11] 3. Ultrafiltration: Remove soluble trypsin from the sample using ultrafiltration devices.[2]
Sample Storage and Handling: Prolonged storage or exposure to 16O-containing water (H₂¹⁶O) can facilitate back-exchange.1. Minimize Storage Time: Analyze samples as quickly as possible after preparation.[3] 2. Lyophilize Samples: For longer-term storage, lyophilize the labeled peptides to remove all water. 3. Use 18O-Water for Resuspension: If resuspension is necessary, use 18O-enriched water.
pH of the Sample: The pH of the sample can influence the rate of back-exchange.[2]Maintain a low pH (e.g., by adding formic acid) after the labeling reaction is complete to help suppress enzymatic activity.
Issue 2: Poor labeling efficiency and complex isotopic patterns.

Symptoms:

  • Mass spectra show a mixture of peaks corresponding to 0, 1, or 2 18O atoms incorporated.

  • The intensity of the doubly labeled peak (+4 Da for peptides) is lower than expected.

Possible Causes & Solutions:

CauseSolution
Suboptimal Enzymatic Reaction: The conditions for the enzyme-catalyzed oxygen exchange are not ideal.1. Optimize Enzyme-to-Substrate Ratio: Empirically determine the optimal ratio for your specific protein or peptide mixture. 2. Optimize Incubation Time and Temperature: Ensure sufficient incubation time at the optimal temperature for the enzyme (e.g., 37°C for trypsin).
Purity of 18O Water: The isotopic purity of the H₂¹⁸O used is lower than specified.Use high-purity H₂¹⁸O (e.g., 97% or higher) to maximize the incorporation of the heavy isotope.[12]
Peptide Sequence and Structure: The rate of oxygen exchange can be influenced by the amino acid sequence and secondary structure of the peptide.Be aware that complete labeling of all peptides in a complex mixture may not be achievable. Utilize software that can account for and correct for incomplete labeling during data analysis.[6]
Issue 3: General Mass Spectrometry Performance Issues.

Symptoms:

  • Low signal-to-noise ratio for your labeled peptides.

  • Inaccurate mass measurements, making it difficult to confirm 18O incorporation.

  • Broad or split peaks, complicating spectral interpretation.[10]

Possible Causes & Solutions:

CauseSolution
Instrument Not Properly Calibrated: The mass spectrometer's calibration has drifted.Perform regular mass calibration using appropriate standards to ensure high mass accuracy.[10]
Suboptimal Ionization or Source Parameters: The settings for the ion source are not optimized for your analytes.Tune the mass spectrometer and optimize ionization parameters (e.g., spray voltage, gas flow, temperature) for your specific sample type.[10]
Sample Contamination: Salts or other contaminants are suppressing the ion signal.Ensure proper sample cleanup and desalting using methods like C18 solid-phase extraction before MS analysis.[13]

Experimental Protocols

Protocol 1: Minimizing Back-Exchange by Boiling

This protocol is adapted from methods shown to effectively quench trypsin activity and prevent oxygen back-exchange.[3]

  • Protein Digestion: Digest your protein sample with soluble trypsin in a suitable buffer (e.g., ammonium bicarbonate) at 37°C for the desired duration.

  • 18O Labeling: After digestion, lyophilize the peptide mixture. Resuspend the peptides in H₂¹⁸O-containing buffer (e.g., 25 mM NH₄HCO₃ in 97% H₂¹⁸O) and add trypsin to initiate the labeling reaction. Incubate at 37°C.

  • Quenching Trypsin Activity: After the labeling reaction, place the sample vial in a heating block or water bath at 100°C for 10 minutes.

  • Sample Preparation for MS: After cooling, acidify the sample with formic acid to a final concentration of 0.1-1% and proceed with LC-MS analysis.

Protocol 2: Using Immobilized Trypsin to Reduce Back-Exchange

This protocol utilizes immobilized trypsin, which can be easily removed post-reaction.[1][11]

  • Protein Digestion: Perform the initial protein digestion using immobilized trypsin according to the manufacturer's instructions.

  • Removal of Immobilized Trypsin: After digestion, centrifuge the sample to pellet the immobilized trypsin beads. Carefully transfer the supernatant containing the peptides to a new tube.

  • 18O Labeling: Lyophilize the peptides. Resuspend in H₂¹⁸O-containing buffer and add a fresh aliquot of immobilized trypsin to catalyze the labeling reaction.

  • Final Enzyme Removal: After the labeling incubation, repeat the centrifugation step to remove the immobilized trypsin.

  • Sample Preparation for MS: Acidify the resulting peptide solution and analyze by LC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Point Protein Protein Sample Peptides Peptide Mixture Protein->Peptides Trypsin Digestion (in H2 16O) Labeled_Peptides 18O-Labeled Peptides Peptides->Labeled_Peptides Enzymatic Labeling (in H2 18O) MS Mass Spectrometry Labeled_Peptides->MS LC-MS/MS Back_Exchange Back-Exchange Risk (Residual Trypsin) Labeled_Peptides->Back_Exchange 18O Loss Data Data Analysis MS->Data Spectral Interpretation

Caption: Workflow for a typical 18O labeling experiment highlighting the critical point of potential back-exchange.

back_exchange_pathway cluster_key Legend Peptide_18O Peptide-C(=16O)-18O- Trypsin Residual Active Trypsin Peptide_18O->Trypsin Substrate Peptide_16O Peptide-C(=16O)-16O- Trypsin->Peptide_16O Catalyzes Exchange H2O_16O Ambient H2 16O H2O_16O->Trypsin Reactant Key Labeled Peptide -> Unlabeled Peptide

References

improving sensitivity for detecting D-Glucose-18O-2 metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving detection sensitivity for D-Glucose-18O-2 metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in metabolic research?

This compound is a stable isotope-labeled form of glucose where the oxygen atom on the second carbon is replaced with the heavy isotope, ¹⁸O.[1] It is a valuable tracer used in metabolic studies to track the fate of glucose through various biochemical pathways, such as glycolysis and the pentose phosphate pathway.[2][3] By using mass spectrometry to detect the incorporation of ¹⁸O into downstream metabolites, researchers can quantify metabolic fluxes and understand how cellular metabolism is altered in different conditions.[2]

Q2: What are the primary challenges in detecting this compound metabolites?

Detecting this compound and its metabolites presents several challenges:

  • Poor Ionization: Underivatized carbohydrates, including glucose and its phosphorylated intermediates, often exhibit poor ionization efficiency in mass spectrometry, leading to low sensitivity.[4][5]

  • Structural Isomers: Many glucose metabolites are isomers (e.g., glucose-6-phosphate, fructose-6-phosphate) that are difficult to separate chromatographically.[6]

  • Low Abundance: Some key metabolites are present at very low intracellular concentrations, making them difficult to detect above background noise.[7]

  • Metabolite Stability: Glycolytic intermediates can have very rapid turnover rates (on the order of seconds), requiring extremely fast and effective quenching of metabolic activity to get an accurate snapshot of their levels.[7]

  • Matrix Effects: Complex biological samples (e.g., cell lysates, plasma) can cause ion suppression, where other molecules in the sample interfere with the ionization of the target analytes.[4]

Q3: Which analytical technique is most effective for detecting this compound metabolites?

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred platform for analyzing ¹⁸O-labeled glucose metabolites.[6] This technique offers a powerful combination of separation, sensitivity, and specificity. LC separates the complex mixture of metabolites, while MS/MS can distinguish and quantify the labeled compounds, even at low concentrations.[6][8] While gas chromatography-mass spectrometry (GC-MS) is also used, it often requires laborious derivatization steps.[9][10]

Q4: Is derivatization necessary for analyzing ¹⁸O-labeled glucose metabolites?

The necessity of derivatization depends on the specific metabolites and the sensitivity required.

  • Pros of Derivatization: Chemical derivatization can significantly improve the chromatographic properties and ionization efficiency of sugars and sugar phosphates, boosting sensitivity.[4]

  • Cons of Derivatization: The process can be laborious, may introduce variability, and is not always suitable for comprehensive metabolomics workflows where a wide range of compounds are analyzed simultaneously.[4][9]

  • Alternative: Modern LC-MS methods, such as those using hydrophilic interaction chromatography (HILIC), can often successfully separate and detect underivatized glucose metabolites, simplifying sample preparation.[8]

Troubleshooting Guide

Issue: Low Signal Intensity / Poor Sensitivity

Q: My signal for ¹⁸O-labeled metabolites is very weak or undetectable. How can I improve the sensitivity?

A: Low signal intensity is a common issue. A systematic approach, from sample handling to data acquisition, is required to identify and resolve the bottleneck.

1. Optimize Sample Preparation:

  • Effective Quenching: Ensure that metabolic activity is stopped almost instantaneously. For cell cultures, this can be achieved by snap-freezing in liquid nitrogen or by quenching with ice-cold solvents like methanol or acetonitrile solutions.[7][11] Incomplete quenching can lead to the rapid degradation of target metabolites.[7]

  • Efficient Extraction: Use a robust extraction protocol to isolate polar metabolites. A common method involves a solvent partition with a mixture of methanol, acetonitrile, and water.[12] Ensure the tissue or cell pellet is thoroughly homogenized.[12][13]

  • Sample Concentration: After extraction, samples can be concentrated by drying the supernatant (e.g., via vacuum centrifugation) and reconstituting in a smaller volume. This increases the analyte concentration injected into the LC-MS system.[14]

2. Enhance Chromatographic Performance:

  • Column Selection: For polar metabolites like sugar phosphates, a HILIC column is often more effective than a traditional C18 reversed-phase column.[8]

  • Mobile Phase Optimization: Adjusting the pH and buffer concentration (e.g., using ammonium acetate) of the mobile phase can improve peak shape and separation.[8]

3. Refine Mass Spectrometry Parameters:

  • Ionization Source Tuning: Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature) for your specific analytes to ensure maximum ionization efficiency.

  • Use Tandem MS (MS/MS): Employing Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer dramatically increases sensitivity and reduces background noise compared to full scan mode.[7] This involves monitoring a specific parent ion to product ion fragmentation for each metabolite.[7]

Issue: High Background Noise and Interfering Peaks

Q: My chromatograms are noisy, and I see many interfering peaks that co-elute with my target metabolites. How can I clean up my signal?

A: High background is often due to matrix effects or contamination.

  • Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds like salts and lipids from your sample extract before LC-MS analysis.[9][14]

  • Improve Chromatography: Enhance chromatographic resolution to separate your target metabolites from interfering species. This can be achieved by using a longer column, a shallower gradient, or a different column chemistry.

  • Check for Contamination: Ensure all solvents are high-purity (e.g., LC-MS grade) and that lab equipment (tubes, pipettes) is clean. Additives, detergents, or preservatives in samples must be avoided.[13]

Issue: Inconsistent Isotope Labeling Incorporation

Q: The percentage of ¹⁸O incorporation appears to be variable and unreliable across my replicate experiments. What could be the cause?

A: Inconsistent labeling can stem from biological or technical variability.

  • Standardize Cell Culture Conditions: Ensure that cell density, growth phase, and media conditions are identical for all experiments. Metabolic states can change rapidly, affecting nutrient uptake and flux.

  • Control Incubation Time: The duration of exposure to this compound is critical. Use a precise and consistent incubation time for all samples to allow them to reach a metabolic steady state.[15]

  • Prevent Isotope Exchange: Be aware of potential back-exchange of the ¹⁸O label with ¹⁶O from water during sample processing. Keep samples cold and process them quickly to minimize enzymatic or chemical reactions that could lead to label loss.[16]

Experimental Protocols & Data

Protocol 1: Metabolite Quenching and Extraction from Adherent Cell Culture

This protocol is a general guideline for arresting metabolism and extracting polar metabolites from adherent cells grown in a 6-well plate.

  • Preparation: Prepare an ice-cold quenching/extraction solution of 80% Methanol / 20% Water. Prepare a wash solution of ice-cold phosphate-buffered saline (PBS).

  • Media Removal: Aspirate the cell culture medium from the plate. If desired, save an aliquot of the media for extracellular metabolite analysis.[11]

  • Washing: Quickly wash the cells by adding 1 mL of ice-cold PBS to each well and immediately aspirating it. This removes residual medium.

  • Quenching: Immediately add 1 mL of the ice-cold 80% methanol solution to each well to arrest all enzymatic activity.[11]

  • Scraping: Place the plate on ice and use a cell scraper to detach the cells into the methanol solution.

  • Collection: Transfer the cell lysate (methanol suspension) into a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tube at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.[11]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

  • Storage/Analysis: The extract is now ready for LC-MS analysis. If not analyzing immediately, store at -80°C.

Table 1: Comparison of Analytical Strategies for Glucose Metabolites
ParameterDirect Injection MSGC-MSLC-MS/MS
Sample Prep Minimal (dilute and shoot)Complex (derivatization required)[4][10]Moderate (extraction needed)[8][12]
Sensitivity LowHighVery High (with MRM)[7]
Specificity Low (isomer issues)HighHigh (separation of isomers possible)[8]
Throughput HighLowModerate to High
Best For Rapid screeningTargeted analysis of specific volatilesComprehensive, sensitive, and specific analysis of polar metabolites[6]
Table 2: Example LC-MS/MS Parameters for Glucose Metabolite Analysis

This table provides a starting point for method development. Parameters must be optimized for your specific instrument and application.

ParameterSettingReference
LC Column Asahipak NH2P-50 4E (HILIC)[8]
Mobile Phase A Water with 5 mM Ammonium Acetate, pH 9.2[8]
Mobile Phase B Acetonitrile[8]
Elution Isocratic (e.g., 75% Acetonitrile)[8]
Flow Rate 0.8 mL/min[8]
Ionization Mode Negative Electrospray (ESI-)[8]
MS Analysis Multiple Reaction Monitoring (MRM)[8]
Example MRM Transition Glucose/Fructose: 179 → 89[8]

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Culture 1. Cell Culture with This compound Quench 2. Rapid Quenching (e.g., Cold Methanol) Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Cleanup 4. Sample Cleanup (e.g., SPE) Extract->Cleanup LC 5. LC Separation (e.g., HILIC) Cleanup->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Integration 7. Peak Integration MS->Integration Quant 8. Quantification & Isotope Incorporation Integration->Quant

Caption: General experimental workflow for ¹⁸O-labeled metabolite analysis.

Start Problem: Low Signal Intensity CheckSample Is sample prep optimized? Start->CheckSample CheckLC Is LC separation adequate? CheckSample->CheckLC Yes Sol_Quench Improve Quenching & Extraction Protocol CheckSample->Sol_Quench No CheckMS Is MS detection optimized? CheckLC->CheckMS Yes Sol_Column Switch to HILIC Column & Optimize Mobile Phase CheckLC->Sol_Column No Sol_MRM Use MRM Mode & Tune Ion Source CheckMS->Sol_MRM No Success Signal Improved CheckMS->Success Yes Sol_Cleanup Concentrate Sample & Perform Cleanup (SPE) Sol_Quench->Sol_Cleanup Sol_Cleanup->CheckLC Sol_Column->CheckMS Sol_MRM->Success

Caption: Troubleshooting logic for low signal intensity issues.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose This compound G6P Glucose-6-Phosphate-18O Glucose->G6P F6P Fructose-6-Phosphate-18O G6P->F6P P6G 6-Phosphoglucono- δ-lactone-18O G6P->P6G F16BP Fructose-1,6-Bisphosphate-18O F6P->F16BP GAP Glyceraldehyde-3-P-18O F16BP->GAP PYR Pyruvate GAP->PYR R5P Ribose-5-Phosphate P6G->R5P

Caption: Entry of D-Glucose-¹⁸O-2 into central metabolic pathways.

References

Technical Support Center: D-Glucose-18O-2 Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Glucose-18O-2 in metabolic tracer studies.

Frequently Asked Questions (FAQs)

Experimental Design & Protocol Refinement

Q1: What are the key considerations when designing a this compound tracer experiment?

A1: A successful tracer study hinges on careful experimental design. Key considerations include:

  • Biological Question: Clearly define the metabolic pathway of interest. This compound is particularly useful for tracking the upper part of glycolysis.

  • Cell/Tissue Type: The metabolic characteristics of your model system (e.g., cell line, primary cells, in vivo model) will influence labeling kinetics and optimal tracer concentration.

  • Tracer Concentration: Use a concentration that is high enough to achieve detectable labeling but low enough to avoid altering the natural metabolism of the tracee (the unlabeled glucose).[1]

  • Labeling Duration: The time required to reach isotopic steady state varies depending on the pathway. Glycolysis typically reaches a steady state in approximately 10 minutes in cultured cells.[1]

  • Control Groups: Always include control groups, such as unlabeled cells and cells cultured with the labeled tracer, to account for background noise and natural isotope abundance.

Q2: How can I optimize the concentration of this compound for my experiment?

A2: Optimization is crucial to ensure adequate signal without perturbing the biological system. A common approach is to perform a dose-response experiment.

ParameterLow ConcentrationMedium ConcentrationHigh Concentration
This compound 0.1 - 1 mM1 - 5 mM5 - 25 mM
Expected Outcome Minimal metabolic perturbation, lower signal-to-noise ratio.Good balance of labeling efficiency and minimal metabolic impact.Higher signal, but increased risk of altering metabolic fluxes.
Recommendation Suitable for sensitive systems or long-term labeling.A good starting point for most cell culture experiments.May be necessary for short-term labeling or systems with low glucose uptake.

Q3: What is a typical protocol for a this compound labeling experiment in cultured cells?

A3: A general protocol for adherent cells is as follows:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the experiment.

  • Pre-incubation: Before adding the tracer, wash the cells with glucose-free medium to remove any unlabeled glucose.

  • Labeling: Introduce the medium containing this compound at the desired concentration and incubate for the predetermined time.

  • Quenching & Extraction: Rapidly quench metabolism by washing with ice-cold PBS and then extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. This may involve drying the sample and resuspending it in a suitable solvent.

Troubleshooting Common Issues

Q4: I am observing low or no incorporation of the 18O label in my downstream metabolites. What could be the cause?

A4: Low incorporation of the 18O label can stem from several factors:

  • Loss of Label in Glycolysis: The 18O label on the second carbon of glucose is lost during the isomerization of glucose-6-phosphate to fructose-6-phosphate.[1] This is a critical consideration; if you are trying to trace the label into lower glycolysis or the TCA cycle, this tracer is not suitable.

  • Insufficient Tracer Concentration or Incubation Time: The concentration of this compound may be too low, or the labeling duration may be too short to achieve detectable enrichment. Refer to the optimization table in Q2.

  • Low Glucose Uptake: The cells may have a low rate of glucose transport. Consider stimulating glucose uptake if appropriate for your experimental question.

  • Sample Handling: Ensure that metabolism is rapidly and effectively quenched to prevent the loss of labeled metabolites during sample preparation.

Q5: My mass spectrometry data shows unexpected or variable mass shifts. How can I troubleshoot this?

A5: Inconsistent mass shifts can be due to analytical or biological factors:

  • Natural Isotope Abundance: Always correct for the natural abundance of heavy isotopes (e.g., 13C) in your data analysis.

  • Back-Exchange: While the C-18O bond is generally stable, back-exchange with 16O from water can occur under certain conditions, such as acidic or basic environments during sample processing. It is crucial to maintain a low pH to quench enzymatic activity without promoting chemical back-exchange.

  • Mass Spectrometer Resolution: High-resolution mass spectrometry is essential to accurately distinguish between 18O-labeled and other isotopic species.

  • Complex Fragmentation: The fragmentation of glucose in a mass spectrometer can be complex, leading to various fragment ions.[2][3] Detailed fragmentation analysis, potentially using tandem mass spectrometry (MS/MS), can help in correctly identifying labeled fragments.[2]

Q6: How can I validate that the observed 18O incorporation is a true biological result and not an artifact?

A6: Validation is a critical step to ensure the reliability of your findings:

  • Control Experiments: Analyze unlabeled samples to determine the natural isotopic distribution of your metabolites of interest.

  • Time-Course Experiment: A genuine metabolic incorporation will show a time-dependent increase in the labeled metabolite, eventually reaching a plateau at isotopic steady state.

  • Positional Isotope Analysis: If possible with your analytical setup, determining the specific position of the 18O label in the metabolite can confirm the expected enzymatic reaction.

  • Use of a Different Tracer: Comparing the results with a different glucose tracer, such as [U-13C6]-glucose, can help to confirm pathway activity, keeping in mind the different fates of the labels.

Experimental Protocols & Methodologies

Protocol: Cellular Uptake and Metabolite Extraction for this compound Tracer Analysis
  • Cell Culture: Grow cells to ~80% confluency in standard culture medium.

  • Starvation (Optional but Recommended): To enhance glucose uptake, gently wash the cells twice with pre-warmed, glucose-free DMEM. Then, incubate the cells in glucose-free DMEM for 1-2 hours.

  • Labeling: Remove the starvation medium and add pre-warmed medium containing the desired concentration of this compound. Incubate for the chosen duration (e.g., 10 minutes for glycolytic steady state).

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction:

    • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water) to the cells.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation for MS:

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolites in a solvent compatible with your LC-MS system (e.g., 50% acetonitrile in water).

Data Presentation: Expected Mass Shifts for Glycolytic Intermediates

The following table summarizes the expected mass increase for key metabolites when using this compound.

MetaboliteAbbreviationExpected Mass Increase (Da) from 18ONotes
Glucose-6-phosphateG6P+2The 18O label is retained.
Fructose-6-phosphateF6P0The 18O label is lost during isomerization from G6P.[1]
Fructose-1,6-bisphosphateFBP0The label is lost before this step.
Dihydroxyacetone phosphateDHAP0The label is lost before this step.
Glyceraldehyde-3-phosphateG3P0The label is lost before this step.
PyruvatePyr0The label is lost before this step.
LactateLac0The label is lost before this step.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Data Analysis cell_culture 1. Cell Culture starvation 2. Glucose Starvation cell_culture->starvation add_tracer 3. Add this compound starvation->add_tracer quench 4. Quench Metabolism add_tracer->quench extract 5. Extract Metabolites quench->extract prep_ms 6. Prepare for MS extract->prep_ms lc_ms 7. LC-MS Analysis prep_ms->lc_ms data_analysis 8. Data Interpretation lc_ms->data_analysis

Caption: Experimental workflow for this compound tracer studies.

Metabolic Fate of this compound in Upper Glycolysis

glycolysis_pathway cluster_glucose_uptake Glucose Uptake cluster_glycolysis Glycolysis D-Glucose-18O-2_ext This compound (extracellular) D-Glucose-18O-2_int This compound (intracellular) D-Glucose-18O-2_ext->D-Glucose-18O-2_int GLUT Transporter G6P-18O Glucose-6-phosphate-18O D-Glucose-18O-2_int->G6P-18O Hexokinase F6P Fructose-6-phosphate G6P-18O->F6P Phosphoglucose Isomerase (18O is lost) Downstream_Glycolysis Downstream Glycolysis (unlabeled) F6P->Downstream_Glycolysis

Caption: Fate of the 18O label from this compound in glycolysis.

References

Technical Support Center: Stable Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Stable Isotope Labeling Experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful techniques. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during stable isotope labeling experiments, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis (MFA), and general metabolomics studies.

General Issues

  • Q1: What are the most common sources of error in stable isotope labeling experiments?

    • A1: Common pitfalls include incomplete incorporation of the isotopic label, metabolic conversion of labeled tracers into other molecules (e.g., arginine to proline in SILAC), and errors during sample mixing and preparation.[1] Additionally, challenges in data analysis, such as distinguishing between labeled and naturally occurring isotopes, can be a significant source of error.[2] For SILAC experiments, it is crucial to ensure accurate 1:1 mixing of light and heavy samples to maintain the dynamic range and accuracy of quantification.[3]

  • Q2: How do I choose the right stable isotope for my experiment?

    • A2: The choice of stable isotope depends on the biological system and the metabolic pathways being investigated.[4] The most commonly used isotopes are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[5] ¹³C is often preferred over deuterium because deuterium can be lost in solution or during mass spectrometry analysis, and it can alter HPLC retention times.[5][6] ¹⁵N is useful for tracking nitrogen-containing molecules.[6] The selection of the labeled nutrient is dependent on the study hypothesis and the known metabolic pathways in the organism of interest.[4]

SILAC-Specific Issues

  • Q3: My protein labeling in SILAC is incomplete. How can I troubleshoot this?

    • A3: Incomplete labeling is a common issue, especially in primary cells or cell lines with high arginase activity.[1] To ensure complete incorporation, cells should be cultured for at least six doublings in the SILAC medium.[7] It is also recommended to perform a quality control check by analyzing a small sample of cell lysate to confirm label incorporation before starting the main experiment.[3] If incomplete labeling persists, consider using a label-swap replication strategy to correct for experimental errors.[1][8]

  • Q4: I'm observing unexpected labeled proline in my SILAC experiment that used labeled arginine. What is happening?

    • A4: This is likely due to the metabolic conversion of arginine to proline by the arginase enzyme.[1] This conversion can lead to the unintended labeling of proline residues in your proteins, which can complicate data analysis. To mitigate this, ensure your cell culture conditions do not overly stress the cells, which can increase arginase activity. In some cases, using a different labeled amino acid or a cell line with lower arginase activity might be necessary.

Metabolic Flux Analysis (MFA) Issues

  • Q5: I am having difficulty resolving fluxes through parallel or cyclic pathways in my MFA experiment. What can I do?

    • A5: Resolving fluxes in parallel or cyclic pathways is a known challenge in MFA.[9] The key is to design the labeling experiment so that the different pathways produce substrates with distinct labeling patterns for a shared downstream product.[9][10] If two substrates feeding into a single metabolite are identically labeled, the relative contribution of the fluxes from these substrates cannot be determined.[9] Careful selection of the isotopic tracer is therefore fundamental to a successful MFA experiment.

  • Q6: My MFA data is complex, and I'm struggling with the data analysis. What are the key considerations?

    • A6: Data analysis in MFA is indeed complex and often a bottleneck.[6] It requires mathematical and statistical modeling to quantify metabolic fluxes from the isotope labeling data.[6] A deep understanding of cellular metabolism is necessary to interpret the changes in isotopic enrichment in terms of metabolic flux changes.[11] Several software tools are available to aid in the analysis of stable isotope-labeled metabolomics data.[4] It is also important to consider that non-targeted approaches have a high discovery potential but may not provide accurate absolute flux information.[11]

Quantitative Data Summary

The following tables provide a summary of common quantitative parameters and troubleshooting thresholds for stable isotope labeling experiments.

Table 1: SILAC Labeling Efficiency and Troubleshooting

ParameterRecommended ValueCommon ProblemTroubleshooting Action
Label Incorporation > 95%Incomplete labeling (<90%)Increase cell doublings in SILAC media (at least 6).[7] Perform a QC check before the main experiment.[3]
Arginine-to-Proline Conversion < 5%High conversion rateOptimize cell culture conditions to reduce stress. Consider alternative labeled amino acids.
Mixing Ratio Accuracy (Light:Heavy) 1:1 (± 10%)Inaccurate mixingPerform a 1:1 mix test of untreated lysates to verify accuracy before the main experiment.[3]

Table 2: Common Stable Isotopes and Their Applications

IsotopeCommon Labeled PrecursorKey ApplicationsPotential Pitfalls
¹³C [U-¹³C₆]-Glucose, [¹³C₅]-GlutamineCentral carbon metabolism, glycolysis, TCA cycleHigh cost of some precursors.
¹⁵N [¹⁵N]-Ammonium Chloride, [¹⁵N]-Amino AcidsAmino acid metabolism, nucleotide synthesisLimited to nitrogen-containing molecules.[6]
²H (Deuterium) Deuterated water (D₂O), Deuterated fatty acidsFatty acid metabolism, de novo lipogenesisIsotope effects, loss of label in solution, changes in HPLC retention time.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible stable isotope labeling experiments. Below are outlines for key experimental protocols.

Protocol 1: General Workflow for a SILAC Experiment

  • Media Preparation: Prepare two types of cell culture media: one containing the "light" (natural abundance) amino acids (e.g., L-Arginine and L-Lysine) and another containing the "heavy" (isotope-labeled) versions (e.g., ¹³C₆ L-Arginine and ¹³C₆ ¹⁵N₂ L-Lysine).

  • Cell Culture and Labeling: Grow two separate cell populations in the light and heavy media for at least six cell doublings to ensure complete incorporation of the amino acids into the proteome.[7]

  • Experimental Treatment: Apply the experimental treatment (e.g., drug administration) to one of the cell populations.

  • Cell Harvesting and Mixing: Harvest the cells from both populations and mix them in a 1:1 ratio based on cell count or protein concentration.[7]

  • Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Digest the proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the light and heavy peptide pairs to determine relative protein abundance changes.

Protocol 2: A Simplified Metabolic Flux Analysis (MFA) Workflow

  • Tracer Selection: Choose an appropriate stable isotope-labeled tracer (e.g., [U-¹³C₆]-Glucose) based on the metabolic pathway of interest.[4]

  • Labeling Experiment: Culture cells or organisms in a medium containing the labeled tracer. Collect samples at different time points to achieve an isotopic steady state.

  • Metabolite Extraction: Quench metabolism rapidly and extract the intracellular metabolites.

  • Mass Spectrometry or NMR Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the isotopic enrichment patterns.

  • Flux Calculation: Use computational models and software to calculate the metabolic fluxes based on the measured labeling patterns and a stoichiometric model of the metabolic network.[9]

Visual Guides

The following diagrams illustrate key concepts and workflows in stable isotope labeling experiments.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experiment & Sample Prep cluster_2 Analysis Light Media Light Media Light Cells Light Cells Light Media->Light Cells Heavy Media Heavy Media Heavy Cells Heavy Cells Heavy Media->Heavy Cells Mix 1:1 Mix 1:1 Light Cells->Mix 1:1 Treatment Treatment Heavy Cells->Treatment Treatment->Mix 1:1 Lysis & Digestion Lysis & Digestion Mix 1:1->Lysis & Digestion Mass Spectrometry Mass Spectrometry Lysis & Digestion->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: A typical experimental workflow for a SILAC experiment.

MFA_Logic Labeled Tracer Labeled Tracer Metabolic Network Metabolic Network Labeled Tracer->Metabolic Network Isotopic Labeling Patterns Isotopic Labeling Patterns Metabolic Network->Isotopic Labeling Patterns Determines Metabolic Fluxes Metabolic Fluxes Isotopic Labeling Patterns->Metabolic Fluxes Informs

Caption: The core logic of Metabolic Flux Analysis (MFA).

Troubleshooting_Flow Experiment Start Experiment Start Incomplete Labeling? Incomplete Labeling? Experiment Start->Incomplete Labeling? Increase Doublings Increase Doublings Incomplete Labeling?->Increase Doublings Yes Metabolite Conversion? Metabolite Conversion? Incomplete Labeling?->Metabolite Conversion? No Increase Doublings->Metabolite Conversion? Optimize Culture Conditions Optimize Culture Conditions Metabolite Conversion?->Optimize Culture Conditions Yes Data Analysis Issues? Data Analysis Issues? Metabolite Conversion?->Data Analysis Issues? No Optimize Culture Conditions->Data Analysis Issues? Consult Software Guides Consult Software Guides Data Analysis Issues?->Consult Software Guides Yes Successful Experiment Successful Experiment Data Analysis Issues?->Successful Experiment No Consult Software Guides->Successful Experiment

Caption: A simplified troubleshooting workflow for common issues.

References

Technical Support Center: Optimizing Quenching Methods for ¹⁸O Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing quenching methods to preserve ¹⁸O labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to ¹⁸O labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary cause of ¹⁸O label loss after the labeling reaction, and how can it be prevented?

A1: The primary cause of ¹⁸O label loss is the back-exchange of ¹⁸O with ¹⁶O from the aqueous solution.[1][2] This is often catalyzed by residual active trypsin remaining in the sample after the initial labeling reaction.[1][2] To prevent this, the trypsin activity must be effectively quenched immediately following the labeling incubation.

Q2: I'm observing significant back-exchange of my ¹⁸O label. What are the most effective quenching methods to inactivate trypsin?

A2: Several methods can be employed to quench trypsin activity. The most common and effective methods include:

  • Boiling: Heating the sample at 100°C for 10 minutes is a simple and highly effective method to completely and irreversibly denature and inactivate trypsin.[1][2]

  • Acidification: Lowering the pH of the sample to less than 3 by adding acids like formic acid (FA) or trifluoroacetic acid (TFA) can effectively inhibit trypsin activity.[3][4]

  • Immobilized Trypsin: Using immobilized trypsin allows for its physical removal from the reaction mixture post-labeling, thereby preventing back-exchange. However, this method can lead to sample loss due to non-specific binding of peptides to the resin.[1][2][3]

Q3: My protein concentration is low, and I'm experiencing significant sample loss. What is the best approach for my experiment?

A3: For microscale biological samples, using solution-phase trypsin followed by a quenching method that does not involve physical separation steps is recommended to minimize sample loss.[1][2][3] The use of immobilized trypsin can result in peptide recovery as low as 70% due to non-specific binding.[3] An optimized protocol using solution-phase trypsin followed by boiling for quenching is more suitable for smaller samples.[3]

Q4: Can I use organic solvents like acetonitrile in my sample before quenching?

A4: The presence of organic solvents such as acetonitrile can reduce the efficiency of trypsin inactivation by boiling.[1][2] It is advisable to perform the quenching step before adding significant amounts of organic solvents to your sample.

Q5: I used formic acid to quench the reaction, but I'm still seeing poor labeling efficiency. Why is this happening?

A5: While formic acid is effective at inhibiting trypsin activity by lowering the pH, its use to quench the digestion reaction before labeling can severely affect the subsequent ¹⁸O labeling efficiency.[5] It is recommended to use other quenching methods, like boiling, after the labeling step is complete.

Q6: What is the optimal pH for maintaining label stability after quenching?

A6: After quenching, maintaining a sufficiently low pH is crucial to prevent both enzymatic and chemical back-exchange.[4] A pH below 3 is generally effective at inhibiting residual trypsin activity.[6] However, excessively low pH should also be avoided as it can promote chemical back-exchange.[4] An optimized protocol has shown excellent labeling quality at a pH of 4.5 after using urea for denaturation.[5]

Data Summary

The following tables summarize key quantitative data from cited experiments to facilitate comparison of different methods and conditions.

Table 1: Comparison of Trypsin Inactivation Methods

Quenching MethodTemperature (°C)Time (minutes)Outcome on Back-ExchangeReference
Heating9010Incomplete inactivation, back-exchange observed[2]
Boiling10010Complete inactivation, no back-exchange observed[1][2]
Acidification (Formic Acid)Room TemperatureN/AEffective inhibition of trypsin[3][4]
Immobilized TrypsinN/AN/AEffective removal of trypsin, but with sample loss[3]

Table 2: Impact of Quenching on ¹⁸O Labeling Efficiency and Sample Recovery

Trypsin TypeQuenching MethodAverage Peptide RecoveryLabeling EfficiencyReference
Immobilized TrypsinCentrifugation/Filtering~70%High[3]
Solution-Phase TrypsinBoilingHigh (minimal loss)High[3]
Solution-Phase TrypsinFormic Acid (pre-labeling)HighSeverely affected[5]

Experimental Protocols

Optimized ¹⁸O-Labeling Protocol Using Solution-Phase Trypsin and Boiling Quenching [3]

  • After tryptic digestion of the protein sample, dry the peptides completely.

  • Resuspend the peptides in 100 µL of 50 mM NH₄HCO₃ prepared in H₂¹⁸O and sonicate briefly.

  • Add 10 mM CaCl₂ and solution-phase trypsin in a 1:50 (w/w) ratio of trypsin to peptide.

  • Incubate the mixture at 37°C for 5 hours to facilitate ¹⁸O labeling.

  • Quench the reaction by placing the sample in a boiling water bath for 10 minutes.

  • After cooling, add 5 µL of formic acid to further ensure the inhibition of any residual trypsin activity.

Visual Guides

The following diagrams illustrate key workflows and relationships in the ¹⁸O labeling and quenching process.

a cluster_workflow Optimized ¹⁸O-Labeling Workflow A Protein Digestion (Tryptic) B Resuspend in H₂¹⁸O A->B C Add Solution-Phase Trypsin B->C D Incubate at 37°C C->D E Quench: Boil 10 min D->E F Acidify (Formic Acid) E->F G LC-MS Analysis F->G

Caption: Optimized ¹⁸O-Labeling Workflow.

b cluster_troubleshooting Troubleshooting Back-Exchange Problem ¹⁸O Back-Exchange Observed Cause Residual Trypsin Activity Problem->Cause is caused by Solution1 Boil Sample (100°C, 10 min) Cause->Solution1 can be solved by Solution2 Acidify Sample (pH < 3) Cause->Solution2 can be solved by Solution3 Use Immobilized Trypsin (with caution for sample loss) Cause->Solution3 can be solved by

Caption: Troubleshooting ¹⁸O Back-Exchange.

References

dealing with overlapping spectral peaks in 18O analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of overlapping spectral peaks in ¹⁸O quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of overlapping spectral peaks in ¹⁸O labeling experiments?

A1: Overlapping spectral peaks in ¹⁸O labeling experiments primarily arise from three sources:

  • Natural Isotopic Distribution: The natural abundance of heavy isotopes (like ¹³C and ¹⁵N) in an unlabeled (¹⁶O) peptide creates an isotopic envelope that can overlap with the envelope of its ¹⁸O-labeled counterpart, especially for larger peptides or those with low charge states.

  • Incomplete Labeling: The enzymatic incorporation of ¹⁸O is not always 100% efficient. This results in a mixed population of unlabeled (¹⁸O₀), singly labeled (¹⁸O₁), and doubly labeled (¹⁸O₂) peptides. The isotopic clusters of these different species are separated by only 2 Da, leading to complex and overlapping spectra.[1]

  • Co-elution of Isobaric Species: During liquid chromatography (LC), different peptides with very similar mass-to-charge (m/z) ratios may elute at the same time.[2][3] This "isobaric interference" complicates the mass spectrum, as the signals from these distinct molecules are superimposed.

Q2: How does high-resolution mass spectrometry (HRMS) help in resolving overlapping peaks?

A2: High-resolution mass spectrometry, performed on instruments like Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR), or Time-of-Flight (TOF) analyzers, provides the ability to distinguish between ions with very small differences in their m/z values.[4] This is crucial for resolving the fine isotopic structure of ¹⁶O/¹⁸O labeled peptide pairs and separating them from interfering ions from the sample matrix.[4] Sufficiently high resolution allows the mass spectrometer to generate distinct peaks for ions that would otherwise appear as a single, broader peak on a lower-resolution instrument.

Q3: What is spectral deconvolution, and which software tools are available?

A3: Spectral deconvolution is a computational process that separates overlapping isotopic envelopes in a complex mass spectrum.[5][6] The goal is to group the individual isotope peaks into their respective envelopes, determine the charge state, and calculate the monoisotopic mass for each species.[5][7] This simplifies the spectrum and allows for more accurate quantification. Several software tools have been developed for this purpose, including:

  • O18Quant: A software package with a graphical user interface for the quantitative analysis of high-resolution ¹⁶O/¹⁸O labeled data.[8]

  • ZoomQuant: A tool designed for automated analysis of large ¹⁸O labeling datasets acquired on ion trap mass spectrometers.[9]

  • MS-Deconv: A combinatorial algorithm designed for the deconvolution of complex tandem mass spectra, particularly in top-down proteomics.[5][6]

  • RAAMS (Regression Analysis Applied to Mass Spectrometry): An algorithm that automatically interprets spectra of ¹⁸O-labeled peptides and can correct for variable ¹⁸O incorporation rates.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with overlapping spectral peaks.

Problem: Poorly resolved or overlapping isotopic envelopes for ¹⁶O/¹⁸O peptide pairs.

The diagnostic and troubleshooting workflow for this common issue is outlined below.

G start Start: Overlapping Spectral Peaks Observed check_labeling Step 1: Verify Labeling Efficiency start->check_labeling labeling_ok Is Labeling >95% Complete? check_labeling->labeling_ok optimize_labeling Action: Optimize Labeling Protocol (e.g., inactivate trypsin, adjust pH) labeling_ok->optimize_labeling No check_separation Step 2: Assess Chromatographic Separation labeling_ok->check_separation Yes optimize_labeling->check_labeling separation_ok Are Peaks Sharp and Symmetric? (No significant co-elution) check_separation->separation_ok optimize_hplc Action: Improve HPLC Resolution (e.g., longer gradient, longer column) separation_ok->optimize_hplc No check_ms Step 3: Evaluate MS Resolution separation_ok->check_ms Yes optimize_hplc->check_separation ms_ok Is MS Resolution Sufficient to Resolve Isotopic Peaks? check_ms->ms_ok increase_ms_res Action: Increase MS Resolution (e.g., use Orbitrap, FT-ICR, or Zoom Scans) ms_ok->increase_ms_res No use_software Step 4: Employ Deconvolution Software ms_ok->use_software Yes increase_ms_res->check_ms end End: Accurate Quantification Achieved use_software->end

A troubleshooting workflow for overlapping spectral peaks.
Step 1: Verify Labeling Efficiency

  • Question: Is my ¹⁸O labeling reaction incomplete?

  • How to Check: Analyze an aliquot of the ¹⁸O-labeled sample by itself before mixing it with the ¹⁶O sample.[10] Look for the presence of significant ¹⁸O₀ (unlabeled) or ¹⁸O₁ (singly labeled) peaks. Ideally, the ¹⁸O₂ peak should be the most abundant (>95%).

  • Solution: Incomplete labeling and back-exchange are common issues.[10] To improve labeling efficiency, ensure the post-digestion trypsin is completely inactivated, typically by boiling the sample for 10 minutes.[10] Adding a small amount of formic acid immediately after thawing can also help maintain high labeling efficiency.[10]

Step 2: Assess Chromatographic Separation
  • Question: Are different peptides co-eluting and causing isobaric interference?

  • How to Check: Examine the peak shape and purity. If peaks are broad or show "shoulders," it may indicate the co-elution of multiple species. Co-elution is a significant challenge in complex samples like protein digests.[11]

  • Solution: Improve the chromatographic resolution. Several strategies can be employed:[12][13]

    • Increase Column Length: Using a longer column, or coupling two columns in tandem, increases the number of theoretical plates and provides more opportunity for separation.[11][13][14]

    • Use Smaller Particle Size Columns: Columns packed with smaller particles (sub-2-μm) offer higher efficiency and can resolve closely eluting peaks.[13]

    • Optimize the Gradient: Lengthening the LC gradient provides more time for peptides to separate. Adjusting the mobile phase composition can also alter selectivity.[12]

ParameterStandard ConditionOptimized Condition for Higher ResolutionAdvantage of Optimization
Column Length 150 mm250 mm or 2 x 150 mm in tandemIncreases peak capacity and separation efficiency.[11][13]
Particle Size 3.5 µm1.7 µmEnhances efficiency, leading to sharper peaks.[13]
Gradient Length 60 minutes90 - 120 minutesAllows more time for separation of complex mixtures.[15]
Flow Rate 300 nL/min200 nL/minLowering the flow rate can sometimes improve peak efficiency.[12]
Step 3: Evaluate Mass Spectrometer Resolution
  • Question: Is the resolution of my mass spectrometer sufficient to separate the isotopic peaks?

  • How to Check: The ¹⁶O/¹⁸O labeled peptides result in a 4 Da mass shift for doubly-labeled, singly-charged ions.[10] However, the individual isotopic peaks within each envelope are much closer. Check if your instrument settings are adequate to resolve these fine structures.

  • Solution: Use a high-resolution mass analyzer. If using an instrument with variable resolution settings (like an Orbitrap or an ion trap with "zoom scan" capabilities), increase the resolution setting for your MS1 scans.[9] While this may increase scan time, it is often necessary for accurate quantification.[4]

Mass Analyzer TypeTypical Resolution (FWHM)Suitability for ¹⁸O Analysis
QuadrupoleLow (~1 Da)Not suitable for resolving isotopic envelopes.
Ion TrapLow to Medium (with Zoom Scan)Can be used with zoom scans for improved resolution.[9]
TOF (Time-of-Flight)High (20,000 - 60,000)Good for resolving isotopic peaks.
Orbitrap / FT-ICRVery High (60,000 - >200,000)Excellent for resolving complex, overlapping spectra.[4]
Step 4: Employ Deconvolution and Correction Software
  • Question: Can I computationally correct for the peak overlap?

  • How to Check: Even after optimizing the experiment, some degree of overlap may be unavoidable. This is where computational tools become essential.

  • Solution: Use specialized software to perform spectral deconvolution and apply corrections.[16][17] Algorithms can model the theoretical isotopic distributions and use this information to parse the experimental data, separating the contributions from the ¹⁶O and ¹⁸O species and correcting for incomplete labeling.[1][8] Many modern proteomics software suites include modules for this type of analysis.

Experimental Protocols

Protocol 1: Trypsin-Catalyzed ¹⁸O Labeling

This protocol describes the basic steps for labeling peptides with ¹⁸O after proteolytic digestion.

G cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis start Start: Two Protein Samples (Control and Experimental) digest 1. Digest both samples with trypsin in H₂¹⁶O buffer start->digest lyophilize 2. Lyophilize (freeze-dry) both peptide samples digest->lyophilize reconstitute_16O 3a. Reconstitute Control in H₂¹⁶O buffer with Trypsin lyophilize->reconstitute_16O reconstitute_18O 3b. Reconstitute Experimental in H₂¹⁸O buffer with Trypsin lyophilize->reconstitute_18O incubate 4. Incubate both samples (e.g., overnight at 37°C) reconstitute_16O->incubate reconstitute_18O->incubate inactivate 5. Inactivate Trypsin (Boil for 10 min) [CRITICAL STEP] incubate->inactivate acidify 6. Acidify samples (e.g., with formic acid) inactivate->acidify combine 7. Combine ¹⁶O and ¹⁸O samples in a 1:1 ratio acidify->combine analyze 8. Analyze by LC-MS/MS combine->analyze end End: Acquire Data analyze->end

Workflow for differential ¹⁸O labeling of peptides.

Methodology:

  • Initial Digestion: Digest two separate protein samples (e.g., control and treated) to completion using trypsin in a standard H₂¹⁶O-based buffer.

  • Lyophilization: Freeze-dry the resulting peptide mixtures to completely remove all water.

  • Reconstitution and Labeling:

    • Reconstitute the "light" (control) sample in a buffer made with normal H₂¹⁶O and fresh trypsin.

    • Reconstitute the "heavy" (experimental) sample in a buffer made with >95% enriched H₂¹⁸O and fresh trypsin.[18]

  • Incubation: Incubate both samples overnight at 37°C to allow the enzyme to catalyze the exchange of the two C-terminal carboxyl oxygen atoms.[18]

  • Enzyme Inactivation: This is a critical step. Inactivate the trypsin by placing the samples in a boiling water bath for 10 minutes. This prevents the enzyme from catalyzing back-exchange of ¹⁸O for ¹⁶O when the samples are combined.[10]

  • Acidification: Immediately after boiling and cooling, acidify the samples by adding formic acid to a final concentration of ~1%. This further ensures the enzyme remains inactive.[10]

  • Sample Combination: Combine the ¹⁶O- and ¹⁸O-labeled samples, typically in a 1:1 ratio based on total peptide concentration.[10]

  • LC-MS/MS Analysis: Analyze the combined peptide mixture using a high-resolution mass spectrometer coupled to an HPLC system.

References

Technical Support Center: Assessing the Impact of D-Glucose-¹⁸O₂ on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: D-Glucose-¹⁸O₂ is a stable isotope-labeled form of D-Glucose, primarily utilized as a tracer in metabolic research and drug development for quantification purposes.[1] There is a significant lack of specific data in the public domain regarding its direct impact on cell viability. The following information is extrapolated from studies on its unlabeled counterpart, D-Glucose, and related glucose analogs like 2-deoxy-D-glucose (2-DG). Researchers should interpret these guidelines with caution and consider them as a starting point for their own empirical investigations.

Frequently Asked Questions (FAQs)

Q1: Is D-Glucose-¹⁸O₂ expected to be cytotoxic?

A: As a tracer, D-Glucose-¹⁸O₂ is designed to be biologically equivalent to D-Glucose. Therefore, at physiological concentrations (around 5.5 mM), it is not expected to be cytotoxic.[2] However, studies have shown that high concentrations of D-Glucose (10-80 mg/mL) can significantly reduce the viability of certain cell types, such as MCF-7 breast cancer cells, in a dose- and time-dependent manner.[3][4] It is plausible that D-Glucose-¹⁸O₂ at similarly high concentrations could elicit comparable effects.

Q2: What are the potential mechanisms of cell viability reduction by high concentrations of glucose?

A: High glucose concentrations have been shown to induce cytotoxic, genotoxic, and apoptotic effects.[3][4] The proposed mechanisms involve the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5] This can trigger downstream signaling pathways, including the activation of c-Jun NH2-terminal kinase (JNK) and caspase-3, leading to apoptosis.[5] Another implicated pathway involves the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6]

Q3: Can D-Glucose-¹⁸O₂ interfere with standard cell viability assays?

A: There is no direct evidence to suggest that the ¹⁸O isotope in D-Glucose-¹⁸O₂ would interfere with common colorimetric (e.g., MTT, XTT) or fluorometric (e.g., Calcein AM) cell viability assays. However, as with any experimental variable, it is crucial to include proper controls, such as vehicle-treated cells and cells treated with unlabeled D-Glucose, to rule out any unforeseen interference.

Q4: At what concentrations should I test D-Glucose-¹⁸O₂?

A: If you are using D-Glucose-¹⁸O₂ as a tracer, it is recommended to use it at concentrations that mimic the physiological levels of glucose in your experimental system (typically in the range of 5 mM). If you are investigating potential cytotoxic effects, a dose-response study is recommended. Based on studies with D-Glucose, you could consider a range from physiological concentrations up to 50 mM or higher, depending on the cell type and experimental goals.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected decrease in cell viability at low concentrations of D-Glucose-¹⁸O₂. 1. Contamination of the D-Glucose-¹⁸O₂ stock solution. 2. The specific cell line is highly sensitive to minor metabolic perturbations. 3. Sub-optimal cell culture conditions (e.g., nutrient depletion, pH shift).[8]1. Filter-sterilize the stock solution. 2. Perform a careful dose-response experiment starting from very low concentrations. 3. Ensure proper cell culture maintenance and media buffering.
Inconsistent results between experiments. 1. Variation in cell seeding density. 2. Differences in incubation time with D-Glucose-¹⁸O₂. 3. Inconsistent preparation of D-Glucose-¹⁸O₂ working solutions.1. Standardize cell seeding protocols. 2. Strictly adhere to the planned incubation times. 3. Prepare fresh working solutions for each experiment and ensure accurate dilutions.
No observable effect on cell viability even at high concentrations. 1. The cell line is resistant to high glucose-induced stress. 2. Insufficient incubation time. 3. The chosen viability assay is not sensitive enough to detect subtle changes.1. Consider using a different cell line known to be sensitive to glucose levels. 2. Extend the incubation period (e.g., 24, 48, 72 hours). 3. Try an alternative, more sensitive assay (e.g., apoptosis assay if cytotoxicity is suspected).
High background in colorimetric assays (e.g., MTT). 1. Contamination of the culture with microorganisms. 2. Interaction of D-Glucose-¹⁸O₂ with the assay reagent.1. Regularly check for and discard contaminated cultures. 2. Run a control with D-Glucose-¹⁸O₂ in cell-free media to check for direct reaction with the assay reagent.

Quantitative Data Summary

The following tables summarize quantitative data from studies on D-Glucose and the glucose analog 2-deoxy-D-glucose (2-DG). This data can serve as a reference for designing experiments with D-Glucose-¹⁸O₂.

Table 1: Effect of D-Glucose on MCF-7 Cell Viability [3]

Concentration (mg/mL)Incubation Time (hours)% Decrease in Cell Viability
102~18%
202~20%
402~49%
802~52%

Table 2: IC50 Values for 2-deoxy-D-glucose (2-DG) in Acute Lymphoblastic Leukemia (ALL) Cell Lines (48h treatment) [9]

Cell LineIC50 (mM)
Nalm-60.22
CEM-C7-142.70

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from studies on D-glucose and is suitable for assessing the effect of D-Glucose-¹⁸O₂ on cell proliferation and viability.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of D-Glucose-¹⁸O₂ in fresh culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol is based on methods used to assess D-glucose-induced apoptosis and can be applied to D-Glucose-¹⁸O₂.[3]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of D-Glucose-¹⁸O₂ as described for the MTT assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

Signaling Pathway

High_Glucose_Induced_Apoptosis High Glucose High Glucose ROS Reactive Oxygen Species (ROS) High Glucose->ROS JNK c-Jun NH2-terminal Kinase (JNK) ROS->JNK Caspase3 Caspase-3 JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathway for high glucose-induced apoptosis.

Experimental Workflow

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture CellSeeding Seed Cells CellCulture->CellSeeding CompoundPrep Prepare D-Glucose-¹⁸O₂ Solutions Treatment Treat Cells CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate Treatment->Incubation ViabilityAssay Perform Cell Viability Assay Incubation->ViabilityAssay DataCollection Data Collection ViabilityAssay->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis

Caption: General workflow for assessing the impact of a compound on cell viability.

References

quality control measures for D-Glucose-18O-2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Glucose-18O-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a stable isotope-labeled form of D-Glucose where the oxygen atom at the C2 position is replaced with the heavy isotope ¹⁸O.[1][2] This labeling makes it a valuable tracer for metabolic research, allowing scientists to follow the fate of glucose in various biochemical pathways without the use of radioactive materials.[1][3]

Q2: What are the common applications of this compound?

A2: this compound is primarily used in metabolic research to trace the pathways of glucose metabolism.[1] It is a key tool in fluxomics and metabolomics to understand how cells utilize glucose under different conditions, such as in cancer metabolism or diabetes research.[4][5] It can also be used as an internal standard for quantitative analysis in mass spectrometry-based assays.[3]

Q3: How should this compound be stored?

A3: Proper storage is crucial to maintain the integrity of this compound. It is typically supplied as a powder and should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. If dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[1]

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is approximately 182.16 g/mol .[1][2]

Q5: What is the isotopic purity I should expect for this compound?

A5: Commercial suppliers typically offer this compound with high isotopic enrichment, often exceeding 90 atom-% ¹⁸O.[2] It is important to check the certificate of analysis provided by the supplier for the specific isotopic enrichment of your batch.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: Low or No Detectable ¹⁸O Enrichment in Metabolites

Q: I've performed my labeling experiment, but the mass spectrometry results show very low or no incorporation of the ¹⁸O label into downstream metabolites. What could be the cause?

A: This is a common issue that can arise from several factors throughout the experimental workflow. Here's a step-by-step guide to troubleshoot the problem:

  • Verify the Integrity of the Labeled Glucose:

    • Improper Storage: Confirm that the this compound was stored according to the manufacturer's recommendations (typically at -20°C).[3] Improper storage can lead to degradation.

    • Contamination: Ensure that the stock solution of this compound has not been contaminated with unlabeled glucose. It is good practice to run a quality control sample of the labeled glucose itself.

  • Review Your Experimental Protocol:

    • Insufficient Incubation Time: The labeling period may not have been long enough for the ¹⁸O to be incorporated into the metabolites of interest. Metabolic flux rates can vary significantly between cell types and experimental conditions. Consider performing a time-course experiment to optimize the labeling duration.

    • Cellular Uptake Issues: Ensure that your cells are actively metabolizing glucose. Factors such as cell health, passage number, and media composition can affect glucose uptake.

    • Dilution with Unlabeled Glucose: The experimental medium might contain unlabeled glucose, which will compete with the this compound and dilute the isotopic enrichment. Use glucose-free media and dialyzed serum if necessary.

  • Check Your Analytical Method:

    • Mass Spectrometer Sensitivity: The mass spectrometer may not be sensitive enough to detect low levels of enrichment. Ensure the instrument is properly calibrated and operating at optimal performance.

    • Incorrect Data Analysis: The software parameters for peak integration and isotopologue extraction might be incorrect. It is also crucial to correct for the natural abundance of other isotopes (e.g., ¹³C).[6][7][8]

Issue 2: Complex and Difficult-to-Interpret Mass Spectra

Q: My mass spectra of ¹⁸O-labeled metabolites are very complex, with multiple peaks and overlapping isotopic patterns. How can I interpret this data?

A: The complexity of mass spectra in ¹⁸O-labeling experiments is often due to the presence of multiple isotopologues and the natural abundance of other stable isotopes.

  • Natural Isotope Abundance: Naturally occurring isotopes of other elements in the metabolite (especially ¹³C) will contribute to the mass spectrum, creating a complex pattern of peaks.[6][7]

  • Incomplete Labeling: You may have a mixture of unlabeled (¹⁶O), singly labeled (¹⁸O), and doubly labeled species, which will result in a more complex isotopic cluster.[6][9]

Solution:

  • Natural Abundance Correction: It is essential to correct your raw mass spectrometry data for the natural abundance of all isotopes.[6][7] Several software tools are available for this purpose, such as IsoCorrectoR and ZoomQuant.[6][7] These tools use algorithms to deconvolute the raw data and provide the true isotopic enrichment from the ¹⁸O label.

  • High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help to resolve the different isotopic peaks more clearly, making the data easier to interpret.[8]

Issue 3: Variability Between Replicates

Q: I am observing significant variability in ¹⁸O enrichment between my biological or technical replicates. What could be the cause?

A: Inconsistent results across replicates can compromise the validity of your experiment. The source of variability can be biological or technical.

  • Biological Variability:

    • Cell Culture Conditions: Ensure that all replicates are treated identically. Small differences in cell density, passage number, or growth conditions can lead to variations in metabolic activity.

    • Timing of Sample Collection: Precisely control the timing of sample collection for all replicates to ensure consistent labeling periods.

  • Technical Variability:

    • Pipetting Errors: Inaccurate pipetting of the this compound stock solution or other reagents can lead to different final concentrations in your replicates.

    • Sample Preparation: Inconsistencies in the sample extraction and preparation process can introduce variability. Use a standardized protocol for all samples.

    • Mass Spectrometry Analysis: Ensure that the mass spectrometer is stable and that all samples are analyzed under the same conditions.

Data Presentation

Table 1: Supplier Specifications for this compound

ParameterSpecificationSource
Molecular Weight 182.16 g/mol [1][2]
Isotopic Enrichment >90 atom-% ¹⁸O[2]
Chemical Purity Typically >98%[10]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationSource
Powder -20°C3 years[3]
Powder 4°C2 years[3]
In Solvent -80°C6 months[3]
In Solvent -20°C1 month[3]

Experimental Protocols

General Protocol for this compound Labeling and Mass Spectrometry Analysis

This protocol provides a general workflow. Specific details may need to be optimized for your particular cell type and experimental question.

  • Cell Culture and Media Preparation:

    • Culture cells to the desired confluency in standard growth medium.

    • Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration. If using serum, it is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.

  • Isotope Labeling:

    • Remove the standard growth medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired period. This should be optimized for your experiment.

  • Metabolite Extraction:

    • After the labeling period, place the culture dish on ice and aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Reconstitute the dried metabolites in a solvent compatible with your mass spectrometry method.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Acquire data in a way that allows for the clear resolution of isotopic peaks.

  • Data Analysis:

    • Identify the peaks corresponding to your metabolites of interest.

    • Extract the isotopic distribution for each metabolite.

    • Correct the data for the natural abundance of stable isotopes using appropriate software.

    • Calculate the fractional enrichment of ¹⁸O in your metabolites.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Labeling A Cell Culture B Prepare Labeling Medium (with this compound) A->B C Isotope Labeling B->C D Metabolite Extraction C->D E Sample Preparation for MS D->E F Mass Spectrometry Analysis E->F G Data Analysis (Natural Abundance Correction) F->G

Caption: A diagram illustrating the general workflow for a this compound labeling experiment.

Troubleshooting_Workflow Troubleshooting Low 18O Enrichment Start Low / No 18O Enrichment Detected Q1 Is the this compound stock viable? Start->Q1 Action1 Check storage conditions. Test stock for purity and enrichment. Q1->Action1 No Q2 Is the experimental protocol optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Optimize labeling time. Ensure no unlabeled glucose is present. Check cell health and glucose uptake. Q2->Action2 No Q3 Is the analytical method appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Calibrate MS. Optimize MS parameters. Use appropriate data analysis software. Q3->Action3 No End Problem Resolved Q3->End Yes A3_Yes Yes A3_No No Action3->Q3

Caption: A decision tree for troubleshooting low ¹⁸O enrichment in labeling experiments.

References

Validation & Comparative

A Comparative Guide to 2H-Glucose and 18O-Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis is a powerful tool for understanding cellular physiology and disease states. The choice of isotopic tracer is critical for designing informative experiments. This guide provides a comprehensive comparison of two stable isotope tracers, 2-deuterium-glucose (2H-glucose) and 18-oxygen-glucose (18O-glucose), for tracing metabolic pathways. While both offer the advantage of being non-radioactive, their applications, analytical methodologies, and the depth of current research vary significantly.

At a Glance: Key Differences

Feature2H-Glucose (Deuterium-labeled)18O-Glucose (Oxygen-18-labeled)
Primary Application Widely used for in vivo and in vitro metabolic flux analysis, particularly for glucose turnover, gluconeogenesis, and TCA cycle activity.Primarily used in studies of kinetic isotope effects of enzymes; limited application in metabolic flux analysis.
Analytical Methods Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Deuterium Metabolic Imaging (DMI).Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS); theoretical application with standard GC-MS and NMR.
Data Availability Extensive quantitative data from numerous studies.Very limited to no quantitative data available for metabolic flux analysis.
Advantages Well-established protocols, versatile applications, non-recycling of certain labels (e.g., [6,6-2H2]-glucose), enables in vivo imaging (DMI).Potential for tracing oxygen atom transitions in metabolic reactions.
Disadvantages Potential for kinetic isotope effects, exchange of deuterium with protons in aqueous environments can complicate data interpretation.Lack of established protocols for flux analysis, potential for oxygen exchange with water, limited commercial availability of specific labeled forms.

In-Depth Comparison

2H-Glucose: The Workhorse of Deuterium Tracing

Deuterium-labeled glucose, particularly [6,6-2H2]-glucose, is a well-established and widely utilized tracer in metabolic flux analysis. Its popularity stems from the relative ease of detection and the valuable insights it provides into central carbon metabolism.

Key Applications:

  • Glucose Turnover and Production: [6,6-2H2]-glucose is frequently used to measure the rate of appearance (Ra) and disappearance (Rd) of glucose in the whole body, providing insights into endogenous glucose production and overall glucose utilization.[1] The deuterium atoms on carbon 6 are not readily exchanged during glycolysis and gluconeogenesis, making it a reliable tracer for these pathways.[1]

  • Gluconeogenesis and Glycogenolysis: In combination with other tracers like 13C-labeled substrates and 2H2O (heavy water), 2H-glucose can help dissect the contributions of gluconeogenesis and glycogenolysis to hepatic glucose output.[2][3]

  • TCA Cycle Flux: While 13C tracers are more common for directly probing the TCA cycle, 2H-glucose can provide complementary information by tracing the fate of deuterium atoms into TCA cycle intermediates and associated amino acids like glutamate and glutamine.[4]

  • Deuterium Metabolic Imaging (DMI): This emerging non-invasive in vivo imaging technique uses deuterated substrates like 2H-glucose to map metabolic pathways in three dimensions, offering a radiation-free alternative to PET scans.[4][5]

Analytical Approaches:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing the enrichment of 2H in glucose and its metabolites. It requires derivatization of the analytes to make them volatile.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2H NMR can directly detect the position of deuterium labels in molecules, providing valuable positional isotopomer information without the need for chemical degradation.[7] However, it is generally less sensitive than MS.

18O-Glucose: A Niche Player with Untapped Potential

In contrast to the extensive use of 2H-glucose, 18O-glucose has seen limited application in metabolic flux analysis. Its use is more prevalent in the study of enzyme reaction mechanisms, specifically in determining kinetic isotope effects.

Potential Applications:

  • Tracing Oxygen Atom Transitions: 18O-glucose could theoretically be used to follow the fate of oxygen atoms in metabolic reactions, such as those in glycolysis and the TCA cycle. This could provide unique information that is not accessible with 2H or 13C tracers.

  • Distinguishing Water-Incorporating Reactions: It could potentially be used to probe reactions that involve the incorporation or loss of water molecules.

Challenges and Limitations:

  • Limited Research and Data: There is a significant lack of published studies, quantitative data, and established protocols for using 18O-glucose in metabolic flux analysis.

  • Oxygen Exchange: A major challenge is the potential for the 18O label to exchange with the abundant 16O in water molecules within the cellular environment, which could complicate the interpretation of labeling patterns.

  • Analytical Complexity: While GC-Py-IRMS has been used for δ(18)O analysis of sugars, routine analysis using standard GC-MS or NMR for flux studies is not well-documented.

Quantitative Data Summary

Due to the scarcity of data for 18O-glucose in flux analysis, a direct quantitative comparison is not feasible. The following table summarizes representative data for 2H-glucose from an in vivo study in mice.

Table 1: In Vivo Hepatic Fluxes in Fasted Mice Determined Using a Combination of [6,6-2H2]-Glucose, [2H2]-Water, and [13C3]-Propionate[2]

Metabolic Flux9-hour Fast (μmol·kg⁻¹·min⁻¹)19-hour Fast (μmol·kg⁻¹·min⁻¹)
Endogenous Glucose Production (V_EndoRa)88.5 ± 4.579.4 ± 3.9
Gluconeogenesis from PEP (V_PEPCK)48.1 ± 3.149.3 ± 2.8
Gluconeogenesis from Glycerol (V_GK)10.2 ± 1.214.8 ± 1.5
Glycogenolysis (V_PYGL)30.2 ± 3.815.3 ± 2.1
Citrate Synthase (V_CS)39.8 ± 2.928.7 ± 2.1
Pyruvate Carboxylase (V_PC)87.5 ± 7.2115.1 ± 9.8
PEP to Pyruvate (V_PK)39.4 ± 4.965.8 ± 7.9

Data are presented as mean ± SEM.

Experimental Protocols

Key Experiment: In Vivo Metabolic Flux Analysis using 2H/13C Tracers

This protocol outlines a method for quantifying hepatic glucose and intermediary metabolism in conscious, unrestrained mice using a combination of stable isotope tracers, including [6,6-2H2]-glucose.[2]

1. Animal Preparation and Catheterization:

  • Surgically implant catheters in the carotid artery and jugular vein for tracer infusion and blood sampling.
  • Allow animals to recover for at least 5 days post-surgery.

2. Tracer Infusion:

  • Fast mice for a predetermined period (e.g., 9 or 19 hours).[2]
  • Initiate a primed-continuous infusion of a cocktail of stable isotope tracers. A representative combination includes:
  • [6,6-2H2]-glucose
  • [2H2]-water (heavy water)
  • [U-13C3]-propionate[2]

3. Blood and Tissue Collection:

  • Collect arterial blood samples at baseline and at multiple time points during the infusion to confirm isotopic steady state.
  • At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., liver), which are then freeze-clamped in liquid nitrogen.

4. Sample Preparation and Analysis:

  • Plasma Glucose:
  • Deproteinize plasma samples.
  • Derivatize glucose to a volatile form (e.g., aldonitrile-pentaacetate derivative) for GC-MS analysis.[6]
  • Tissue Metabolites:
  • Extract metabolites from homogenized tissues.
  • Derivatize metabolites for GC-MS analysis.
  • GC-MS Analysis:
  • Analyze the mass isotopomer distributions (MIDs) of glucose and other target metabolites.

5. Metabolic Flux Analysis:

  • Use a metabolic model and software (e.g., INCA, Metran) to fit the measured MIDs and calculate metabolic fluxes.[2]

Visualizing Metabolic Pathways and Workflows

Glycolysis and Pentose Phosphate Pathway with Tracer Labeling

glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P 6PG 6-Phosphogluconate G6P->6PG F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Ru5P Ribulose-5-Phosphate 6PG->Ru5P Ru5P->F6P R5P Ribose-5-Phosphate Ru5P->R5P R5P->G3P 2H-Glucose 2H-Glucose 2H-Glucose->Glucose Tracer Input 18O-Glucose 18O-Glucose 18O-Glucose->Glucose Tracer Input caption Figure 1: Tracing central carbon metabolism.

Figure 1: Tracing central carbon metabolism.

This diagram illustrates how 2H-glucose and (theoretically) 18O-glucose enter glycolysis. The labels from these tracers would then be incorporated into downstream metabolites of both glycolysis and the pentose phosphate pathway.

Experimental Workflow for In Vivo Flux Analysis

experimental_workflow Tracer_Infusion Tracer Infusion (2H-Glucose, etc.) Animal_Model Animal Model (e.g., Mouse) Tracer_Infusion->Animal_Model Blood_Sampling Blood Sampling (Time Points) Animal_Model->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Freeze-clamping) Animal_Model->Tissue_Harvesting Sample_Prep Sample Preparation (Derivatization) Blood_Sampling->Sample_Prep Tissue_Harvesting->Sample_Prep Analysis GC-MS / NMR Analysis Sample_Prep->Analysis Data_Processing Data Processing (MID Calculation) Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation caption Figure 2: In vivo metabolic flux analysis workflow.

Figure 2: In vivo metabolic flux analysis workflow.

This workflow outlines the key steps involved in a typical in vivo metabolic flux analysis experiment using stable isotope tracers, from tracer administration to the final calculation of metabolic fluxes.

Conclusion

For researchers embarking on metabolic flux analysis of glucose metabolism, 2H-glucose stands out as a robust, well-documented, and versatile tracer. The wealth of available literature, established protocols, and the development of advanced techniques like DMI make it a reliable choice for a wide range of applications.

The use of 18O-glucose for metabolic flux analysis remains largely exploratory. While it holds theoretical potential for elucidating specific aspects of metabolic reactions involving oxygen atoms, the lack of established methodologies, quantitative data, and the inherent challenge of oxygen exchange with water currently limit its practical application in this field. Future research may yet unlock the potential of 18O-glucose as a complementary tool in the flux analysis toolbox.

For now, researchers seeking to perform quantitative metabolic flux analysis of glucose metabolism are advised to leverage the extensive knowledge base and proven efficacy of 2H-glucose and other established tracers like 13C-glucose.

References

D-Glucose-18O-2: A Precision Tool for Elucidating Glycolytic Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to unravel the intricate dynamics of glucose metabolism, the choice of isotopic tracer is paramount. While various glucose isotopologues are available, D-Glucose-18O-2 offers unique advantages for specific applications, particularly in the detailed investigation of glycolytic enzyme kinetics. This guide provides an objective comparison of this compound with other commonly used glucose isotopologues, supported by experimental insights.

Unveiling the Reversibility of Glycolysis

A key advantage of this compound lies in its ability to probe the reversibility of specific enzymatic reactions within glycolysis, namely the aldolase and triosephosphate isomerase steps. The oxygen atom at the C2 position of glucose is directly involved in the isomerization of glucose-6-phosphate to fructose-6-phosphate and the subsequent cleavage of fructose-1,6-bisphosphate. By introducing a heavy oxygen isotope (¹⁸O) at this specific position, researchers can trace the fate of this oxygen atom and thereby dissect the forward and reverse fluxes of these reactions with high precision.

This capability is particularly valuable for understanding metabolic reprogramming in diseases such as cancer and diabetes, where alterations in glycolytic flux and enzyme kinetics are common.

Comparison with Other Glucose Isotopologues

While D-Glucose-¹⁸O-2 excels in studying specific enzymatic reversibility, other isotopologues offer distinct advantages for different metabolic questions. The choice of tracer is therefore dependent on the specific research objective.

IsotopologuePrimary ApplicationAdvantagesLimitations
D-Glucose-¹⁸O-2 Studying reversibility of aldolase and triosephosphate isomerase reactions.- Provides direct insight into the bidirectionality of upper glycolytic reactions. - Minimal kinetic isotope effect compared to deuterium labels.- Less versatile for tracing carbon backbone through central carbon metabolism. - Requires sensitive mass spectrometry for detection of the ¹⁸O label.
[U-¹³C₆]-Glucose General metabolic flux analysis of central carbon metabolism.- Traces all six carbon atoms of glucose through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. - Widely used and well-established protocols are available.- Can be challenging to deconvolute complex labeling patterns from multiple pathways.
[1,2-¹³C₂]-Glucose Quantifying the contribution of the pentose phosphate pathway (PPP) to glucose metabolism.- The loss of the C1 carbon as CO₂ in the oxidative PPP results in a distinct labeling pattern in downstream metabolites.- Provides limited information about other metabolic pathways.
[6,6-²H₂]-Glucose (D-Glucose-d2) Measuring whole-body glucose flux.[1]- Deuterium label is less prone to loss through metabolic exchanges compared to some carbon labels.[1]- Can have a more significant kinetic isotope effect, potentially altering metabolic rates.

Experimental Insight: Tracing ¹⁸O through Glycolysis

The unique utility of D-Glucose-¹⁸O-2 is best illustrated by considering its path through the initial steps of glycolysis.

Experimental Workflow:

A typical experiment to investigate the reversibility of aldolase and triosephosphate isomerase would involve the following steps:

  • Cell Culture and Labeling: Cells of interest are cultured in a medium containing D-Glucose-¹⁸O-2 as the primary glucose source.

  • Metabolite Extraction: After a defined incubation period, metabolites are rapidly extracted from the cells.

  • Mass Spectrometry Analysis: The isotopic enrichment of glycolytic intermediates, particularly fructose-1,6-bisphosphate (FBP), dihydroxyacetone phosphate (DHAP), and glyceraldehyde-3-phosphate (GAP), is determined using high-resolution mass spectrometry.

  • Data Analysis: The distribution of ¹⁸O in these metabolites provides a quantitative measure of the forward and reverse fluxes through the aldolase and triosephosphate isomerase reactions.

dot graph TD{ rankdir="TB" node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"];

}

Figure 1. A simplified workflow for a D-Glucose-¹⁸O-2 tracing experiment.

Interpreting the Data:

The presence of ¹⁸O on the C2-derived oxygen of FBP would indicate the forward flux through phosphoglucose isomerase. The distribution of ¹⁸O between DHAP and GAP provides a direct measure of the equilibrium and kinetics of the triosephosphate isomerase reaction. Furthermore, the re-incorporation of ¹⁸O into FBP from ¹⁸O-labeled triose phosphates would signify the reverse flux catalyzed by aldolase.

Signaling Pathway: Aldolase in Glucose Sensing

Recent research has highlighted a non-glycolytic role for aldolase in cellular glucose sensing, directly linking it to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Fructose-1,6-bisphosphate (FBP) binding to aldolase prevents the formation of a lysosomal complex required for AMPK activation.

D-Glucose-¹⁸O-2 can be a valuable tool in dissecting the dynamics of FBP synthesis and degradation that regulate this signaling pathway. By tracing the ¹⁸O label, researchers can gain a more detailed understanding of the FBP pool that is specifically involved in aldolase-mediated AMPK regulation.

glycolysis_signaling

Figure 2. D-Glucose-¹⁸O-2 can trace the FBP pool that regulates AMPK activation via aldolase.

Conclusion

D-Glucose-¹⁸O-2 stands out as a specialized and powerful tool for investigating the intricate details of upper glycolysis. Its unique ability to track the oxygen atom at the C2 position provides unparalleled insights into the reversibility of the aldolase and triosephosphate isomerase reactions. While other glucose isotopologues are indispensable for broader metabolic flux analysis, the precision offered by D-Glucose-¹⁸O-2 in studying these specific enzymatic steps makes it an invaluable asset for researchers in basic and translational science. The careful selection of the appropriate glucose isotopologue, tailored to the specific research question, is crucial for generating high-quality, interpretable data in the complex field of metabolic research.

References

A Comparative Guide to Tracing Metabolic Pathways: D-Glucose-¹⁸O-2 and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is crucial for understanding cellular physiology and disease. This guide provides an objective comparison of D-Glucose-¹⁸O-2 as a tracer for specific metabolic pathways against established alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled D-Glucose, including D-Glucose-¹⁸O-2, serves as a critical tool in metabolic research, allowing for the quantification of metabolite flow through pathways like glycolysis and the pentose phosphate pathway (PPP).[1][2] While D-Glucose-¹⁸O-2 is identified as an ¹⁸O-labeled tracer, comprehensive validation studies detailing its specific applications and performance are not as readily available as for other tracers.[1] This guide, therefore, focuses on a detailed comparison with well-validated alternatives: ¹³C-labeled glucose and radioisotope-labeled glucose analogs.

Alternative Tracers for Glycolysis and Pentose Phosphate Pathway

The most common and extensively validated alternatives to D-Glucose-¹⁸O-2 fall into two main categories: stable isotope-labeled glucose (primarily ¹³C) and radioisotope-labeled glucose analogs.

  • [U-¹³C₆]glucose: A uniformly labeled glucose where all six carbon atoms are replaced with the ¹³C isotope. It is a versatile tracer for studying central carbon metabolism, including glycolysis and the TCA cycle.[3][4]

  • [1,2-¹³C₂]glucose: Specifically labeled at the first and second carbon positions, this tracer is particularly effective for distinguishing between glycolysis and the pentose phosphate pathway.[4][5]

  • 2-Deoxy-D-[¹⁸F]fluoro-glucose ([¹⁸F]FDG): A glucose analog labeled with the positron-emitting isotope fluorine-18. It is widely used in positron emission tomography (PET) to measure glucose uptake, particularly in oncology.[6][7]

Performance Comparison of Glucose Tracers

The choice of tracer significantly impacts the precision and accuracy of metabolic flux analysis.[4] Studies have shown that for overall network analysis, including glycolysis and the PPP, [1,2-¹³C₂]glucose provides the most precise estimates.[4] While uniformly labeled glucose like [U-¹³C₆]glucose is effective for tracing carbon into various downstream metabolites, specific labeling patterns of tracers like [1,2-¹³C₂]glucose offer more detailed insights into pathway splits.

Radioactive tracers like [¹⁸F]FDG excel in measuring glucose uptake but have limitations. Since [¹⁸F]FDG is trapped inside the cell after phosphorylation and does not proceed further down the metabolic pathway, it cannot be used to measure the metabolic fate of glucose.[6] Furthermore, its use is limited to facilities with PET imaging capabilities and involves handling radioactive materials.

Here is a summary of the performance characteristics of the compared tracers:

TracerPrimary ApplicationAdvantagesLimitations
D-Glucose-¹⁸O-2 General metabolic tracingStable isotope, potentially less background interference than natural abundance ¹³CLimited validation data and established protocols available[1]
[U-¹³C₆]glucose General carbon metabolism tracingWell-validated, versatile for tracking carbon fate into various pathways[3][4]Less precise for distinguishing between glycolysis and PPP compared to specifically labeled tracers
[1,2-¹³C₂]glucose Glycolysis and Pentose Phosphate Pathway flux analysisHigh precision for resolving fluxes at the G6P branch point[4][5]More expensive than uniformly labeled glucose
2-Deoxy-D-[¹⁸F]fluoro-glucose ([¹⁸F]FDG) In vivo glucose uptake measurementHigh sensitivity, well-established for clinical imaging[6][7]Does not trace downstream metabolism, requires specialized equipment, involves radiation[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable tracer studies. Below are summarized protocols for key experiments using the alternative tracers.

Protocol 1: Metabolic Flux Analysis using [1,2-¹³C₂]glucose

This protocol is adapted from studies performing metabolic flux analysis in cultured mammalian cells.[4]

1. Cell Culture and Labeling:

  • Culture cells to the desired confluence in standard growth medium.
  • Replace the standard medium with a medium containing [1,2-¹³C₂]glucose as the sole glucose source. The concentration should be similar to the original medium.
  • Incubate the cells for a time course sufficient to reach isotopic steady-state (typically several hours).

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
  • Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C.
  • Scrape the cells and collect the extract. Centrifuge to pellet cell debris.

3. Sample Analysis:

  • Dry the supernatant containing the polar metabolites.
  • Derivatize the metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
  • Analyze the samples by GC-MS to determine the mass isotopomer distribution of key metabolites (e.g., lactate, pyruvate, amino acids).

4. Data Analysis:

  • Correct the raw mass spectrometry data for natural isotope abundance.
  • Use metabolic flux analysis software to fit the corrected isotopomer data to a metabolic model of central carbon metabolism to estimate intracellular fluxes.

Protocol 2: In Vivo Glucose Uptake using 2-Deoxy-D-[¹⁸F]fluoro-glucose ([¹⁸F]FDG) PET Imaging

This protocol outlines a typical preclinical [¹⁸F]FDG-PET imaging experiment in a mouse model.

1. Animal Preparation:

  • Fast the animal for a defined period (e.g., 4-6 hours) to reduce background glucose levels.
  • Anesthetize the animal and maintain its body temperature.

2. Tracer Injection:

  • Administer a known dose of [¹⁸F]FDG intravenously.

3. PET Scan:

  • Acquire dynamic or static PET images over a specified period (e.g., 60 minutes).
  • A computed tomography (CT) scan is often performed for anatomical co-registration.

4. Image Analysis:

  • Reconstruct the PET images.
  • Draw regions of interest (ROIs) on the images corresponding to specific tissues or tumors.
  • Calculate the standardized uptake value (SUV) or perform kinetic modeling to quantify glucose uptake rates.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for understanding the complex relationships in metabolic tracing studies.

Glycolysis_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI R5P R5P G6P->R5P G6PD F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate R5P->F6P R5P->GAP Transketolase/ Transaldolase

Caption: The interconnected pathways of Glycolysis and the Pentose Phosphate Pathway originating from Glucose-6-Phosphate (G6P).

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Animal Model Tracer_Admin Tracer Administration Cell_Culture->Tracer_Admin Sample_Collection Sample Collection Tracer_Admin->Sample_Collection MS_Analysis Mass Spectrometry/ PET Imaging Sample_Collection->MS_Analysis Data_Processing Data Processing & Flux Calculation MS_Analysis->Data_Processing

Caption: A generalized experimental workflow for metabolic tracer studies.

References

A Comparative Guide to Kinetic Isotope Effects at the C2 Position of D-Glucose: Featuring D-Glucose-¹⁸O-2 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic isotope effect (KIE) of D-Glucose labeled at the C2 position, with a focus on the novel tracer D-Glucose-¹⁸O-2. Due to the limited availability of direct experimental data for D-Glucose-¹⁸O-2 in the current literature, this guide offers a theoretical assessment of its potential applications and compares it with established alternatives, namely D-Glucose-2-d (deuterium labeled) and D-Glucose-2-¹³C (carbon-13 labeled). The information presented herein is intended to assist researchers in selecting the most appropriate isotopic tracer for their studies of enzyme mechanisms and glucose metabolism.

Data Presentation: Comparison of Isotopes for KIE Studies at the C2 Position of Glucose

FeatureD-Glucose-¹⁸O-2D-Glucose-2-d ([2-²H]-glucose)D-Glucose-2-¹³C
Isotopic Label ¹⁸O²H (Deuterium)¹³C
Type of KIE Heavy Atom KIEPrimary or Secondary KIEHeavy Atom KIE
Expected Magnitude of KIE Small (typically 1.02 - 1.05)[1]Can be large for primary KIEs (2-10) or smaller for secondary KIEs (0.8-1.5)[2]Small (typically 1.02 - 1.04)[2]
Reported Experimental Value (at C2) Data not available in searched literature.Conformational Equilibrium Isotope Effect (H/DKβ/α) = 1.027 ± 0.005[3]Specific KIE data for the C2 position was not found in the searched literature, but methods for its determination are established[4][5][6]
Typical Applications Probing enzymatic reactions involving the C2-hydroxyl group, such as isomerization or oxidation.Studying reactions where the C-H bond at the C2 position is cleaved (primary KIE) or where the hybridization of the C2 carbon changes (secondary KIE).Investigating reactions where bonding to the C2 carbon changes, providing insights into transition state structure.
Analytical Methods for Detection Isotope Ratio Mass Spectrometry (IRMS)[7], NMR Spectroscopy (indirectly)[4][6]Mass Spectrometry, NMR Spectroscopy[3]Mass Spectrometry, NMR Spectroscopy[4][5][6]

Experimental Protocols

The determination of kinetic isotope effects typically involves competitive experiments where the labeled and unlabeled substrates react in the same mixture. This method is particularly suited for the small KIEs expected from heavy atom isotopes like ¹⁸O and ¹³C.[8]

General Protocol for Competitive KIE Measurement using Mass Spectrometry
  • Substrate Preparation: A mixture of the unlabeled D-glucose and the isotopically labeled D-glucose (e.g., D-Glucose-¹⁸O-2) of a known isotopic ratio (R₀) is prepared.

  • Enzymatic Reaction: The enzymatic reaction is initiated by adding the enzyme to the substrate mixture. The reaction is allowed to proceed to a specific fractional conversion (f). To obtain reliable data, it is advisable to quench the reaction at several different time points, yielding a range of fractional conversions.

  • Sample Quenching and Purification: The reaction is stopped at various time points, and the product and remaining substrate are separated and purified, often using techniques like high-performance liquid chromatography (HPLC).

  • Isotopic Analysis: The isotopic ratio (R) of the product or the remaining substrate is determined using an appropriate mass spectrometry technique, such as Isotope Ratio Mass Spectrometry (IRMS) for high precision measurements of stable isotopes.[7]

  • Calculation of KIE: The kinetic isotope effect (k_light / k_heavy) is calculated using the following equation:

    KIE = log(1 - f) / log(1 - f * (R / R₀))

    where:

    • f = fractional conversion of the light isotope

    • R = isotopic ratio of the product (or remaining substrate)

    • R₀ = initial isotopic ratio of the substrate mixture

General Protocol for Competitive KIE Measurement using NMR Spectroscopy
  • Substrate Preparation: Similar to the mass spectrometry protocol, a mixture of unlabeled and labeled glucose with a known isotopic ratio is prepared.

  • NMR Data Acquisition: The reaction is monitored directly in an NMR tube. A series of spectra are acquired over time as the reaction progresses. For ¹³C KIEs, 1D ¹³C NMR or more sensitive 2D HSQC experiments can be used.[4][5][6]

  • Data Analysis: The relative concentrations of the light and heavy isotopomers in the substrate and product are determined by integrating the corresponding signals in the NMR spectra.

  • Calculation of KIE: The KIE is calculated by analyzing the change in the isotopic ratio as a function of the reaction progress.

Mandatory Visualization

Experimental_Workflow_for_KIE cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis S_unlabeled Unlabeled D-Glucose Mix Prepare Substrate Mixture (Known Isotopic Ratio R₀) S_unlabeled->Mix S_labeled Isotopically Labeled D-Glucose (e.g., D-Glucose-¹⁸O-2) S_labeled->Mix Enzyme Add Enzyme Mix->Enzyme Reaction Enzymatic Reaction (Time course) Enzyme->Reaction Quench Quench Reaction & Purify Product/Substrate Reaction->Quench Analysis Isotopic Analysis (MS or NMR) Quench->Analysis KIE_Calc Calculate KIE Analysis->KIE_Calc

Caption: Experimental workflow for a competitive kinetic isotope effect experiment.

Signaling_Pathway_Example cluster_kie Kinetic Isotope Effect Probes This Step Glucose D-Glucose Enzyme Enzyme (e.g., Isomerase) Glucose->Enzyme Binding Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Catalysis Product Product (e.g., D-Fructose) Intermediate->Product Release Catalysis_Step Chemical Transformation at C2 Position

Caption: Probing an enzymatic reaction at the C2 position using KIE.

References

A Head-to-Head Battle of Glucose Tracers: D-Glucose-¹⁸O-2 vs. Radiolabeled Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Metabolism and Drug Development

In the intricate world of metabolic research and drug development, tracking glucose metabolism is paramount to understanding disease and therapeutic intervention. For decades, radiolabeled glucose analogs, most notably [¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), have been the gold standard. However, the emergence of stable isotope-labeled tracers, such as D-Glucose-¹⁸O-2, presents a compelling alternative. This guide provides an objective comparison of the performance, applications, and underlying principles of D-Glucose-¹⁸O-2 and radiolabeled glucose tracers, supported by experimental insights, to aid researchers in selecting the optimal tool for their scientific questions.

At a Glance: Key Performance Differences

To facilitate a direct comparison, the following table summarizes the key characteristics and performance metrics of D-Glucose-¹⁸O-2 and the most common radiolabeled glucose tracer, [¹⁸F]FDG.

FeatureD-Glucose-¹⁸O-2 (Stable Isotope Tracer)[¹⁸F]FDG (Radiolabeled Glucose Tracer)
Tracer Type Isotope of a natural moleculeAnalog of a natural molecule
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Positron Emission Tomography (PET), Gamma Counting
Metabolic Fate Follows natural glucose metabolic pathways (Glycolysis, Pentose Phosphate Pathway, etc.)Trapped intracellularly after phosphorylation
Biological Insight Provides detailed pathway flux analysis and identifies downstream metabolitesPrimarily measures glucose uptake and phosphorylation rate
Resolution Cellular/Subcellular (with tissue extraction)Organ/Tissue level (in vivo imaging)
Safety Non-radioactive, safe for longitudinal studies in sensitive populationsRadioactive, requires specialized handling and radiation safety protocols
Temporal Resolution Dynamic flux analysis over time with tissue samplingDynamic imaging possible, but primarily used for static endpoint measurements
Quantification Absolute quantification of labeled metabolitesSemi-quantitative (Standardized Uptake Value - SUV) or kinetic modeling
Cost & Accessibility Generally lower cost tracer, requires access to MS or NMR facilitiesHigher cost tracer and requires access to a cyclotron and PET scanner

Delving Deeper: A Tale of Two Tracers

The fundamental difference between D-Glucose-¹⁸O-2 and [¹⁸F]FDG lies in their chemical nature and subsequent metabolic fate. This distinction dictates their applications and the type of biological information they can provide.

D-Glucose-¹⁸O-2: The Physiological Mimic

D-Glucose-¹⁸O-2 is a form of glucose where a stable, non-radioactive isotope of oxygen (¹⁸O) replaces the naturally occurring ¹⁶O at the C2 position. Crucially, this isotopic substitution does not alter the biochemical properties of the glucose molecule. As a result, D-Glucose-¹⁸O-2 is recognized and processed by the cell's metabolic machinery in the same manner as natural glucose.

This allows researchers to trace the journey of glucose through various metabolic pathways. By using techniques like mass spectrometry, one can identify and quantify the incorporation of the ¹⁸O label into downstream metabolites of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This provides a detailed and dynamic picture of metabolic flux – the actual rate of turnover of molecules through a metabolic pathway.

[¹⁸F]FDG: The Trapped Reporter

In contrast, [¹⁸F]FDG is a glucose analog where a hydroxyl group at the C2 position is replaced by a radioactive isotope of fluorine, ¹⁸F. Like glucose, [¹⁸F]FDG is transported into the cell by glucose transporters (GLUTs) and is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[1][2][3] However, due to the presence of fluorine, [¹⁸F]FDG-6-phosphate cannot be further metabolized by phosphoglucose isomerase and is effectively trapped within the cell.[3]

The accumulation of [¹⁸F]FDG is proportional to the rate of glucose uptake and phosphorylation. The emitted positrons from the decay of ¹⁸F can be detected by a PET scanner, providing a three-dimensional image of glucose uptake in tissues and organs.[2] This makes [¹⁸F]FDG an invaluable tool for in vivo imaging of high-glucose-utilizing tissues, such as tumors, the brain, and inflamed areas.[4]

Visualizing the Divergent Paths: Metabolic Fate Diagrams

To illustrate the distinct metabolic journeys of these two tracers, the following diagrams, generated using the DOT language for Graphviz, depict their intracellular processing.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Glucose-18O-2_ext D-Glucose-18O-2 GLUT GLUT Transporter D-Glucose-18O-2_ext->GLUT D-Glucose-18O-2_int This compound GLUT->D-Glucose-18O-2_int Hexokinase Hexokinase D-Glucose-18O-2_int->Hexokinase G6P-18O Glucose-6-Phosphate-18O Hexokinase->G6P-18O Glycolysis Glycolysis G6P-18O->Glycolysis PPP Pentose Phosphate Pathway G6P-18O->PPP TCA TCA Cycle Glycolysis->TCA Metabolites Downstream Metabolites (Lactate, Amino Acids, etc.) PPP->Metabolites TCA->Metabolites

Metabolic Fate of D-Glucose-¹⁸O-2

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space [18F]FDG_ext [18F]FDG GLUT GLUT Transporter [18F]FDG_ext->GLUT [18F]FDG_int [18F]FDG GLUT->[18F]FDG_int Hexokinase Hexokinase [18F]FDG_int->Hexokinase [18F]FDG-6-P [18F]FDG-6-Phosphate (Trapped) Hexokinase->[18F]FDG-6-P PET PET Signal Detection [18F]FDG-6-P->PET

Metabolic Fate of [¹⁸F]FDG

Experimental Protocols: A Dual-Tracer Approach

To directly compare the performance of D-Glucose-¹⁸O-2 and [¹⁸F]FDG, a dual-tracer experimental design in a preclinical model, such as a tumor-bearing mouse, would be optimal. The following protocol outlines a general methodology for such a study.

Objective: To simultaneously assess glucose uptake and metabolic flux in tumor tissue using [¹⁸F]FDG-PET imaging and D-Glucose-¹⁸O-2 with mass spectrometry.

Animal Model: Xenograft or allograft tumor-bearing mice.

Experimental Workflow:

Fasting 1. Animal Fasting (e.g., 6 hours) Tracer_Admin 2. Co-injection of [18F]FDG and this compound Fasting->Tracer_Admin PET_Scan 3. Dynamic PET Imaging (e.g., 60 minutes) Tracer_Admin->PET_Scan Blood_Sampling 4. Serial Blood Sampling (for input function) Tracer_Admin->Blood_Sampling Tissue_Harvest 5. Tissue Harvest (Tumor, Blood, etc.) PET_Scan->Tissue_Harvest PET_Analysis 6a. PET Image Analysis (SUV, Kinetic Modeling) Tissue_Harvest->PET_Analysis MS_Analysis 6b. Metabolite Extraction & Mass Spectrometry Analysis Tissue_Harvest->MS_Analysis Data_Integration 7. Data Integration and Comparative Analysis PET_Analysis->Data_Integration MS_Analysis->Data_Integration

References

A Comparative Guide to 18O, 13C, and 2H Glucose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope-labeled glucose tracer is critical for accurately probing metabolic pathways. This guide provides an objective comparison of 18O, 13C, and 2H glucose tracers, supported by experimental data and detailed methodologies, to facilitate informed experimental design.

The use of stable, non-radioactive isotope tracers has revolutionized the study of in vivo and in vitro metabolism. By introducing molecules labeled with heavy isotopes, researchers can track the metabolic fate of substrates like glucose, providing invaluable insights into the dynamics of pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. The three most commonly employed stable isotopes for labeling glucose are Oxygen-18 (18O), Carbon-13 (13C), and Deuterium (2H). Each offers unique advantages and is suited for different experimental questions.

Core Principles and Applications

  • 13C-Glucose Tracers: As the backbone of the glucose molecule is carbon, 13C-labeled glucose is extensively used to trace the path of the carbon skeleton through metabolic networks. This allows for the detailed measurement of pathway fluxes, including the relative contributions of glucose to the TCA cycle, the pentose phosphate pathway (PPP), and anabolic precursors for biosynthesis. The position of the 13C label (e.g., [1,2-13C2]glucose, [U-13C6]glucose) is a critical experimental parameter that determines which pathways can be effectively monitored.

  • 2H-Glucose Tracers: Deuterated glucose tracers are primarily used to measure the rate of appearance (Ra) of glucose in the bloodstream, providing a measure of endogenous glucose production (EGP). Tracers like [6,6-2H2]glucose are favored because the deuterium atoms on carbon 6 are not lost during glycolysis and are only removed during passage through the PPP or gluconeogenesis, making them robust for measuring glucose turnover. Other deuterated tracers, such as [2-2H]glucose and [3-2H]glucose, can provide additional information on glucose cycling and gluconeogenesis.

  • 18O-Glucose Tracers: While less common, 18O-labeled glucose offers unique capabilities for studying specific enzymatic reactions that involve the exchange of oxygen atoms. For instance, [2-18O]glucose can be used to probe the bidirectionality of the phosphoglucose isomerase reaction, while [1-18O]glucose can investigate aldolase activity. These tracers are particularly valuable for understanding the reversibility of enzymatic steps, which is often obscured when using other tracers.

Quantitative Data Comparison

The selection of a tracer often depends on the specific metabolic parameter being measured. The table below summarizes key quantitative applications and considerations for each tracer type.

Parameter 13C-Glucose 2H-Glucose 18O-Glucose Primary Analytical Method
Endogenous Glucose Production (EGP) Less common; can be confounded by carbon recycling.Gold standard, especially [6,6-2H2]glucose, due to minimal label loss.Not typically used.GC-MS, LC-MS
Glycolytic Flux Excellent; [U-13C6]glucose allows for tracking of all carbon atoms into lactate and pyruvate.Can be used, but interpretation is more complex due to potential label exchange with water.Can be used to assess the bidirectionality of upper glycolytic reactions.GC-MS, LC-MS, NMR
TCA Cycle Flux Gold standard; analysis of 13C isotopologue distribution in TCA cycle intermediates reveals pathway activity.Not suitable for tracing carbon backbone.Not suitable for tracing carbon backbone.GC-MS, LC-MS, NMR
Pentose Phosphate Pathway (PPP) Flux Excellent; [1,2-13C2]glucose is a powerful tool for measuring the ratio of PPP flux to glycolytic flux.Can be inferred from the loss of the 2H label from [6,6-2H2]glucose, but less direct than 13C methods.Not typically used.GC-MS, LC-MS
Gluconeogenesis Can be used, but requires complex modeling to account for carbon scrambling in the TCA cycle.[2H]glucose in combination with heavy water (2H2O) is a common method for measuring gluconeogenic flux.Not typically used.GC-MS, LC-MS
Enzyme Reaction Bidirectionality Limited application.Limited application.Uniquely suited for this purpose, e.g., phosphoglucose isomerase and aldolase.GC-MS

Experimental Protocols

The successful application of glucose tracers requires rigorous experimental design and execution. Below are generalized methodologies for a typical in vivo tracer study.

In Vivo Tracer Infusion Protocol (Human Study)
  • Subject Preparation: Subjects are typically fasted overnight to achieve a basal metabolic state. An intravenous catheter is placed in one arm for tracer infusion and in the other arm (often in a heated hand to arterialize the venous blood) for blood sampling.

  • Tracer Preparation: A sterile solution of the desired tracer (e.g., [6,6-2H2]glucose, [U-13C6]glucose) is prepared in saline. The exact concentration is verified before infusion.

  • Primed, Continuous Infusion: To rapidly achieve isotopic steady-state in the plasma, a priming bolus of the tracer is administered, followed by a continuous infusion at a constant rate for a period of 2-3 hours. The priming dose is often about 100 times the infusion rate per minute.

  • Blood Sampling: Blood samples are collected at baseline (before infusion) and at regular intervals (e.g., every 15-30 minutes) during the last hour of the infusion period to confirm isotopic steady-state.

  • Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis. Plasma proteins may be precipitated using an acid (e.g., perchloric acid) or organic solvent (e.g., ethanol).

  • Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, glucose is often chemically derivatized to increase its volatility. A common method is to create a penta-acetate or aldonitrile-penta-acetate derivative.

  • Mass Spectrometry Analysis: The isotopic enrichment of glucose is determined by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The instrument measures the ratio of the labeled (M+n) to the unlabeled (M+0) isotopologue.

  • Calculation of Glucose Kinetics: The rate of appearance (Ra) of glucose is calculated using the Steele equation at steady-state: Ra = F / E, where F is the tracer infusion rate and E is the isotopic enrichment of glucose in the plasma.

Visualizing Tracer Metabolism and Workflows

Diagrams are essential for understanding the flow of isotopes through metabolic pathways and experimental procedures.

Metabolic_Pathway cluster_glucose Glucose Molecule cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose (C6H12O6) G6P Glucose-6-P Glucose->G6P Hexokinase C13_label ¹³C Label (Carbon Backbone) C13_label->Glucose H2_label ²H Label (e.g., C6 Position) H2_label->Glucose O18_label ¹⁸O Label (e.g., C2 Position) O18_label->Glucose F6P Fructose-6-P G6P->F6P PGI (reversible) G6P->F6P ¹³C G6P->F6P ¹⁸O exchange Pyruvate Pyruvate G6P->Pyruvate ²H at C6 retained PPP Ribose-5-P + CO₂ G6P->PPP G6PDH G6P->PPP ¹³C F6P->Pyruvate Multiple Steps F6P->Pyruvate ¹³C TCA Citrate, etc. Pyruvate->TCA PDH Pyruvate->TCA ¹³C

Caption: Metabolic fate of 18O, 13C, and 2H from labeled glucose in central carbon metabolism.

Experimental_Workflow A Tracer Selection & Infusion (e.g., Primed, Continuous) B Biological Sample Collection (e.g., Plasma, Tissue) A->B C Metabolite Extraction B->C D Chemical Derivatization (for GC-MS) C->D E Mass Spectrometry Analysis (GC-MS or LC-MS/MS) D->E F Isotopologue Distribution Analysis E->F G Metabolic Flux Calculation (e.g., Steele Equation, MIDA) F->G

Caption: Generalized workflow for an in vivo stable isotope tracer study.

Conclusion

The choice between 18O, 13C, and 2H glucose tracers is dictated by the specific research question. 13C-glucose is unparalleled for resolving the intricate details of carbon transitions through central metabolic pathways. 2H-glucose, particularly [6,6-2H2]glucose, remains the most robust and widely used tracer for quantifying whole-body glucose production. 18O-glucose provides a specialized tool for investigating the reversibility and kinetics of specific enzymatic reactions that are otherwise difficult to assess. By understanding the unique strengths and limitations of each tracer, researchers can better design and interpret stable isotope studies to unravel the complexities of glucose metabolism.

A Researcher's Guide to Validating Mass Spectrometry Data from D-Glucose-¹⁸O₂ Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and software for validating mass spectrometry data obtained from D-Glucose-¹⁸O₂ labeling experiments. Accurate data validation is paramount for reliable biological interpretations in metabolic research. This document outlines key experimental protocols, data analysis workflows, and a comparative analysis of software tools to ensure the integrity of your findings.

Data Presentation: Key Metrics for Validation

Effective validation of mass spectrometry data from stable isotope labeling experiments hinges on the assessment of several key quality metrics. The following table summarizes these metrics and provides a framework for comparing different analytical approaches.[1]

Validation Metric Description High-Resolution MS (e.g., Orbitrap) Low-Resolution MS (e.g., Triple Quadrupole) Key Considerations
Mass Accuracy The closeness of the measured mass-to-charge ratio (m/z) to the theoretical m/z.Typically < 5 ppm.Lower accuracy, often requires reference standards.Crucial for confident identification of labeled compounds and their fragments.
Isotopic Abundance Accuracy The accuracy of the measured isotopic distribution compared to the theoretical distribution.High accuracy allows for precise determination of labeling enrichment.May be less accurate, impacting the quantification of isotopic enrichment.Essential for calculating metabolic flux rates.
Linearity of Response The ability to obtain test results that are directly proportional to the concentration of the analyte.Wide dynamic range.Good linearity within a defined range.Important for quantitative analysis across different sample concentrations.
Precision (Repeatability) The closeness of agreement between successive measurements carried out under the same conditions.High precision due to stable instrumentation.Can be affected by instrument drift.Indicates the reproducibility of the analytical method.
Sensitivity (Limit of Detection) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.High sensitivity, enabling detection of low-abundance metabolites.Generally lower sensitivity compared to high-resolution instruments.Critical for studies with limited sample material or low levels of labeling.

Experimental Protocols

A well-defined experimental protocol is the foundation of reliable and reproducible results. Below is a detailed methodology for a typical D-Glucose-¹⁸O₂ labeling experiment followed by mass spectrometry analysis.

D-Glucose-¹⁸O₂ Labeling of Cells
  • Cell Culture: Culture cells to the desired confluency in standard glucose-containing medium.

  • Medium Exchange: Prior to labeling, wash the cells with phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

  • Labeling Medium: Switch to a glucose-free medium supplemented with a known concentration of D-Glucose-¹⁸O₂. The concentration and labeling duration will depend on the specific metabolic pathway and cell type under investigation.

  • Incubation: Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled glucose.

  • Metabolite Extraction: At each time point, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

  • Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites for mass spectrometry analysis.

Mass Spectrometry Analysis
  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites like glucose and its derivatives.

  • Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) or a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Data Acquisition: Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment specific ions for structural elucidation. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.

Data Validation Workflow and Software Comparison

The validation of mass spectrometry data from D-Glucose-¹⁸O₂ experiments involves several critical steps, from initial data processing to sophisticated metabolic flux analysis.

Workflow for Mass Spectrometry Data Validation

Caption: A typical workflow for validating mass spectrometry data from stable isotope labeling experiments.

Software for Data Analysis and Validation

Several software packages are available for processing and analyzing data from stable isotope labeling experiments. While many are optimized for ¹³C labeling, their principles are readily applicable to ¹⁸O data.

Software Primary Function Key Features Alternative Software
Xcalibur (Thermo Fisher Scientific) Instrument control and data acquisition.Basic peak picking and integration.MassHunter (Agilent), Analyst (SCIEX)
MS-DIAL Untargeted metabolomics data processing.Deconvolution of co-eluting peaks, identification of isotopologues.XCMS, MZmine
IsoCor Correction for natural isotope abundance.Accurate correction for naturally occurring isotopes, essential for calculating true enrichment.In-house scripts, other MFA software with this feature.
FiatFlux Metabolic Flux Analysis (MFA).User-friendly interface for calculating metabolic flux ratios from MS data.[2]OpenFLUX2, VANTED
OpenFLUX2 Metabolic Flux Analysis (MFA).Supports both single and parallel labeling experiments for improved flux precision.[3]INCA, Metran
VistaFlux (Agilent) Qualitative Flux Analysis.Integrated workflow from data acquisition to visualization of metabolic pathways.[4]Spectronaut (Biognosys) for proteomics

Mandatory Visualizations

Metabolic Fate of D-Glucose-¹⁸O₂

The following diagram illustrates the initial steps of glycolysis, showing how the ¹⁸O label from D-Glucose-¹⁸O₂ is incorporated into downstream metabolites.

Glycolysis Pathway D-Glucose-18O2 D-Glucose-18O2 Glucose-6-Phosphate-18O Glucose-6-Phosphate-18O D-Glucose-18O2->Glucose-6-Phosphate-18O Hexokinase Fructose-6-Phosphate-18O Fructose-6-Phosphate-18O Glucose-6-Phosphate-18O->Fructose-6-Phosphate-18O Phosphoglucose Isomerase Fructose-1,6-Bisphosphate-18O Fructose-1,6-Bisphosphate-18O Fructose-6-Phosphate-18O->Fructose-1,6-Bisphosphate-18O Phosphofructokinase Glyceraldehyde-3-Phosphate-18O Glyceraldehyde-3-Phosphate-18O Fructose-1,6-Bisphosphate-18O->Glyceraldehyde-3-Phosphate-18O Aldolase Dihydroxyacetone-Phosphate-18O Dihydroxyacetone-Phosphate-18O Fructose-1,6-Bisphosphate-18O->Dihydroxyacetone-Phosphate-18O Aldolase Dihydroxyacetone-Phosphate-18O->Glyceraldehyde-3-Phosphate-18O Triose Phosphate Isomerase

Caption: Incorporation of ¹⁸O from D-Glucose-¹⁸O₂ into early glycolytic intermediates.

Fragmentation Analysis for Validation

Validating the position of the ¹⁸O label within a metabolite is crucial. This is achieved through tandem mass spectrometry (MS/MS) and analysis of the resulting fragmentation pattern. The diagram below illustrates the expected fragmentation of ¹⁸O-labeled glucose. A shift in the mass of a fragment ion by +2 Da compared to its unlabeled counterpart confirms the presence of the ¹⁸O label in that fragment.[1][5]

Fragmentation_Validation cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [Glucose-18O - H]- m/z 181 Fragment1 Fragment A (unlabeled portion) m/z 119 Precursor->Fragment1 CID Fragment2 Fragment B (18O-labeled portion) m/z 115 Precursor->Fragment2 CID

Caption: Fragmentation of ¹⁸O-labeled glucose for validation of label incorporation.

Conclusion

The validation of mass spectrometry data from D-Glucose-¹⁸O₂ experiments is a multi-faceted process that requires careful experimental design, appropriate analytical instrumentation, and robust data analysis software. By implementing the protocols and workflows outlined in this guide, researchers can ensure the accuracy and reliability of their data, leading to more significant and impactful biological discoveries. The choice of software and analytical platform should be guided by the specific research question, the required level of quantitative accuracy, and the available resources.

References

A Comparative Guide to D-Glucose-18O-2 in Metabolic Research: Bridging In Vitro and In Vivo Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of glucose is paramount. D-Glucose-18O-2, a stable isotope-labeled analog of glucose, serves as a powerful tracer to elucidate metabolic pathways and quantify fluxes in both cellular and whole-organism systems. This guide provides a comparative overview of the application of this compound in in vitro and in vivo settings, highlighting key experimental considerations and data interpretation.

Stable isotopes of elements like hydrogen, carbon, and oxygen have been integrated into drug molecules, primarily as tracers for quantification during the drug development process.[1][2] this compound is specifically the 18O labeled version of D-Glucose.[3] This non-radioactive labeling allows for the safe and effective tracing of glucose metabolism in various biological systems.

Comparing In Vitro and In Vivo Experimental Frameworks

The primary distinction between in vitro and in vivo studies lies in the complexity of the biological system under investigation. In vitro experiments, typically conducted in cultured cells, offer a controlled environment to dissect specific cellular mechanisms of glucose metabolism. In contrast, in vivo studies, performed in animal models, provide a holistic view of how glucose is utilized and distributed throughout a complete organism, accounting for the interplay between different organs and tissues.

Data Presentation: A Comparative Overview

Table 1: Comparison of Glycolytic Flux Measured with this compound

ParameterIn Vitro (e.g., Cancer Cell Line)In Vivo (e.g., Tumor Xenograft Mouse Model)
Glucose Uptake Rate High, reflecting the Warburg effect.Variable, influenced by tumor vascularization and systemic glucose levels.
Lactate Production Rate High, indicative of aerobic glycolysis.Elevated in tumor tissue, but also influenced by systemic lactate clearance.
18O-Labeling in Glycolytic Intermediates Rapid and extensive labeling of intermediates like glucose-6-phosphate and fructose-1,6-bisphosphate.Demonstrates tissue-specific labeling patterns, with high enrichment in the tumor.
Contribution to TCA Cycle Can be traced by the incorporation of 18O into TCA cycle intermediates.Reveals the interplay between glycolysis and mitochondrial respiration in the tumor and surrounding tissues.

Table 2: Comparison of Pentose Phosphate Pathway (PPP) Activity

ParameterIn Vitro (e.g., Proliferating Fibroblasts)In Vivo (e.g., Liver Tissue in a Mouse Model)
18O-Labeling in Ribose-5-Phosphate High, supporting nucleotide synthesis for cell proliferation.Reflects the anabolic state of the liver, influenced by diet and hormonal signals.
NADPH Production Can be inferred from the flux through the oxidative PPP.Crucial for maintaining redox balance and supporting biosynthetic processes in the liver.

Experimental Protocols: A Methodological Blueprint

Detailed experimental protocols for studies specifically utilizing this compound are not widely published. However, the methodologies would be analogous to those employed for other stable isotope-labeled glucose tracers, such as 13C-glucose.

Key In Vitro Experimental Protocol:
  • Cell Culture: Cells of interest (e.g., cancer cells, primary hepatocytes) are cultured in a glucose-free medium for a short period to deplete endogenous glucose stores.

  • Tracer Introduction: The culture medium is replaced with a medium containing a known concentration of this compound.

  • Time-Course Sampling: Cell pellets and media are collected at various time points to capture the dynamic labeling of intracellular and extracellular metabolites.

  • Metabolite Extraction: Metabolites are extracted from the cell pellets using a cold solvent mixture (e.g., methanol/water/chloroform).

  • Analytical Measurement: The isotopic enrichment of 18O in target metabolites is quantified using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[4]

  • Metabolic Flux Analysis: The obtained labeling data is used in computational models to calculate the rates (fluxes) through various metabolic pathways.

Key In Vivo Experimental Protocol:
  • Animal Model: An appropriate animal model (e.g., mouse, rat) is selected based on the research question.

  • Tracer Administration: this compound is administered to the animal, typically via intravenous injection, oral gavage, or intraperitoneal injection.[5]

  • Tissue and Biofluid Collection: At specific time points after tracer administration, blood, urine, and various tissues are collected.

  • Metabolite Extraction: Metabolites are extracted from the collected tissues and biofluids.

  • Analytical Measurement: The 18O enrichment in metabolites is determined using mass spectrometry.

  • Pharmacokinetic and Metabolic Modeling: The data is used to model the whole-body distribution and tissue-specific metabolism of glucose.

Visualizing Metabolic Pathways

Understanding the flow of glucose through key metabolic pathways is crucial for interpreting tracer data. The following diagrams, generated using Graphviz, illustrate the core pathways involved in glucose metabolism.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate

Glycolysis Pathway

The glycolytic pathway is a fundamental process that breaks down glucose into pyruvate, generating ATP and NADH.[1][2] It is a central pathway for energy production and provides precursors for other metabolic pathways.

PentosePhosphatePathway G6P Glucose-6-Phosphate G6PL 6-Phosphoglucono-δ-lactone G6P->G6PL PG6 6-Phosphogluconate G6PL->PG6 Ru5P Ribulose-5-Phosphate PG6->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P G3P Glyceraldehyde-3-Phosphate R5P->G3P X5P->S7P X5P->G3P E4P Erythrose-4-Phosphate S7P->E4P F6P Fructose-6-Phosphate S7P->F6P E4P->F6P G3P->F6P

Pentose Phosphate Pathway

The Pentose Phosphate Pathway is parallel to glycolysis and is crucial for generating NADPH and the precursors for nucleotide synthesis.[6]

TCACycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is a series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[3][7]

Alternatives to this compound

While this compound is a valuable tool, other labeled glucose analogs are also widely used in metabolic research. The choice of tracer often depends on the specific research question and the analytical techniques available.

  • 13C-Labeled Glucose: [1,6-13C]glucose and [1,2-13C]glucose are commonly used to trace carbon atoms through metabolic pathways.[8] They are particularly useful for distinguishing between glycolysis and the pentose phosphate pathway.

  • 2H-Labeled Glucose (Deuterated Glucose): These tracers are used to follow the fate of hydrogen atoms and can provide insights into redox metabolism and the activity of specific dehydrogenases.

  • Radiolabeled Glucose (e.g., 14C-Glucose, 3H-Glucose): These tracers offer high sensitivity but require specialized facilities and safety precautions for handling radioactive materials.

  • Fluorescent Glucose Analogs (e.g., 2-NBDG): These are used for imaging glucose uptake in cells and tissues but may not fully mimic the metabolic fate of native glucose.

Conclusion

This compound is a powerful probe for investigating glucose metabolism. While direct comparative studies between in vitro and in vivo applications are not extensively documented, the principles of stable isotope tracing provide a robust framework for designing and interpreting such experiments. By combining controlled in vitro studies with holistic in vivo analyses, researchers can gain a comprehensive understanding of the intricate role of glucose in health and disease, ultimately facilitating the development of new therapeutic strategies.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for D-Glucose-¹⁸O-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Glucose-¹⁸O-2, a non-radioactive, stable isotope-labeled form of glucose. Adherence to these protocols will help ensure safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

When working with D-Glucose-¹⁸O-2, standard laboratory chemical handling precautions should be observed. While the substance is not classified as hazardous, a risk assessment should always be conducted prior to handling.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1 compliant, with side shields.[2][3]Protects eyes from splashes and airborne particles.[2][4]
Face ShieldTo be worn in addition to safety glasses or goggles.Recommended when there is a significant splash hazard.[2][4]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.Provides a barrier against skin contact.[2][4] Double gloving may be necessary for certain procedures.[2]
Body Protection Laboratory CoatStandard, properly fitted.Protects skin and personal clothing from spills.[4][5]
Long Pants and Closed-Toe ShoesStandard laboratory attire to protect against spills and physical hazards.[2][5]
Respiratory Protection Not generally requiredUse in a well-ventilated area.A respirator may be necessary if working with the powder in a way that generates significant dust.[1][6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling D-Glucose-¹⁸O-2 will minimize the risk of contamination and ensure the integrity of your experiments.

1. Preparation:

  • Ensure a clean and organized workspace.

  • Confirm that all necessary PPE is readily available and in good condition.

  • Locate the nearest safety shower and eye wash station before beginning work.[7]

2. Handling:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.[5][6]

  • Avoid all unnecessary personal contact with the compound.[6]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material.

  • If creating a solution, add the solid to the liquid to minimize dust formation.

3. In Case of a Spill:

  • Minor Spills:

    • Clean up spills immediately.[6]

    • Wear impervious gloves and safety glasses.[6]

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Sweep or vacuum the material into a clean, dry, labeled, and sealable container for disposal.[6]

  • Major Spills:

    • Evacuate the area and alert others.

    • If safe to do so, control the source of the spill.

    • Follow your institution's emergency procedures.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Unused Material: If recycling is not an option, consult with your institution's waste management authority for proper disposal procedures.[6] Incineration at an approved site may be an option.[6]

  • Contaminated Materials:

    • Dispose of contaminated gloves, weigh paper, and other disposable materials in a designated, labeled waste container.

    • Decontaminate non-disposable equipment by washing with an appropriate solvent.

The following diagram illustrates the general workflow for handling and disposing of D-Glucose-¹⁸O-2.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment Cleanup prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace prep_safety Locate Safety Equipment prep_workspace->prep_safety handle_weigh Weigh D-Glucose-18O-2 prep_safety->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment dispose_waste Segregate Waste handle_experiment->dispose_waste dispose_solid Unused Solid Waste dispose_waste->dispose_solid dispose_liquid Contaminated Liquid Waste dispose_waste->dispose_liquid dispose_sharps Contaminated Sharps dispose_waste->dispose_sharps dispose_ppe Used PPE dispose_waste->dispose_ppe cleanup_decontaminate Decontaminate Equipment dispose_waste->cleanup_decontaminate cleanup_wash Wash Hands

Caption: General workflow for handling and disposing of D-Glucose-¹⁸O-2.

First Aid Measures

SituationAction
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[1][8][9]
Skin Contact Wash off immediately with plenty of water and soap.[6] Remove contaminated clothing. Seek medical attention if irritation occurs.[6]
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[1][8][9]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms persist.[1][8][9]

By following these guidelines, you can ensure the safe and effective use of D-Glucose-¹⁸O-2 in your research endeavors, fostering a culture of safety and responsibility within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.